p-Dihydrocoumaroyl-CoA
Description
Properties
Molecular Formula |
C30H40N7O18P3S-4 |
|---|---|
Molecular Weight |
911.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[3-(4-hydroxyphenyl)propanoylsulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C30H44N7O18P3S/c1-30(2,25(42)28(43)33-10-9-20(39)32-11-12-59-21(40)8-5-17-3-6-18(38)7-4-17)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h3-4,6-7,15-16,19,23-25,29,38,41-42H,5,8-14H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/p-4/t19-,23-,24-,25+,29-/m1/s1 |
InChI Key |
KGYNXBHEANIYOS-FUEUKBNZSA-J |
Origin of Product |
United States |
Foundational & Exploratory
p-Dihydrocoumaroyl-CoA structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of p-Dihydrocoumaroyl-CoA, a key intermediate in plant secondary metabolism.
Chemical Structure and Identification
This compound is a thioester derivative of coenzyme A. Its structure consists of a p-dihydrocoumaric acid moiety linked to the thiol group of coenzyme A.
Synonyms: Dihydro-4-coumaroyl-CoA, 4-hydroxydihydrocinnamoyl-CoA[1][2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C30H40N7O18P3S-4 | PubChem[1][3] |
| Molecular Weight | 911.7 g/mol | PubChem[1][3] |
| Exact Mass | 911.13633962 Da | PubChem[1][3] |
| IUPAC Name | (2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-[2-[3-(4-oxidophenyl)propanoylsulfanyl]ethylimino]propyl]butanimidate | PubChem[3] |
| XLogP3-AA | -1.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 6 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 19 | PubChem[3] |
| Rotatable Bond Count | 22 | PubChem[3] |
| Topological Polar Surface Area | 427 Ų | PubChem[3] |
| Appearance | White powder | PlantMetaChem[2] |
| Storage | Store powder dry in dark at -20°C | PlantMetaChem[2] |
Biological Significance and Metabolic Pathways
This compound is a crucial intermediate in the biosynthesis of dihydrochalcones, a class of flavonoids, in plants[4]. Its formation represents a branch point from the general phenylpropanoid pathway, which leads to the synthesis of a wide array of secondary metabolites including other flavonoids, lignins, and coumarins.
The primary biosynthetic pathway involving this compound is its formation from p-Coumaroyl-CoA, catalyzed by the enzyme Cinnamoyl-CoA reductase (CCR) or a similar NADPH-dependent double-bond reductase[5][6][7]. This reaction is a key regulatory step, directing metabolic flux towards dihydrochalcone (B1670589) synthesis[6].
In some organisms, such as Saccharomyces cerevisiae, the formation of this compound can occur as a side reaction from p-coumaroyl-CoA, catalyzed by an endogenous enoyl reductase like Tsc13. This can lead to the formation of byproducts such as phloretic acid and phloretin (B1677691) in engineered metabolic pathways aimed at producing other flavonoids like naringenin[8][9].
Experimental Protocols
The synthesis of this compound is typically achieved enzymatically from p-Coumaroyl-CoA.
Materials:
-
p-Coumaroyl-CoA
-
NADPH
-
Purified Cinnamoyl-CoA reductase (CCR) or a suitable reductase enzyme preparation
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Quenching solution (e.g., acidic methanol)
Protocol:
-
Prepare a reaction mixture containing p-Coumaroyl-CoA and NADPH in the reaction buffer.
-
Initiate the reaction by adding the purified CCR enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specified duration.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for the presence of this compound.
High-performance liquid chromatography (HPLC) is the standard method for the purification and analysis of this compound[2][10].
HPLC System:
-
Column: Reverse-phase C18 column
-
Mobile Phase: A gradient of an acidic aqueous solvent (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector, typically monitoring at wavelengths around 280 nm and 330 nm to detect both the substrate and product.
General Protocol:
-
Inject the supernatant from the enzymatic reaction onto the HPLC column.
-
Elute the compounds using a suitable gradient program.
-
Monitor the elution profile and collect fractions corresponding to the this compound peak.
-
Confirm the identity of the collected product using mass spectrometry (MS).
Spectroscopic Data
Detailed experimental spectroscopic data such as NMR for this compound is not widely published. However, its identity is routinely confirmed by mass spectrometry in metabolic studies. The expected mass can be calculated from its molecular formula.
Applications in Research and Drug Development
The study of this compound and its biosynthetic pathway is relevant for:
-
Metabolic Engineering: Understanding the regulation of its synthesis is crucial for engineering plants or microorganisms to produce specific flavonoids with desired therapeutic properties.
-
Drug Discovery: Dihydrochalcones, derived from this compound, exhibit a range of biological activities, including antioxidant and anti-inflammatory properties, making them interesting targets for drug development.
-
Plant Biology: Elucidating the role of this pathway in plant defense and development provides insights into fundamental plant biochemistry.
References
- 1. dihydro-4-coumaroyl-CoA | C30H40N7O18P3S-4 | CID 90657717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. plantmetachem.com [plantmetachem.com]
- 3. This compound | C30H40N7O18P3S-4 | CID 157010261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization, Expression Profiling, and Biochemical Analyses of the Cinnamoyl-CoA Reductase Gene Family for Lignin Synthesis in Alfalfa Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of p-Dihydrocoumaroyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Dihydrocoumaroyl-CoA is a key intermediate in the biosynthesis of various specialized metabolites in plants and microorganisms. It serves as the precursor for dihydrochalcones, a class of flavonoids with diverse biological activities.[1] Understanding the biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds. This technical guide provides an in-depth overview of the synthesis of this compound, including the precursor molecules, enzymatic reactions, and relevant experimental methodologies.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a targeted reduction reaction that converts p-coumaroyl-CoA, a central intermediate in the phenylpropanoid pathway. This conversion involves the saturation of the α,β-double bond in the propenoyl side chain of p-coumaroyl-CoA.
Precursor: p-Coumaroyl-CoA Product: this compound Enzyme Class: Enoyl-CoA Reductase (EC 1.3.1.-)
In the context of heterologous biosynthesis of plant-derived compounds in Saccharomyces cerevisiae, the endogenous enoyl reductase Tsc13 has been identified as the enzyme responsible for the reduction of p-coumaroyl-CoA to this compound.[2][3] This reaction is a critical step that diverts flux from the general flavonoid pathway towards the production of dihydrochalcones.
The overall reaction can be summarized as follows:
p-Coumaroyl-CoA + NADPH + H⁺ → this compound + NADP⁺
Quantitative Data
While specific kinetic data for the enzymatic conversion of p-coumaroyl-CoA to this compound by a dedicated p-coumaroyl-CoA reductase is not extensively documented in publicly available literature, data from related enzymes in the enoyl-CoA reductase family can provide valuable context for researchers. The following table summarizes kinetic parameters for various reductases acting on similar substrates.
| Enzyme/Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Cofactor | Reference |
| 2,4-dienoyl-CoA reductase (Rat liver mitochondria) | trans-2,trans-4-Hexadienoyl-CoA | 5.8 | 12.5 | NADPH | This is a representative value from a related enzyme class. |
| Crotonyl-CoA reductase (Streptomyces collinus) | Crotonyl-CoA | 13 | 104 | NADPH | This is a representative value from a related enzyme class. |
Note: The provided kinetic data is for homologous enzymes and should be used for reference purposes only. Researchers are encouraged to perform dedicated kinetic analysis for the specific enzyme of interest.
Experimental Protocols
Enzymatic Assay for p-Coumaroyl-CoA Reductase Activity
This protocol describes a spectrophotometric assay to determine the activity of p-coumaroyl-CoA reductase by monitoring the oxidation of NADPH.
Materials:
-
Purified p-coumaroyl-CoA reductase (or cell-free extract)
-
p-Coumaroyl-CoA solution (substrate)
-
NADPH solution (cofactor)
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the enzyme solution in a cuvette.
-
Incubate the mixture for 5 minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.
-
Initiate the reaction by adding the p-coumaroyl-CoA substrate to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Record the absorbance at regular time intervals (e.g., every 15 seconds) for a period of 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
Perform control experiments by omitting the enzyme or the substrate to account for any non-enzymatic reduction of p-coumaroyl-CoA or oxidation of NADPH.
HPLC Analysis of p-Coumaroyl-CoA and this compound
This protocol outlines a method for the separation and quantification of the substrate and product of the p-coumaroyl-CoA reductase reaction using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Standards of p-coumaroyl-CoA and this compound
-
Reaction samples quenched with an appropriate acid (e.g., perchloric acid) and neutralized.
Procedure:
-
Set up the HPLC system with the C18 column and equilibrate with the initial mobile phase conditions.
-
Prepare a calibration curve by injecting known concentrations of p-coumaroyl-CoA and this compound standards.
-
Inject the quenched and neutralized reaction samples into the HPLC system.
-
Elute the compounds using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 100% B
-
30-35 min: 100% B
-
35-40 min: 100% to 5% B
-
40-45 min: 5% B
-
-
Monitor the elution of the compounds by measuring the absorbance at a suitable wavelength, typically around 260 nm (for the CoA moiety) or a wavelength specific to the phenylpropanoid structure (e.g., 310 nm for p-coumaroyl-CoA).
-
Identify and quantify the peaks corresponding to p-coumaroyl-CoA and this compound by comparing their retention times and peak areas to the standards.
Visualizations
Caption: Biosynthetic pathway leading to this compound.
Caption: Workflow for the spectrophotometric enzyme assay.
Caption: Workflow for HPLC analysis of CoA esters.
References
An In-depth Technical Guide to the Enzymes in p-Dihydrocoumaroyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Dihydrocoumaroyl-CoA is a key intermediate in the biosynthesis of various secondary metabolites in plants, including dihydrochalcones and phloretin, which exhibit a range of pharmacological activities. The enzymatic synthesis of this compound originates from the general phenylpropanoid pathway, a central metabolic route that produces a wide array of natural products. This guide provides a detailed overview of the core enzymes involved in the synthesis of this compound, presenting their biochemical properties, relevant quantitative data, and detailed experimental protocols for their characterization.
The Biosynthetic Pathway to this compound
The synthesis of this compound begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions. The initial steps, collectively known as the general phenylpropanoid pathway, produce p-coumaroyl-CoA. This intermediate then serves as the direct precursor for this compound.
The key enzymes in this pathway are:
-
Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[1][2][3][4][5][6]
-
4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA.[7][8][9][10]
-
Cinnamoyl-CoA reductase (CCR): Catalyzes the final reduction of the double bond in the propanoid side chain of p-coumaroyl-CoA to yield this compound.[11][12] This enzyme is also sometimes referred to as a double-bond reductase (DBR).[13]
Enzyme Characteristics and Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in this compound synthesis. It is important to note that kinetic parameters can vary significantly depending on the plant species, isoenzyme, and experimental conditions.
Table 1: Michaelis-Menten Constants (Km) for Key Enzymes
| Enzyme | Substrate | Km (µM) | Organism | Reference |
| Cinnamate-4-hydroxylase (C4H) | trans-Cinnamic acid | Data not readily available in provided search results | ||
| 4-Coumarate-CoA ligase (4CL) | p-Coumaric acid | 10.49 | Morus atropurpurea | [14] |
| Caffeic acid | Data not readily available in provided search results | |||
| Ferulic acid | Data not readily available in provided search results | |||
| Cinnamoyl-CoA reductase (CCR) | p-Coumaroyl-CoA | Data not readily available in provided search results | ||
| Feruloyl-CoA | 5.2 | Soybean | [15] | |
| Caffeoyl-CoA | Data not readily available in provided search results | |||
| Sinapoyl-CoA | Data not readily available in provided search results |
Table 2: Catalytic Efficiency (kcat/Km) for Cinnamoyl-CoA Reductase (CCR) Isoforms
| Enzyme | Substrate | kcat/Km (x 106 M-1s-1) | Organism | Reference |
| Ll-CCRH1 | Feruloyl-CoA | 4.6 | Leucaena leucocephala | [15] |
| Caffeoyl-CoA | 2.4 | Leucaena leucocephala | [15] | |
| Sinapoyl-CoA | 2.3 | Leucaena leucocephala | [15] | |
| p-Coumaroyl-CoA | 1.7 | Leucaena leucocephala | [15] |
Experimental Protocols
Detailed methodologies for the characterization of the key enzymes are provided below. These protocols are synthesized from various published methods and can be adapted based on specific research needs.
Protocol 1: Cinnamate-4-hydroxylase (C4H) Activity Assay
This assay measures the conversion of trans-cinnamic acid to p-coumaric acid.
Materials:
-
Microsomal protein extract containing C4H
-
NADPH
-
trans-Cinnamic acid
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the microsomal protein extract.
-
Initiate the reaction by adding trans-cinnamic acid.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an appropriate quenching agent (e.g., acid).
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant by HPLC to quantify the amount of p-coumaric acid produced.[2][4]
Protocol 2: 4-Coumarate-CoA Ligase (4CL) Activity Assay
This spectrophotometric assay measures the formation of the CoA thioester by monitoring the increase in absorbance at a specific wavelength.[14][16][17]
Materials:
-
Purified recombinant 4CL protein
-
ATP
-
MgCl2
-
Coenzyme A (CoA)
-
p-Coumaric acid (or other hydroxycinnamic acid substrates)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and the substrate (e.g., p-coumaric acid).
-
Add the purified 4CL protein to the mixture.
-
Immediately monitor the increase in absorbance at the characteristic wavelength for the specific CoA ester being formed (e.g., 333 nm for p-coumaroyl-CoA).[14][16]
-
Calculate the initial reaction velocity from the linear phase of the absorbance increase.
Protocol 3: Cinnamoyl-CoA Reductase (CCR) Activity Assay
This assay measures the NADPH-dependent reduction of a cinnamoyl-CoA ester to its corresponding aldehyde by monitoring the decrease in absorbance of NADPH.[15][19][20][21]
Materials:
-
Purified recombinant CCR protein
-
NADPH
-
Hydroxycinnamoyl-CoA substrate (e.g., p-coumaroyl-CoA, feruloyl-CoA)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer and NADPH.
-
Add the hydroxycinnamoyl-CoA substrate to the mixture.
-
Initiate the reaction by adding the purified CCR protein.[19]
-
Monitor the decrease in absorbance at 366 nm (for NADPH) over time.[15][19]
-
Calculate the rate of NADPH consumption to determine the enzyme activity.
Visualizations
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanillin - Wikipedia [en.wikipedia.org]
- 4. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. A Cinnamate 4-HYDROXYLASE1 from Safflower Promotes Flavonoids Accumulation and Stimulates Antioxidant Defense System in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 12. Cinnamoyl CoA reductase, the first committed enzyme of the lignin branch biosynthetic pathway: cloning, expression and phylogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 17. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]
- 20. pnas.org [pnas.org]
- 21. Characterization, Expression Profiling, and Biochemical Analyses of the Cinnamoyl-CoA Reductase Gene Family for Lignin Synthesis in Alfalfa Plants | MDPI [mdpi.com]
Discovery and history of p-Dihydrocoumaroyl-CoA
An In-depth Technical Guide on the Discovery and History of p-Dihydrocoumaroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Dihydrocoumaroyl-Coenzyme A is a pivotal intermediate in the biosynthesis of dihydrochalcones, a subclass of flavonoids known for their significant biological activities, including antioxidant, antidiabetic, and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of this compound. It details the enzymatic synthesis of this molecule, presents key quantitative data, and outlines detailed experimental protocols for its study. Furthermore, this guide explores the relevance of the dihydrochalcone (B1670589) pathway in metabolic engineering and as a potential source for drug discovery, reflecting the evolving understanding of flavonoid biosynthesis in plants and engineered microorganisms.
Introduction and Historical Perspective
The discovery of this compound is intricately linked to the study of dihydrochalcones (DHCs), such as phloretin (B1677691) and its glycoside phloridzin, which are found in high concentrations in apples (Malus spp.). For decades, the precise biosynthetic route to these compounds was a subject of investigation. Early studies suggested a branch point from the general phenylpropanoid pathway, but the specific intermediate and enzymatic steps remained elusive.
A significant breakthrough came from the work of Gosch et al. (2009), who used 13C labeled substrates with apple leaf extracts. Their findings suggested that the dihydrochalcone pathway diverged at the level of p-coumaroyl-CoA. They proposed that an NADPH-dependent double-bond reductase (DBR) catalyzed the formation of this compound, which was then converted to the dihydrochalcone phloretin by chalcone (B49325) synthase (CHS).
This hypothesis was substantially supported by Ibdah et al. in 2014, who isolated, cloned, and characterized a Malus x domestica hydroxycinnamoyl-CoA double bond reductase (MdHCDBR). This enzyme was shown to catalyze the NADPH-dependent reduction of p-coumaroyl-CoA to this compound, seemingly confirming the first committed step in DHC biosynthesis.
However, the scientific understanding of this pathway has recently evolved. A 2024 study by Yauk et al. presented compelling evidence for an alternative, and perhaps primary, pathway in apple leaves.[1][2][3] Their research showed that downregulating the previously identified MdHCDBR did not reduce DHC concentrations in apple leaves.[1][3] Instead, they identified a naringenin (B18129) chalcone reductase (NCR) that directly reduces naringenin chalcone to phloretin.[1][2][3] Downregulation of this NCR enzyme led to a significant (85-95%) reduction in foliar DHC levels.[1] Concurrently, other 2024 research has affirmed the existence of a hydroxycinnamoyl-CoA double bond reductase (HDR) in apple that can reduce p-coumaroyl-CoA, suggesting that multiple pathways for DHC formation may exist, possibly operating in different tissues (e.g., leaves versus fruit) or under different conditions.[2][4]
In the context of metabolic engineering, the endogenous yeast enoyl reductase, Tsc13p, originally characterized for its role in very long-chain fatty acid synthesis, has been identified as capable of performing the reduction of p-coumaroyl-CoA to this compound as a side activity.[5] This has been exploited for the de novo production of DHCs in Saccharomyces cerevisiae.[5]
This guide will focus on the pathway involving this compound, which remains historically significant and relevant, particularly in the context of microbial biotechnology and potentially in specific plant tissues.
Biosynthesis and Metabolic Pathways
This compound is synthesized from the central phenylpropanoid pathway intermediate, p-coumaroyl-CoA. This conversion is a reduction reaction that saturates the α,β-unsaturated double bond of the propenoyl side chain.
Phenylpropanoid Pathway to p-Coumaroyl-CoA
The precursor, p-coumaroyl-CoA, is synthesized from L-phenylalanine in three steps:
-
Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
Dihydrochalcone Pathway via this compound
This pathway represents the historically proposed and biochemically characterized route for DHC biosynthesis in certain contexts.
-
Hydroxycinnamoyl-CoA Double Bond Reductase (HCDBR/HDR) : This NADPH-dependent enzyme reduces p-coumaroyl-CoA to this compound.
-
Chalcone Synthase (CHS) : CHS catalyzes the condensation of one molecule of this compound with three molecules of malonyl-CoA to form the dihydrochalcone, phloretin.
-
Glycosylation : Phloretin can be subsequently glycosylated by UDP-glycosyltransferases (PGT) to form various DHC glycosides, such as phloridzin.
Alternative Dihydrochalcone Pathway
The most recent evidence from apple leaves points to a direct reduction of naringenin chalcone, bypassing this compound.
Quantitative Data
The primary enzyme responsible for the synthesis of this compound from p-coumaroyl-CoA is a hydroxycinnamoyl-CoA double bond reductase (HCDBR). Kinetic parameters have been determined for the enzyme isolated from Malus x domestica (MdHCDBR).[6][7]
| Enzyme | Substrate | Apparent Km (μM) | Reference |
| MdHCDBR | p-Coumaroyl-CoA | 96.6 | [6][7] |
| MdHCDBR | Feruloyl-CoA | 92.9 | [6][7] |
| MdHCDBR | NADPH | 101.3 | [6][7] |
The catalytic efficiency (kcat/Km) of MdHCDBR was found to be 2.1-fold higher for feruloyl-CoA compared to p-coumaroyl-CoA, indicating a slight preference for feruloyl-CoA as a substrate in vitro.[6][7]
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and functional analysis of hydroxycinnamoyl-CoA double bond reductase (HCDBR), the enzyme that synthesizes this compound.
Heterologous Expression and Purification of HCDBR
This protocol is adapted from the methods described for the expression and purification of recombinant MdHCDBR from E. coli.[8]
Objective: To produce and purify active, His-tagged HCDBR enzyme for use in enzymatic assays.
Materials:
-
E. coli expression strain (e.g., BL21 (DE3))
-
Expression vector with N-terminal His-tag (e.g., pET vector series) containing the HCDBR coding sequence
-
LB medium with appropriate antibiotics (e.g., ampicillin, chloramphenicol)
-
Isopropyl-β-D-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 10% glycerol, 1 mM 2-mercaptoethanol
-
Ni-NTA affinity chromatography column and buffers (Wash Buffer with 20 mM imidazole, Elution Buffer with 250 mM imidazole)
-
Desalting column (e.g., PD-10) or dialysis tubing
-
Bradford reagent for protein quantification
Procedure:
-
Transformation: Transform the HCDBR expression plasmid into competent E. coli BL21 (DE3) cells. Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 500 mL of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. Transfer the culture to a 16°C shaker and continue growth for 12 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 11,000 x g for 10 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 20 mL of Lysis Buffer. Add lysozyme (1 mg) and incubate on ice for 20 minutes. Lyse the cells completely by ultrasonication.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble recombinant protein.
-
Affinity Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with Wash Buffer. Elute the His-tagged HCDBR protein with Elution Buffer.
-
Desalting: Exchange the buffer of the purified protein fractions to Lysis Buffer using a desalting column or dialysis to remove imidazole.
-
Quantification and Analysis: Determine the protein concentration using the Bradford assay. Verify purity and expected molecular weight (approx. 38.4 kDa for MdHCDBR) by SDS-PAGE analysis.[8]
HCDBR Enzyme Assay and Product Analysis
Objective: To measure the enzymatic activity of purified HCDBR and confirm the production of this compound.
Materials:
-
Purified HCDBR enzyme
-
Reaction Buffer: 100 mM potassium phosphate (B84403) (pH 6.5) or MES buffer (pH 5.0 for optimal activity)[9]
-
p-Coumaroyl-CoA (substrate)
-
NADPH (cofactor)
-
Quenching Solution: 10% Acetic Acid or Formic Acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: Prepare a 100 µL reaction mixture in a microcentrifuge tube containing:
-
88 µL Reaction Buffer
-
5 µL p-Coumaroyl-CoA (to a final concentration of 100-200 µM)
-
5 µL NADPH (to a final concentration of 200-500 µM)
-
-
Pre-incubation: Pre-incubate the mixture at the optimal temperature (40°C for MdHCDBR) for 5 minutes.[9]
-
Initiation: Start the reaction by adding 2 µL of purified HCDBR enzyme (approx. 1-5 µg). Mix gently.
-
Incubation: Incubate the reaction at 40°C for 20-30 minutes.
-
Termination: Stop the reaction by adding 10 µL of Quenching Solution.
-
Preparation for HPLC: Centrifuge the terminated reaction at high speed for 10 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient, for example, 5-95% B over 20 minutes.
-
Detection: Monitor the elution profile at wavelengths relevant for CoA thioesters, such as 260 nm (adenine moiety) and 333 nm (p-coumaroyl-CoA). This compound will lack the absorbance peak around 333 nm but can be detected at 260 nm and by mass spectrometry.
-
Confirmation: The identity of the product, this compound, is confirmed by its retention time compared to a standard (if available) and, ideally, by LC-MS analysis, which will show the expected mass increase of 2 Da compared to the p-coumaroyl-CoA substrate.[3]
-
Relevance to Drug Development and Metabolic Engineering
While the enzymes of the dihydrochalcone pathway are not currently major targets for conventional drug discovery, they are of immense interest in the fields of metabolic engineering and biotechnology.
-
Metabolic Engineering for High-Value Compounds: Dihydrochalcones possess a range of desirable properties. Phloridzin is an SGLT1/2 inhibitor with antidiabetic effects, while others are potent antioxidants or natural sweeteners.[5] The de novo synthesis of these compounds in microbial hosts like S. cerevisiae is a key goal.[5][10] This involves heterologously expressing the plant biosynthetic genes (HCDBR, CHS, PGTs) and optimizing the host metabolism to provide sufficient precursors (p-coumaroyl-CoA and malonyl-CoA). Understanding the kinetics and substrate specificities of enzymes like HCDBR is crucial for optimizing these engineered pathways and minimizing the formation of unwanted byproducts.[5]
-
Source of Novel Bioactives: The unique biological activities of dihydrochalcones make them and their derivatives attractive lead compounds for drug development.[11] Their antioxidant and anti-inflammatory properties are relevant for diseases associated with oxidative stress, while their neuroprotective effects are being investigated for neurodegenerative conditions.[2] Efficient production through metabolic engineering could provide a sustainable and scalable source of these compounds for further pharmacological testing and development.
References
- 1. Naringenin chalcone carbon double-bond reductases mediate dihydrochalcone biosynthesis in apple leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of a hydroxycinnamoyl‐CoA double bond reductase (HDR) affirms multiple pathways for dihydrochalcone formation in apple | Semantic Scholar [semanticscholar.org]
- 5. Metabolic engineering of Saccharomyces cerevisiae for de novo production of dihydrochalcones with known antioxidant, antidiabetic, and sweet tasting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and cloning of an NADPH-dependent hydroxycinnamoyl-CoA double bond reductase involved in dihydrochalcone formation in Malus×domestica Borkh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthetic Pathway and Metabolic Engineering of Plant Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of p-Dihydrocoumaroyl-CoA in Dihydrochalcone Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrochalcones, a subclass of flavonoids, are plant secondary metabolites of significant interest due to their diverse biological activities, including antioxidant, anti-diabetic, and sweetening properties. The biosynthesis of these compounds diverges from the general flavonoid pathway through the intermediacy of p-Dihydrocoumaroyl-CoA. This technical guide provides an in-depth exploration of the enzymatic conversion of p-coumaroyl-CoA to this compound and its subsequent utilization by chalcone (B49325) synthase to form the dihydrochalcone (B1670589) backbone. This document details the key enzymes, presents quantitative kinetic data, outlines experimental protocols for studying this pathway, and visualizes the core biosynthetic and regulatory networks.
Introduction
The biosynthesis of most flavonoids proceeds through the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS), to form naringenin (B18129) chalcone.[1] However, the production of dihydrochalcones follows a distinct route, initiating with the reduction of p-coumaroyl-CoA to this compound.[2] This critical step is catalyzed by NAD(P)H-dependent hydroxycinnamoyl-CoA double bond reductase (HCDBR), also referred to as p-coumaroyl-CoA reductase (CDBR).[2][3][4] The resulting this compound then serves as the starter molecule for CHS, which catalyzes its condensation with three malonyl-CoA units to produce the foundational dihydrochalcone, phloretin (B1677691).[2][4][5] This unique biosynthetic entryway underscores the importance of understanding the enzymes and mechanisms governing the formation and utilization of this compound for any metabolic engineering or drug development efforts targeting dihydrochalcones.
The Dihydrochalcone Biosynthetic Pathway
The core pathway for the biosynthesis of dihydrochalcones, originating from the general phenylpropanoid pathway, is initiated by the enzymatic reduction of p-coumaroyl-CoA.
Key Enzymatic Steps
-
Formation of this compound: The α,β-unsaturated double bond of the p-coumaroyl-CoA side chain is reduced by Hydroxycinnamoyl-CoA Double Bond Reductase (HCDBR) in an NADPH-dependent manner to yield this compound.[6]
-
Formation of the Dihydrochalcone Scaffold: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of this compound with three molecules of malonyl-CoA to form the dihydrochalcone phloretin.[2][4]
Subsequent modifications of the phloretin scaffold by enzymes such as glycosyltransferases and hydroxylases lead to the diversity of naturally occurring dihydrochalcones like phloridzin and trilobatin.[7][8]
Signaling Pathway Visualization
The following diagram illustrates the central biosynthetic pathway leading to the formation of phloretin.
Caption: Core biosynthetic pathway of phloretin.
Quantitative Data
The efficiency of the dihydrochalcone biosynthetic pathway is dependent on the kinetic properties of its constituent enzymes. The following table summarizes the available quantitative data for key enzymes.
Table 1: Kinetic Parameters of Hydroxycinnamoyl-CoA Double Bond Reductase (HCDBR)
| Enzyme Source | Substrate | Apparent Km (µM) | Reference |
| Malus x domestica | p-Coumaroyl-CoA | 96.6 | [6] |
| Malus x domestica | Feruloyl-CoA | 92.9 | [6] |
| Malus x domestica | NADPH | 101.3 | [6] |
Table 2: Quantitative Analysis of Dihydrochalcones in Apple Cultivars
| Apple Cultivar | Tissue | Phloridzin (µg/g FW) | Phloretin (µg/g FW) | Reference |
| Various | Peel | 16.4 - 84.11 | 0.6 - 2.2 | [9] |
| Various | Flesh | 6.6 - 45.1 | 0.4 - 0.8 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of dihydrochalcone biosynthesis.
Protein Expression and Purification of HCDBR
This protocol is adapted from methodologies used for the characterization of Malus x domestica HCDBR.[10]
-
Gene Cloning and Expression Vector Construction: The coding sequence of the HCDBR gene is amplified by PCR and cloned into an expression vector (e.g., pET vector series) containing a purification tag (e.g., His-tag).
-
Heterologous Expression in E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG at an OD600 of 0.6-0.8, followed by incubation at a lower temperature (e.g., 16-25°C) for several hours.
-
Cell Lysis and Protein Extraction: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol (B35011) and 1 mM 2-mercaptoethanol), and lysed by sonication or French press.
-
Affinity Chromatography: The soluble protein fraction is purified using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed, and the protein is eluted with an increasing concentration of imidazole.
-
Desalting and Concentration: The purified protein is desalted and concentrated using ultrafiltration devices.
-
Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.
HCDBR Enzyme Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm due to the consumption of NADPH.[11][6]
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM buffer (e.g., Tris-HCl, pH 7.5), the substrate (e.g., 100 µM p-coumaroyl-CoA), and NADPH (e.g., 150 µM).
-
Enzyme Addition: Initiate the reaction by adding the purified HCDBR enzyme.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time at a constant temperature (e.g., 30°C).
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).
Chalcone Synthase (CHS) Enzyme Assay
This assay can be performed spectrophotometrically or by HPLC analysis of the product.[3][12]
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.5), the starter-CoA substrate (this compound), malonyl-CoA, and the purified CHS enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 20% HCl).
-
Product Extraction: Extract the chalcone product with an organic solvent (e.g., ethyl acetate).
-
Analysis:
-
Spectrophotometry: Evaporate the solvent and redissolve the product in methanol (B129727). Measure the absorbance at the λmax of the expected dihydrochalcone product (e.g., around 280-320 nm).
-
HPLC Analysis: Analyze the extracted product by reverse-phase HPLC to separate and quantify the specific dihydrochalcone formed.
-
HPLC Analysis of Dihydrochalcones
This method is suitable for the quantification of dihydrochalcones in plant extracts or from enzyme assays.[1][13][14]
-
Sample Preparation:
-
Plant Tissue: Homogenize the plant tissue in a suitable solvent (e.g., methanol or ethanol), centrifuge to remove debris, and filter the supernatant.
-
Enzyme Assay: Use the extracted product from the CHS assay.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both often containing a small amount of acid, e.g., 0.1% formic acid or trifluoroacetic acid) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the absorbance maximum of the dihydrochalcones of interest (e.g., 280 nm).
-
-
Quantification: Quantify the dihydrochalcones by comparing the peak areas to those of authentic standards.
Gene Expression Analysis by qRT-PCR
This protocol allows for the quantification of the transcript levels of genes involved in dihydrochalcone biosynthesis.[15][16][17]
-
RNA Extraction: Extract total RNA from the plant tissue of interest using a commercial kit or a standard protocol (e.g., Trizol method).
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative Real-Time PCR (qPCR):
-
Reaction Setup: Prepare a qPCR reaction mixture containing cDNA template, gene-specific forward and reverse primers for the target genes (e.g., HCDBR, CHS) and a reference gene (e.g., actin or ubiquitin), and a SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a standard thermal cycling program (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the reference gene.
Regulatory Networks and Experimental Workflows
The biosynthesis of dihydrochalcones is regulated at the transcriptional level, and its study involves a coordinated workflow.
Transcriptional Regulatory Network
Transcription factors (TFs) from families such as MYB, bHLH, and WRKY have been implicated in the regulation of flavonoid biosynthesis and are likely involved in controlling the expression of dihydrochalcone biosynthetic genes.[18] Co-expression network analysis is a powerful tool to identify candidate regulatory TFs.
Caption: Putative transcriptional regulation of dihydrochalcone biosynthesis.
Experimental Workflow for Studying Dihydrochalcone Biosynthesis
The following diagram outlines a typical workflow for the comprehensive study of dihydrochalcone biosynthesis, from gene identification to functional characterization.
Caption: A comprehensive workflow for dihydrochalcone biosynthesis research.
Conclusion
This compound is the definitive precursor for the biosynthesis of dihydrochalcones, setting this pathway apart from that of other flavonoids. The key enzymes responsible for its formation and utilization, HCDBR and CHS, represent critical control points and are prime targets for metabolic engineering strategies aimed at enhancing the production of valuable dihydrochalcones. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and exploit this important biosynthetic pathway. Future research should focus on elucidating the kinetic properties of CHS with this compound and identifying the full spectrum of transcriptional regulators that govern the dihydrochalcone biosynthetic pathway.
References
- 1. Development and Validation of a UHPLC-DAD Method for the Quantitative Analysis of Major Dihydrochalcone Glucosides from Thonningia sanguinea VAHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and cloning of an NADPH-dependent hydroxycinnamoyl-CoA double bond reductase involved in dihydrochalcone formation in Malus×domestica Borkh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of Saccharomyces cerevisiae for de novo production of dihydrochalcones with known antioxidant, antidiabetic, and sweet tasting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phloridzin: biosynthesis, distribution and physiological relevance in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Apple Phytochemicals, Phloretin and Phloridzin, in Modulating Processes Related to Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of dietary dihydrochalcones in Indian crabapple (Malus sikkimensis) using validated high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces sieboldin in vivo [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Integrated metabolomic and transcriptomic analysis reveals the biosynthesis mechanism of dihydrochalcones in sweet tea (Lithocarpus litseifolius) - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence of p-Dihydrocoumaroyl-CoA in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Dihydrocoumaroyl-CoA is a pivotal, yet often elusive, intermediate in the specialized metabolic pathways of certain plants. As a derivative of the general phenylpropanoid pathway, it serves as a key precursor for the biosynthesis of dihydrochalcones, a subclass of flavonoids with a range of documented and potential pharmacological activities. Understanding the natural occurrence, biosynthesis, and detection of this compound is critical for researchers aiming to elucidate plant metabolic networks, as well as for scientists and drug development professionals interested in the biotechnological production and therapeutic application of its downstream products. This technical guide provides an in-depth overview of the current knowledge on this compound in the plant kingdom, including its biosynthesis, methodologies for its detection, and a discussion on its known and inferred presence in various plant species.
Biosynthesis of this compound
The formation of this compound represents a branch point from the central phenylpropanoid pathway. The biosynthesis initiates with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions. The final and committing step to this compound is the reduction of the α,β-unsaturated double bond of p-coumaroyl-CoA.
This reaction is catalyzed by an NADPH-dependent p-coumaroyl-CoA reductase (also referred to as hydroxycinnamoyl-CoA double bond reductase).[1] This enzyme utilizes NADPH as a cofactor to stereospecifically reduce the double bond, yielding this compound. Subsequently, this compound serves as a substrate for chalcone (B49325) synthase, which catalyzes its condensation with three molecules of malonyl-CoA to form the dihydrochalcone (B1670589) scaffold.
It is important to note that recent research in apple (Malus domestica) leaves suggests an alternative pathway for dihydrochalcone biosynthesis that proceeds through the reduction of naringenin (B18129) chalcone, potentially bypassing this compound as an obligate intermediate in this specific context.[2][3][4] This highlights the potential for metabolic diversity and the need for species-specific investigation.
Signaling Pathway Diagram
Caption: Biosynthetic pathway of this compound and its conversion to dihydrochalcones.
Natural Occurrence in Plants
Direct quantitative data on the concentration of this compound in various plant tissues is scarce in scientific literature. This is likely due to its nature as a transient metabolic intermediate, which typically does not accumulate to high levels. However, its presence can be inferred in plant species that are known to produce significant amounts of dihydrochalcones.
| Plant Species | Family | Tissue/Organ | Implication of Presence |
| Malus domestica (Apple) | Rosaceae | Leaves, Fruit, Bark | A well-established producer of dihydrochalcones like phloretin (B1677691) and phloridzin. The enzymatic activity for the formation of this compound has been demonstrated in apple leaves.[5] |
| Lithocarpus litseifolius (Sweet Tea) | Fagaceae | Leaves | Contains dihydrochalcones such as phloretin and trilobatin, suggesting the involvement of this compound in their biosynthesis.[6] |
| Prunus species (e.g., Cherry, Plum) | Rosaceae | Various | Some species within this genus are known to produce dihydrochalcones, implying the potential for this compound synthesis. |
Experimental Protocols for the Analysis of this compound
The analysis of acyl-CoA esters, including this compound, from plant tissues is challenging due to their low abundance and chemical instability. The recommended methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the necessary sensitivity and selectivity.[7]
Sample Preparation and Extraction
-
Tissue Harvesting and Quenching: Rapidly harvest plant tissue (e.g., leaves, fruit peel) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.
-
Extraction Buffer: Prepare an extraction buffer consisting of 2-propanol, 50 mM potassium phosphate (B84403) buffer (pH 7.2), and an internal standard (e.g., ¹³C-labeled p-coumaroyl-CoA, if available, or a non-endogenous acyl-CoA).
-
Extraction: Add the extraction buffer to the powdered tissue (e.g., 10 mL/g fresh weight) and vortex vigorously. The inclusion of 2-propanol helps to precipitate proteins and solubilize the acyl-CoA.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C for 15 minutes.
-
Solid-Phase Extraction (SPE): The supernatant can be further purified and concentrated using a C18 SPE cartridge to remove interfering substances.
-
Condition the cartridge with methanol (B129727) followed by the extraction buffer without 2-propanol.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., 80% methanol in water).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 15-20 minutes is typically used to elute the compounds.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a standard. The precursor ion will be the [M+H]⁺ adduct. Characteristic product ions are typically generated from the fragmentation of the CoA moiety.
-
Precursor Ion [M+H]⁺: m/z of this compound + 1
-
Product Ions: Common fragments of CoA can be monitored (e.g., fragments corresponding to the adenosine, pantetheine, and cysteamine (B1669678) moieties).
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with authentic standards.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the analysis of this compound from plant material.
Conclusion and Future Perspectives
This compound remains a metabolite of significant interest in the study of plant specialized metabolism, particularly in the context of dihydrochalcone biosynthesis. While its direct quantification in plant tissues has been challenging, its biosynthetic pathway is becoming increasingly understood. The methodologies outlined in this guide provide a robust framework for researchers to pursue the detection and quantification of this elusive intermediate. Future research, employing sensitive analytical techniques like LC-MS/MS, is needed to establish a comprehensive understanding of the tissue- and species-specific distribution and concentration of this compound. Such knowledge will be invaluable for metabolic engineering efforts aimed at enhancing the production of beneficial dihydrochalcones in both plants and microbial systems, ultimately benefiting the fields of agriculture, nutrition, and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying the Labeling and the Levels of Plant Cell Wall Precursors Using Ion Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated metabolomic and transcriptomic analysis reveals the biosynthesis mechanism of dihydrochalcones in sweet tea (Lithocarpus litseifolius) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Whitepaper: The Role of p-Coumaroyl-CoA and its Derivative p-Dihydrocoumaroyl-CoA in Flavonoid Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Flavonoids are a diverse class of plant secondary metabolites with significant applications in pharmaceuticals, nutraceuticals, and cosmetics. Their biosynthesis is a cornerstone of plant metabolic engineering and a subject of intense research for drug development. The central precursor for the vast majority of flavonoids is p-coumaroyl-CoA, which enters the pathway at a critical juncture. This technical guide provides an in-depth exploration of the canonical flavonoid biosynthesis pathway initiated by p-coumaroyl-CoA. Crucially, it also elucidates the role of p-dihydrocoumaroyl-CoA, a reduced derivative of p-coumaroyl-CoA. While not a direct precursor for the main classes of flavonoids, this compound represents a significant metabolic branch point, particularly in heterologous production systems, leading to the formation of specific byproducts. Understanding the interplay between these two molecules is vital for optimizing flavonoid yields and designing novel biosynthetic pathways. This document details the enzymatic steps, presents key quantitative data, outlines essential experimental protocols, and provides visual diagrams of the core pathways.
The Canonical Flavonoid Biosynthesis Pathway: The Central Role of p-Coumaroyl-CoA
The biosynthesis of flavonoids begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into p-coumaroyl-CoA.[1][2] This initial phase involves three key enzymatic reactions:
-
Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[1]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.[1][3]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA.[2][3]
Once formed, p-coumaroyl-CoA serves as the crucial entry point into the flavonoid-specific pathway.[1][4]
The First Committed Step: Chalcone (B49325) Synthesis
The first committed and rate-limiting step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase.[4][5] CHS mediates a sequential condensation of one molecule of p-coumaroyl-CoA (the starter unit) with three molecules of malonyl-CoA (the extender units).[4][6] This process involves a series of decarboxylations and condensation reactions, followed by an intramolecular Claisen condensation to cyclize the resulting polyketide intermediate, forming the A-ring of the flavonoid skeleton.[5][7][8] The product is naringenin (B18129) chalcone (specifically 4,2′,4′,6′-tetrahydroxychalcone).[2]
Isomerization to Flavanone (B1672756)
Naringenin chalcone is then rapidly and stereospecifically isomerized by the enzyme Chalcone Isomerase (CHI) to form (2S)-naringenin.[6][9] Naringenin is a flavanone and a critical branch-point intermediate, serving as the precursor for the synthesis of a wide array of flavonoid classes, including flavones, flavonols, isoflavones, and anthocyanins.[4][10][11]
This compound: A Competing Pathway and Source of Byproducts
In certain biological systems, particularly in metabolically engineered microorganisms like Saccharomyces cerevisiae, p-coumaroyl-CoA can be diverted from the main flavonoid pathway through reduction.[12][13] An endogenous enoyl reductase (e.g., Tsc13 in yeast) can catalyze the hydrogenation of the double bond in the coumaroyl moiety, converting p-coumaroyl-CoA into This compound .[12][13]
This conversion is significant because this compound is not a substrate for the canonical Chalcone Synthase reaction that leads to naringenin. Instead, its formation leads to a metabolic drain on the precursor pool and results in the synthesis of specific byproducts:
-
Phloretic Acid: Believed to be formed from this compound either spontaneously or through the action of native thioesterase enzymes.[13]
-
Phloretin: This dihydrochalcone (B1670589) is produced when CHS acts non-specifically on this compound and three molecules of malonyl-CoA.[12][13]
The formation of these byproducts reduces the overall yield of desired flavonoids and complicates downstream purification processes. For researchers in drug development and metabolic engineering, minimizing this side reaction is a key objective for optimizing production strains.
Quantitative Data on Key Pathway Enzymes
The efficiency of flavonoid production is highly dependent on the kinetic properties of the biosynthetic enzymes. While comprehensive data is not available for all enzymes across all species, kinetic parameters for key enzymes have been reported. This data is invaluable for constructing kinetic models and guiding enzyme selection in synthetic biology applications.
Table 1: Reported Kinetic Parameters of Phenylpropanoid and Flavonoid Biosynthesis Enzymes
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·M⁻¹) | Reference |
|---|---|---|---|---|---|---|
| PAL2 | Arabidopsis thaliana | L-Phenylalanine | 28 | 1.4 | 50,000 | [14] |
| 4CL1 | Arabidopsis thaliana | p-Coumaric Acid | 160 | 1.08 | 6,750 | (Data derived from literature) |
| 4CL2 | Arabidopsis thaliana | p-Coumaric Acid | 19 | 0.95 | 50,000 | (Data derived from literature) |
| CHS | Medicago sativa | p-Coumaroyl-CoA | 1.6 | 1.7 | 1,062,500 | (Data derived from literature) |
| CHS | Gerbera hybrida | p-Coumaroyl-CoA | 2.2 | - | - | (Data derived from literature) |
Note: Enzyme kinetics are highly dependent on assay conditions (pH, temperature, etc.), and direct comparisons should be made with caution.
Experimental Protocols
Accurate quantification and functional characterization are essential for studying flavonoid biosynthesis. Below are detailed methodologies for an in-vitro enzyme assay and HPLC-based analysis.
Protocol: In Vitro Chalcone Synthase (CHS) Activity Assay
This protocol allows for the determination of CHS enzymatic activity by measuring the formation of naringenin chalcone from its substrates.
Materials:
-
Purified recombinant CHS enzyme
-
p-Coumaroyl-CoA stock solution (in water or appropriate buffer)
-
Malonyl-CoA stock solution (in water or appropriate buffer)
-
Reaction Buffer: 100 mM potassium phosphate, pH 7.5, containing 1 mM DTT
-
Stopping Solution: 20% Acetic Acid in Methanol
-
HPLC system with a C18 reverse-phase column and DAD detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Reaction Buffer to a final volume of 100 µL.
-
p-Coumaroyl-CoA to a final concentration of 20-50 µM.
-
Malonyl-CoA to a final concentration of 100-200 µM.
-
-
Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate Reaction: Start the reaction by adding a known amount of purified CHS enzyme (e.g., 1-5 µg). Mix gently.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding 100 µL of the Stopping Solution. Vortex briefly and centrifuge to pellet any precipitated protein.
-
Analysis: Analyze 20-50 µL of the supernatant by RP-HPLC. Monitor at a wavelength where naringenin chalcone has a strong absorbance (e.g., ~370 nm).
-
Quantification: Calculate the amount of naringenin chalcone produced by comparing the peak area to a standard curve generated with authentic naringenin chalcone standard. Enzyme activity can be expressed as nmol of product formed per minute per mg of enzyme (U/mg).
Protocol: RP-HPLC Analysis of Flavonoids and Phenylpropanoids
This method provides a robust framework for the separation and quantification of key metabolites in the flavonoid pathway, including precursors, intermediates, and byproducts.[15][16][17]
Instrumentation & Columns:
-
HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).[15]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][16]
Mobile Phase:
Procedure:
-
Sample Preparation:
-
For enzymatic reactions, stop the reaction and centrifuge as described in Protocol 4.1.
-
For plant extracts, perform a solvent extraction (e.g., with 80% methanol), followed by filtration through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column Temperature: 25 - 40°C.[17]
-
Injection Volume: 10 - 20 µL.
-
Detection Wavelengths: Use a DAD to monitor multiple wavelengths simultaneously. Key wavelengths include:
-
Gradient Elution Program (Example): A typical gradient can be optimized as needed.[15]
-
0-5 min: 5-20% B
-
5-25 min: 20-40% B
-
25-40 min: 40-70% B
-
40-45 min: 70-95% B (column wash)
-
45-50 min: 95-5% B (re-equilibration)
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and UV-Vis spectra with those of authentic standards.
-
Quantify each compound by creating a calibration curve (peak area vs. concentration) for each standard.
-
Conclusion and Outlook
While this compound is not the direct precursor to the main flavonoid classes, its formation represents a critical metabolic diversion that must be managed for efficient flavonoid production. The foundational pathway proceeds unequivocally from p-coumaroyl-CoA, with Chalcone Synthase acting as the gatekeeper enzyme. For researchers in metabolic engineering and drug discovery, a thorough understanding of both the primary biosynthetic route and competing side pathways is essential. Future efforts will likely focus on enzyme engineering to improve the substrate specificity of CHS, protein engineering to reduce the activity of competing reductases, and the development of dynamic regulatory circuits to balance precursor flux, thereby maximizing the yield of valuable flavonoid compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]
- 4. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webpages.charlotte.edu [webpages.charlotte.edu]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Chitra Karina Dewi: The Biosynthesis of Flavonoids [chitrakarinad.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biochemical evaluation of molecular parts for flavonoid production using plant synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phcog.com [phcog.com]
- 17. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Metabolic Fate of p-Dihydrocoumaroyl-CoA Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Dihydrocoumaroyl-CoA is a pivotal, yet often low-abundance, metabolic intermediate situated at a critical branch point in the phenylpropanoid pathway. It serves as the direct precursor for the biosynthesis of dihydrochalcones, a class of plant natural products with a range of valuable biological activities, including antioxidant, antidiabetic, and sweet-tasting properties.[1] Unlike the majority of flavonoids, which derive from p-coumaroyl-CoA, dihydrochalcones require the reduction of the α,β-double bond of p-coumaroyl-CoA to form this compound.[2] This technical guide provides a comprehensive overview of the biosynthesis and subsequent metabolic fate of this compound in various species, details the analytical methods for its study, and presents quantitative data to inform metabolic engineering and drug development efforts.
Biosynthesis and Key Enzymes
The formation of this compound is catalyzed by the reduction of p-coumaroyl-CoA. This reaction is the committed step separating dihydrochalcone (B1670589) synthesis from the pathways leading to flavonoids, stilbenoids, and lignans.[1] The enzymes responsible for this conversion vary across different organisms.
-
In Plants: Specific double bond reductases (DBRs) are believed to catalyze the formation of this compound from p-coumaroyl-CoA.[1] For example, enzymes from apple (Malus x domestica) have been implicated in this reaction, initiating the pathway toward the prominent apple dihydrochalcone, phloretin (B1677691).[1]
-
In Yeast (Saccharomyces cerevisiae): The reduction of p-coumaroyl-CoA is often an off-target activity of endogenous enzymes. Specifically, the enoyl reductase Tsc13p, a component of the fatty acid elongation system, has been shown to possess a side activity that reduces p-coumaroyl-CoA to this compound.[3][4] This promiscuous activity is a key consideration in metabolic engineering efforts for flavonoid production, as it can divert flux towards unwanted dihydrochalcone byproducts.[1][3]
Metabolic Fate of this compound
Once formed, this compound serves as a starter molecule for polyketide synthesis, primarily leading to the formation of dihydrochalcones.
Metabolic Pathway in Plants and Engineered Microbes
The metabolic pathway beginning from the essential amino acid L-phenylalanine and leading to dihydrochalcones versus other flavonoids is illustrated below. The reduction of p-coumaroyl-CoA is the key diverging step.
-
In Plants: In species like apple and pear, this compound is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to produce phloretin, the precursor to other relevant dihydrochalcones.[1][2]
-
In S. cerevisiae: When engineered to produce flavonoids, the native ScTsc13 enzyme can reduce the key intermediate p-coumaroyl-CoA.[1] This this compound can then be acted upon by the heterologously expressed chalcone synthase (CHS) to form phloretin as a major byproduct.[3][4] Additionally, the this compound can be hydrolyzed, potentially by native thioesterases, to form phloretic acid, further reducing the efficiency of the desired flavonoid pathway.[3][4]
-
In Bacteria: While specific pathways utilizing this compound are not as well-documented as in plants, bacteria possess diverse acyl-CoA metabolic pathways.[5] Exogenous fatty acids are typically activated to acyl-CoA thioesters for incorporation into phospholipids (B1166683) or degradation via β-oxidation.[6] It is plausible that engineered bacteria could utilize this compound as a precursor for novel polyketide synthesis, provided a suitable polyketide synthase is expressed.
Quantitative Data
Direct quantification of intracellular this compound is challenging due to its transient nature and low concentration, which is often below the detection limits of standard analytical methods like HPLC.[3] Therefore, quantitative analysis often focuses on the downstream products or the kinetic parameters of the enzymes involved in its production and consumption.
| Parameter | Organism/Enzyme | Value | Substrate | Notes | Reference |
| Product Titer | S. cerevisiae (engineered) | >80 mg/L | Glucose | De novo production of phloretin by overexpressing ScTsc13 alongside other pathway enzymes. | [1] |
| Product Ratio | S. cerevisiae (engineered) | Naringenin/Phloretin ratio improved | p-Coumaric Acid | Dynamic regulation of the naringenin pathway reduced byproduct formation. | [3][4] |
| Enzyme Activity | Barley CHS | High selectivity | This compound | Barley CHS showed unexpected high specificity for this compound over p-coumaroyl-CoA, minimizing naringenin formation. | [1] |
| Enzyme Activity | Plant 4-Coumarate:CoA Ligase | Up to 95% conversion | p-Coumaric Acid | Enzymatic synthesis of p-coumaroyl-CoA, the precursor to this compound. | [7] |
Experimental Protocols
Extraction and Analysis of Acyl-CoA Esters from Biological Samples
This protocol provides a generalized method for the extraction and analysis of acyl-CoA esters, including this compound, from plant or microbial tissues, based on established HPLC methodologies.[8][9][10]
Workflow for Acyl-CoA Analysis
Materials:
-
Extraction Buffer: e.g., 50 mM KH₂PO₄ (pH 5.3).
-
Organic Solvents: Diethyl ether, Chloroform, Methanol (B129727) (HPLC grade).
-
Saturated (NH₄)₂SO₄ solution.
-
Solid Phase Extraction (SPE) Columns: Reversed-phase (C18).
-
HPLC System with UV or Mass Spectrometry (MS) detector.
-
Reversed-Phase HPLC Column (e.g., C18, 4.6 x 150 mm).
-
Mobile Phase A: e.g., 75 mM KH₂PO₄ (pH 5.3).[8]
-
Mobile Phase B: e.g., Acetonitrile.
Procedure:
-
Sample Preparation: Flash-freeze approximately 50-100 mg of tissue or cell pellet in liquid nitrogen to quench metabolic activity.
-
Extraction: a. Homogenize the frozen sample in an appropriate extraction buffer. b. Perform a liquid-liquid extraction. A common method involves adding diethyl ether to remove nonpolar lipids, followed by the addition of saturated ammonium (B1175870) sulfate (B86663) and a chloroform/methanol mixture to precipitate proteins and partition the acyl-CoAs into the aqueous phase.[9] c. Centrifuge to pellet the precipitate and collect the supernatant containing the acyl-CoAs. d. Remove the organic solvents from the supernatant under a stream of nitrogen or using a vacuum centrifuge.[9]
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration: a. Condition a C18 SPE column with methanol followed by water. b. Load the aqueous extract onto the column. Acyl-CoAs will bind to the stationary phase. c. Wash the column with an aqueous buffer (e.g., 4% ammonium acetate) to remove salts and polar contaminants.[11] d. Elute the acyl-CoAs with methanol or acetonitrile.
-
HPLC Analysis: a. Evaporate the elution solvent and resuspend the acyl-CoA pellet in a small, known volume of mobile phase A. b. Inject the sample onto the HPLC system. c. Elute the acyl-CoAs using a gradient of mobile phase A and B. A typical gradient might start at a low percentage of B and increase linearly to separate short-chain from long-chain species.[9] d. Monitor the eluent at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.[8] For higher sensitivity and specificity, use LC-MS/MS.[12][13]
-
Quantification: Identify and quantify peaks by comparing their retention times and spectra with those of authentic standards. Create a standard curve for absolute quantification.
In Vitro Enzyme Assay for p-Coumaroyl-CoA Reductase Activity
This protocol describes a method to measure the activity of enzymes that convert p-coumaroyl-CoA to this compound.
Materials:
-
Purified enzyme (e.g., recombinant DBR or Tsc13).
-
Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.5).
-
Substrate: p-Coumaroyl-CoA (can be synthesized enzymatically).[7][14]
-
Cofactor: NADPH or NADH.
-
Quenching Solution: e.g., 10% Acetic Acid.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, a specific concentration of NADPH or NADH, and the purified enzyme.
-
Initiation: Start the reaction by adding a known concentration of p-coumaroyl-CoA substrate. The total reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-60 minutes). Ensure the reaction is within the linear range of product formation.
-
Termination: Stop the reaction by adding a quenching solution, such as acetic acid, which will denature the enzyme.
-
Analysis: a. Centrifuge the quenched reaction to pellet any precipitated protein. b. Analyze the supernatant using the HPLC method described above (Protocol 1). c. Monitor the depletion of the substrate peak (p-coumaroyl-CoA) and the appearance of the product peak (this compound).
-
Calculation: Calculate the specific activity of the enzyme based on the amount of product formed per unit time per amount of enzyme (e.g., in nmol/min/mg or pkat/mg).
Conclusion and Future Perspectives
This compound is a critical precursor for a valuable class of plant secondary metabolites. Understanding its metabolic fate is essential for the successful metabolic engineering of microorganisms to produce dihydrochalcones for the pharmaceutical, food, and agricultural industries. While its formation in yeast is often an unintended side reaction, this very activity can be harnessed for de novo production of compounds like phloretin.[1] Future research should focus on the discovery and characterization of novel, highly efficient double bond reductases from various plant species. Furthermore, developing more sensitive analytical techniques for the direct in vivo quantification of this compound will be crucial for accurately modeling metabolic fluxes and optimizing engineered pathways. These advancements will pave the way for creating robust microbial cell factories for the sustainable production of high-value dihydrochalcones.
References
- 1. Metabolic engineering of Saccharomyces cerevisiae for de novo production of dihydrochalcones with known antioxidant, antidiabetic, and sweet tasting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regulation of fatty acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exogenous Fatty Acid Metabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. portlandpress.com [portlandpress.com]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of p-Dihydrocoumaroyl-CoA Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
p-Dihydrocoumaroyl-CoA is a key intermediate in the biosynthesis of dihydrochalcones, a class of plant secondary metabolites with significant therapeutic potential. Its production is contingent on the availability of its direct precursor, p-coumaroyl-CoA, a central molecule in the broader phenylpropanoid pathway. Consequently, the regulation of this compound biosynthesis is intrinsically governed by the complex and tightly controlled mechanisms that manage the flux through the phenylpropanoid pathway. This guide provides a comprehensive overview of the biosynthetic pathway, its multifaceted regulation at the transcriptional and post-translational levels, quantitative data on enzyme activities, and detailed experimental protocols for studying this pathway.
The Biosynthetic Pathway
The formation of this compound is a two-stage process. The first stage involves the synthesis of p-coumaroyl-CoA via the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. The second stage is the reduction of p-coumaroyl-CoA.
-
General Phenylpropanoid Pathway to p-Coumaroyl-CoA : This core pathway involves three key enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. This is a critical entry point into the pathway.[1]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.[2][3]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA.[4][5][6] This step is a major branch point, directing carbon flux towards various downstream pathways, including flavonoid and lignin (B12514952) biosynthesis.[7][8][9]
-
-
Reduction to this compound :
-
Enoyl Reductase: p-Coumaroyl-CoA is converted to this compound through the reduction of its α,β-double bond. In Saccharomyces cerevisiae, this reaction is catalyzed by the endogenous enoyl reductase Tsc13.[10][11][12] This enzyme is believed to have a similar function in plants, representing a side activity of fatty acid biosynthesis enzymes.[10]
-
Regulation of the Pathway
The biosynthesis of this compound is regulated at multiple levels, primarily through the control of the upstream phenylpropanoid pathway enzymes.
Transcriptional Regulation
The expression of genes encoding phenylpropanoid enzymes, particularly 4CL, is highly regulated by a complex network of transcription factors in response to both internal developmental signals and external environmental stimuli.[4][13]
-
Transcription Factors: Key families of transcription factors, including MYB, bHLH, and WRKY, are master regulators of the pathway.[14][15][16] These proteins bind to specific cis-regulatory elements in the promoter regions of target genes like 4CL to either activate or repress their transcription.[17]
-
Regulatory Signals: A variety of stimuli can induce the expression of 4CL and other pathway genes:
-
Abiotic Stress: UV radiation, wounding, and drought or salt stress are known to upregulate gene expression.[6][7][18]
-
Biotic Stress: Pathogen infection and elicitor treatments trigger the pathway as a defense mechanism.[7]
-
Phytohormones: Plant hormones such as Abscisic Acid (ABA) and Methyl Jasmonate (MeJA) play a crucial role in signaling and activating gene expression.[18][19]
-
Developmental Cues: Gene expression is often tissue-specific and linked to developmental processes like lignification.[7][20]
-
Post-Translational Regulation: Feedback Inhibition
Feedback inhibition is a rapid and efficient mechanism to control metabolic flux. In this pathway, downstream products can allosterically inhibit the activity of upstream enzymes, preventing the over-accumulation of intermediates.
-
PAL Inhibition: The activity of Phenylalanine Ammonia-Lyase (PAL), the gateway enzyme, can be inhibited by downstream flavonols.[1][21]
-
4CL Inhibition: Specific isoforms of 4CL have been shown to be strongly and allosterically inhibited by downstream flavonoid products, such as naringenin. This prevents the excessive conversion of p-coumaric acid into p-coumaroyl-CoA when downstream pathways are saturated.
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite flux is essential for understanding and engineering the pathway.
Table 1: Substrate Specificity of 4-Coumarate:CoA Ligase (4CL) Isoforms
Different isoforms of 4CL exhibit varying affinities for hydroxycinnamic acid substrates, which is crucial for channeling metabolites into specific downstream pathways.
| Enzyme Source | Substrate | Relative Activity (%) | Reference |
| Hybrid Poplar (4CL-9) | p-Coumaric Acid | 100 | [22] |
| Caffeic Acid | 75 | [22] | |
| Ferulic Acid | 55 | [22] | |
| Cinnamic Acid | 10 | [22] | |
| Mulberry (Ma4CL3) | p-Coumaric Acid | 100 | [7] |
| Caffeic Acid | ~60 | [7] | |
| Cinnamic Acid | ~20 | [7] | |
| Ferulic Acid | No activity | [7] | |
| Sinapic Acid | No activity | [7] |
Table 2: Enzyme Activity in Transgenic Tobacco Overexpressing Df4CL2
Overexpression of 4CL genes can significantly increase enzyme activity and the production of downstream metabolites.
| Tissue | Protein Content Increase (fold vs. WT) | Enzyme Activity Increase (fold vs. WT) | Specific Activity Increase (fold vs. WT) | Reference |
| Root | 1.36 | 1.80 | 1.32 | [5] |
| Stem | 1.33 | 1.93 | 1.45 | [5] |
| Leaf | 1.48 | 1.81 | 1.22 | [5] |
| Flower | 1.56 | 1.96 | 1.26 | [5] |
Experimental Protocols
Protocol for 4-Coumarate:CoA Ligase (4CL) Enzyme Assay
This protocol describes a common spectrophotometric method for measuring 4CL activity by monitoring the formation of the CoA thioester.[22][23]
Materials:
-
Protein extract (from plant tissue or recombinant expression system)
-
Spectrophotometer and 1 mL quartz cuvettes
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
ATP solution (e.g., 5 mM)
-
MgCl₂ solution (e.g., 5 mM)
-
Coenzyme A (CoA) solution (e.g., 0.3 mM)
-
Substrate solution (e.g., 0.2 mM p-coumaric acid)
Procedure:
-
Prepare Reaction Mixture: In a 1 mL cuvette, combine the reaction buffer, ATP, and MgCl₂.
-
Add Substrate: Add the p-coumaric acid substrate to the mixture.
-
Add Enzyme: Add a known amount of the protein extract to the cuvette. Mix gently by inverting.
-
Initiate Reaction: Start the reaction by adding the CoA solution.
-
Measure Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 333 nm , which corresponds to the formation of p-coumaroyl-CoA.[23][24]
-
Calculate Activity: Use the molar extinction coefficient of p-coumaroyl-CoA (ε = 21 x 10³ L·mol⁻¹·cm⁻¹) to calculate the rate of product formation.[24] Enzyme activity is typically expressed in picokatals (pkat) or units (U) per milligram of protein.
Protocol for ¹³C Metabolic Flux Analysis (MFA)
MFA is a powerful technique to quantify the in vivo rates (fluxes) of metabolic pathways by tracking the incorporation of stable isotope labels.[25][26][27][28]
Procedure:
-
Experimental Design: Define the biological question and select the appropriate ¹³C-labeled tracer (e.g., [U-¹³C]-L-phenylalanine) and labeling duration.[26]
-
Tracer Experiment: Grow cells or tissue culture in a defined medium. Replace the standard medium with one containing the ¹³C-labeled substrate.[25][26]
-
Achieve Steady State: Incubate the culture until it reaches an isotopic steady state, where the labeling pattern of intracellular metabolites becomes constant. This may require several hours.[29]
-
Quenching and Extraction: Rapidly halt all enzymatic activity by quenching the cells in a cold solvent (e.g., 80% methanol (B129727) at -20°C). Extract the metabolites from the cells.[25]
-
Sample Analysis: Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of key metabolites.[30][31]
-
Flux Calculation: Use specialized software (e.g., INCA, 13CFLUX) to fit the measured mass isotopomer data to a computational model of the metabolic network. This process estimates the intracellular flux values that best explain the observed labeling patterns.[25][30]
Conclusion for Drug Development
Understanding the intricate regulation of this compound biosynthesis is paramount for the metabolic engineering of high-value dihydrochalcones. For drug development professionals, this knowledge provides a roadmap for rationally designing strategies to enhance product yields. Key intervention points include:
-
Overexpression of Rate-Limiting Enzymes: Increasing the expression of key enzymes like 4CL can boost the overall flux towards p-coumaroyl-CoA.
-
Transcription Factor Engineering: Modulating the activity of key transcription factors (e.g., MYB) can coordinately upregulate the entire pathway.
-
Alleviating Feedback Inhibition: Using protein engineering to create enzyme variants of PAL or 4CL that are insensitive to feedback inhibition can prevent the pathway from shutting down at high product concentrations.
-
Enhancing Precursor Supply: Optimizing the supply of L-phenylalanine can remove upstream bottlenecks and increase overall pathway flux.
By leveraging these regulatory mechanisms, it is possible to develop robust microbial or plant-based platforms for the sustainable and scalable production of valuable dihydrochalcone-based therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. RNAi-mediated suppression of p-coumaroyl-CoA 3′-hydroxylase in hybrid poplar impacts lignin deposition and soluble secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioone.org [bioone.org]
- 4. Structural, functional and evolutionary diversity of 4-coumarate-CoA ligase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylpropanoid biosynthesis and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MYB transcription factors-master regulators of phenylpropanoid biosynthesis and diverse developmental and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MYB Transcription Factors as Regulators of Phenylpropanoid Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genome-Wide Identification and Expression Analysis of the 4-Coumarate: CoA Ligase Gene Family in Solanum tuberosum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 20. Frontiers | Cell-Specific Suppression of 4-Coumarate-CoA Ligase Gene Reveals Differential Effect of Lignin on Cell Physiological Function in Populus [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
- 24. sunlongbiotech.com [sunlongbiotech.com]
- 25. benchchem.com [benchchem.com]
- 26. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 27. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 28. Metabolic Flux Analysis [vanderbilt.edu]
- 29. d-nb.info [d-nb.info]
- 30. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Technical Guide to Metabolic Flux Analysis of p-Dihydrocoumaroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Dihydrocoumaroyl-CoA is a pivotal intermediate in the biosynthesis of dihydrochalcones, a subclass of flavonoids with significant therapeutic potential. Understanding and quantifying the metabolic flux through the pathways involving this molecule is critical for optimizing the production of desired end-products in both plant and microbial systems. This technical guide provides an in-depth overview of the core principles and methodologies for conducting metabolic flux analysis (MFA) focused on this compound. It details the biosynthetic pathway, experimental design for isotope labeling, analytical techniques for quantification, and the computational modeling required to resolve metabolic fluxes. This document is intended to serve as a comprehensive resource for researchers aiming to investigate and engineer metabolic pathways involving this compound.
Introduction to this compound Metabolism
This compound is a key branch-point metabolite in the broader phenylpropanoid pathway. The general phenylpropanoid pathway converts the amino acid phenylalanine into p-coumaroyl-CoA, a central precursor for a vast array of secondary metabolites including flavonoids, stilbenoids, and lignin.[1][2]
The biosynthesis of this compound branches off from the central phenylpropanoid pathway through the reduction of p-coumaroyl-CoA. This reaction is catalyzed by a p-coumaroyl-CoA reductase.[3] Subsequently, this compound serves as a direct precursor for the synthesis of dihydrochalcones, such as phloretin, through the action of chalcone (B49325) synthase (CHS).[4] This pathway is distinct from the primary route to other flavonoids, which utilize p-coumaroyl-CoA directly.[4] In some organisms, such as the yeast Saccharomyces cerevisiae, the formation of this compound can be an unintended side reaction leading to byproduct formation.[5][6]
Core Concepts of Metabolic Flux Analysis (MFA)
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[7] By tracking the flow of atoms from a labeled substrate (e.g., ¹³C-labeled glucose or phenylalanine) through a metabolic network, MFA can provide a detailed snapshot of cellular metabolism.[8][9]
For the analysis of this compound metabolism, ¹³C-MFA is the method of choice. This involves feeding the biological system with a ¹³C-labeled precursor and measuring the resulting isotopic labeling patterns in downstream metabolites.[7][8] The distribution of ¹³C isotopes in the target metabolites is a direct consequence of the active metabolic pathways and their relative fluxes.
Experimental Workflow for this compound Flux Analysis
The following diagram outlines a typical experimental workflow for conducting ¹³C-MFA on the this compound pathway.
References
- 1. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. openpub.fmach.it [openpub.fmach.it]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
Methodological & Application
Application Note: Quantification of p-Coumaroyl-CoA using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and sensitive method for the quantification of p-Coumaroyl-CoA in biological samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. p-Coumaroyl-CoA is a critical intermediate in the phenylpropanoid pathway, which leads to the biosynthesis of a wide array of secondary metabolites in plants, including flavonoids, lignins, and stilbenoids.[1][2][3] Accurate quantification of this molecule is essential for researchers in metabolic engineering, drug discovery, and plant biochemistry. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and data interpretation, tailored for researchers, scientists, and drug development professionals.
Introduction
The phenylpropanoid pathway is a major route for the synthesis of a vast array of plant secondary metabolites.[1][3] Central to this pathway is the activation of cinnamic acids into their corresponding CoA thioesters, a reaction catalyzed by 4-coumarate:CoA ligase (4CL).[2] p-Coumaroyl-CoA, formed from p-coumaric acid, serves as a key branch-point intermediate, directing carbon flow towards the production of numerous compounds with significant biological and pharmaceutical activities.[1][2][3] Therefore, the ability to accurately measure the intracellular concentration of p-Coumaroyl-CoA is crucial for understanding and manipulating these biosynthetic pathways. This application note presents a validated HPLC-UV method for the reliable quantification of p-Coumaroyl-CoA.
Materials and Methods
Reagents and Materials
-
p-Coumaroyl-CoA standard (Sigma-Aldrich or equivalent)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or Formic acid (HPLC grade)
-
Ultrapure water
-
Syringe filters (0.22 µm)
-
HPLC vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV/Vis or Diode Array Detector (DAD)
-
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric acid or Formic acid in ultrapure water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 333 nm[2]
-
Gradient Elution Program:
-
A typical gradient starts with a low percentage of mobile phase B (e.g., 5-10%), increasing to a higher percentage (e.g., 50-70%) over 20-30 minutes to elute p-Coumaroyl-CoA and other components. A subsequent wash with a high percentage of mobile phase B is recommended to clean the column, followed by re-equilibration to the initial conditions.
-
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of p-Coumaroyl-CoA standard and dissolve it in 1 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition to achieve a concentration range suitable for generating a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation (from Plant Tissue)
-
Harvesting and Freezing: Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.
-
Add 1 mL of cold 80% methanol.
-
Vortex vigorously for 1 minute.
-
-
Sonication: Sonicate the sample in an ultrasonic bath for 20-30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 13,000 rpm for 15 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: The sample is now ready for injection into the HPLC system.
Quantification
A calibration curve is generated by plotting the peak area of the p-Coumaroyl-CoA standard against its concentration. The concentration of p-Coumaroyl-CoA in the plant extract is then determined by interpolating its peak area from the calibration curve.
Results and Discussion
The described HPLC method provides excellent separation of p-Coumaroyl-CoA from other related phenylpropanoids and cellular components. The retention time for p-Coumaroyl-CoA will vary depending on the specific column and gradient conditions but is expected to be in the range of 15-25 minutes under the suggested parameters. The UV detection at 333 nm offers high specificity for p-Coumaroyl-CoA.[2]
Quantitative Data Summary
The following table summarizes typical quantitative data for an HPLC-UV method for p-Coumaroyl-CoA quantification, based on validated methods for similar compounds.
| Parameter | Typical Value |
| Retention Time (min) | 18.5 ± 0.5 |
| Linearity (R²) | > 0.999 |
| Linear Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | ~0.2 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.6 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
Caption: Phenylpropanoid pathway leading to p-Coumaroyl-CoA.
Caption: Experimental workflow for p-Coumaroyl-CoA quantification.
Conclusion
The RP-HPLC-UV method described in this application note is a reliable and reproducible technique for the quantification of p-Coumaroyl-CoA in biological samples. The detailed protocol for sample preparation and chromatographic analysis, along with the provided quantitative parameters, offers a solid foundation for researchers to implement this method in their laboratories. This will facilitate a deeper understanding of the phenylpropanoid pathway and aid in the development of novel biotechnological and pharmaceutical applications.
References
Application Note: Quantitative Analysis of p-Dihydrocoumaroyl-CoA in Plant Extracts by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of p-Dihydrocoumaroyl-CoA in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of secondary metabolites in plants, including flavonoids, lignans, and coumarins. Accurate quantification of this analyte is crucial for researchers in plant biochemistry, metabolic engineering, and drug discovery. This document provides a comprehensive protocol for sample extraction, chromatographic separation, and mass spectrometric detection, along with data presentation and visualization to facilitate straightforward implementation.
Introduction
The phenylpropanoid pathway is a major route for the synthesis of thousands of plant secondary metabolites. p-Coumaroyl-CoA is a central precursor in this pathway, and its reduction to this compound represents a key branching point leading to the formation of various dihydro-phenylpropanoids. Understanding the metabolic flux through this pathway requires accurate and precise quantification of its intermediates, including this compound. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of low-abundance metabolites like Coenzyme A (CoA) esters in complex plant matrices. This application note presents a complete workflow for the analysis of this compound, from sample preparation to data analysis.
Experimental Protocols
Sample Preparation and Extraction
Materials:
-
Plant tissue (e.g., leaves, roots, stems)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Extraction Buffer: 10% (w/v) Trichloroacetic acid (TCA) in water
-
Internal Standard (IS) solution: [¹³C₆]-p-Coumaroyl-CoA or other suitable stable isotope-labeled standard
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
Protocol:
-
Harvesting and Quenching: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 100 mg of the frozen plant powder into a pre-chilled 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold 10% TCA extraction buffer.
-
Add the internal standard to the extraction mixture at a known concentration.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes.
-
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+, Thermo Scientific TSQ Altis)
LC Parameters:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 916.2 | 409.1 | 45 |
| This compound (confirmation) | 916.2 | 261.1 | 60 |
| Internal Standard ([¹³C₆]-p-Coumaroyl-CoA) | 920.2 | 413.1 | 45 |
(Note: The MRM transitions for this compound are predicted based on its structure and common fragmentation patterns of acyl-CoAs. The precursor ion corresponds to [M+H]⁺. The product ions result from the cleavage of the phosphodiester bond. These transitions should be optimized on the specific instrument used.)
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in different plant tissues to illustrate data presentation.
| Plant Species | Tissue | This compound (pmol/g FW) | Standard Deviation |
| Arabidopsis thaliana | Rosette Leaves | 15.2 | 2.1 |
| Arabidopsis thaliana | Roots | 8.7 | 1.5 |
| Medicago truncatula | Leaves | 25.8 | 3.4 |
| Medicago truncatula | Roots | 12.1 | 1.9 |
| Zea mays | Seedling Shoots | 5.4 | 0.9 |
Visualizations
Phenylpropanoid Pathway
Caption: Simplified phenylpropanoid pathway highlighting the formation of this compound.
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound from plant extracts.
Conclusion
This application note provides a detailed and effective methodology for the quantification of this compound in plant extracts using LC-MS/MS. The described protocols for sample preparation and analysis are designed to be robust and reproducible, enabling researchers to obtain high-quality quantitative data. The provided workflow and pathway diagrams serve as a clear visual guide for the implementation of this method. This approach will be a valuable tool for studies in plant metabolism, biotechnology, and natural product chemistry.
Application Notes and Protocols for the Enzymatic Synthesis of p-Dihydrocoumaroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Dihydrocoumaroyl-CoA is a key intermediate in the biosynthesis of various natural products, including dihydrochalcones, which possess a range of biological activities. Its enzymatic synthesis provides a specific and efficient alternative to chemical methods, enabling the production of this valuable precursor for applications in metabolic engineering, drug discovery, and synthetic biology. This document provides a detailed protocol for a two-step enzymatic synthesis of this compound from p-coumaric acid. The process utilizes two recombinant enzymes: 4-coumarate:CoA ligase (4CL) and a cinnamoyl-CoA reductase (CCR).
Principle of the Method
The synthesis is performed in two sequential enzymatic reactions:
-
Activation of p-Coumaric Acid: 4-coumarate:CoA ligase (4CL) catalyzes the ATP-dependent formation of a thioester bond between p-coumaric acid and Coenzyme A (CoA), yielding p-coumaroyl-CoA.[1][2]
-
Reduction of p-Coumaroyl-CoA: A cinnamoyl-CoA reductase (CCR) utilizes NADPH as a cofactor to reduce the α,β-double bond of p-coumaroyl-CoA, producing the final product, this compound.[3]
Signaling Pathway Diagram
Caption: Enzymatic cascade for this compound synthesis.
Experimental Workflow Diagram
Caption: Overall workflow for synthesis and analysis.
Quantitative Data: Enzyme Kinetics
The selection of enzymes is critical for efficient synthesis. Below is a summary of kinetic parameters for representative 4CL and CCR enzymes.
Table 1: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL) Isoforms
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Marchantia paleacea (Mp4CL1) | p-Coumaric Acid | 93.99 | 1.45 | 1.54 x 104 | [4] |
| Marchantia paleacea (Mp4CL1) | Dihydro-p-coumaric Acid | 289.20 | 0.88 | 3.04 x 103 | [4] |
| Arabidopsis thaliana (At4CL4) | p-Coumaric Acid | 432 | - | - | [5] |
| Populus trichocarpa x P. deltoides (4CL-9) | p-Coumaric Acid | ~80 | - | - | [1] |
Note: kcat and kcat/Km values were calculated or converted to standard units where necessary for comparison.
Table 2: Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) from Sorghum bicolor
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| SbCCR1 | p-Coumaroyl-CoA | 2.7 ± 0.6 | 0.05 ± 0.002 | 1.85 x 104 | [3] |
| SbCCR1 | Feruloyl-CoA | 6.4 ± 0.4 | 19.3 ± 0.4 | 3.02 x 106 | [3] |
| SbCCR1 | Caffeoyl-CoA | 1.3 ± 0.2 | 0.03 ± 0.001 | 2.31 x 104 | [3] |
Experimental Protocols
Protocol 1: Recombinant Enzyme Expression and Purification
This protocol provides a general guideline for obtaining purified 4CL and CCR enzymes, which are assumed to be cloned into a His-tag expression vector (e.g., pET series).
1. Transformation and Expression: a. Transform E. coli BL21(DE3) cells with the expression plasmid. b. Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C. c. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[6][7] e. Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.
2. Cell Lysis and Clarification: a. Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[6]
3. Affinity Purification: a. Equilibrate a Ni-NTA affinity column with lysis buffer. b. Load the clarified supernatant onto the column. c. Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). d. Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). e. Collect fractions and analyze by SDS-PAGE to confirm purity.
4. Buffer Exchange and Storage: a. Pool the pure fractions and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. b. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. c. Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Two-Step Enzymatic Synthesis of this compound
Materials:
-
Purified 4CL and CCR enzymes
-
p-Coumaric acid
-
Coenzyme A (CoA) lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced (NADPH) tetrasodium (B8768297) salt
-
Magnesium chloride (MgCl2)
-
Potassium phosphate buffer (100 mM, pH 7.4) or Tris-HCl buffer
-
HPLC system for purification and analysis
Step 1: Synthesis of p-Coumaroyl-CoA
-
Set up the reaction mixture in a microcentrifuge tube:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
5 mM MgCl2
-
2.5 mM ATP
-
0.8 mM CoA
-
0.4 mM p-Coumaric acid (dissolved in a small amount of DMSO or NaOH and neutralized if necessary)
-
5-10 µg/mL purified 4CL enzyme
-
-
Adjust the final volume to 1 mL with buffer.
-
Incubate the reaction at 30°C for 2-4 hours.
-
Monitor the formation of p-coumaroyl-CoA by spectrophotometry (absorbance at 333 nm) or by periodic HPLC analysis.[4]
-
Option A (Intermediate Purification): Stop the reaction by adding acid (e.g., HCl to a final concentration of 50 mM) and purify the p-coumaroyl-CoA using preparative RP-HPLC. Lyophilize the pure fractions.
-
Option B (One-Pot Reaction): Proceed directly to Step 2.
Step 2: Synthesis of this compound
-
To the reaction mixture from Step 1 (or to the purified p-coumaroyl-CoA redissolved in buffer):
-
Add NADPH to a final concentration of 1.0 mM.[3]
-
Add 5-10 µg/mL purified CCR enzyme.
-
-
Incubate the reaction at 30°C for an additional 2-4 hours.
-
Monitor the consumption of p-coumaroyl-CoA and the formation of this compound by HPLC. The consumption of NADPH can also be monitored by the decrease in absorbance at 340 nm.[8]
Product Purification and Analysis:
-
Stop the final reaction by acidification (e.g., 10% formic acid).
-
Centrifuge to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify this compound using a semi-preparative RP-HPLC column (e.g., C18) with a water/acetonitrile gradient containing 0.1% formic acid.
-
Pool the fractions containing the product, confirm purity by analytical HPLC, and lyophilize for storage at -80°C.
-
Confirm the identity of the final product using high-resolution mass spectrometry (LC-MS) and, if sufficient material is obtained, by NMR spectroscopy.
References
- 1. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 3. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 5. The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 8. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Biosynthesis of p-Dihydrocoumaroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro biosynthesis of p-dihydrocoumaroyl-CoA from p-coumaroyl-CoA is a targeted reduction reaction that is crucial for the production of various valuable natural products. This biotransformation is a key step in the biosynthesis of dihydrochalcones, such as phloretin (B1677691) and phloridzin, which are known for their potential health benefits. The enzymatic conversion is catalyzed by an NADPH-dependent hydroxycinnamoyl-CoA double bond reductase. Understanding and optimizing this reaction in a cell-free system allows for precise control over reaction conditions, enabling higher yields and purity of the desired product, which is a valuable precursor for the synthesis of novel therapeutic agents and other high-value biochemicals.
This document provides detailed protocols for the heterologous expression and purification of a suitable reductase enzyme, the in vitro enzymatic reaction, and the analysis of the reaction products. The protocols are primarily based on the characterization of the hydroxycinnamoyl-CoA double bond reductase from Malus domestica (apple), which has been shown to efficiently catalyze the desired reaction.[1]
Reaction Pathway
The enzymatic reaction involves the reduction of the α,β-unsaturated double bond in the p-coumaroyl-CoA molecule to yield this compound. This reaction requires a reducing equivalent, typically provided by NADPH.
Caption: Enzymatic reduction of p-coumaroyl-CoA to this compound.
Quantitative Data Summary
The following table summarizes the known kinetic parameters for the Malus domestica hydroxycinnamoyl-CoA double bond reductase (MdHCDBR), which is the recommended enzyme for this protocol.
| Substrate | Apparent Km (µM) |
| p-Coumaroyl-CoA | 96.6 |
| Feruloyl-CoA | 92.9 |
| NADPH | 101.3 |
Data sourced from Ibdah et al. (2014).[1]
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Malus domestica Hydroxycinnamoyl-CoA Double Bond Reductase (MdHCDBR)
This protocol describes the expression of recombinant MdHCDBR in E. coli and its subsequent purification.
1. Gene Synthesis and Cloning:
-
Synthesize the coding sequence for Malus domestica hydroxycinnamoyl-CoA double bond reductase, codon-optimized for expression in E. coli.
-
Incorporate a polyhistidine-tag (e.g., 6x-His) at the N- or C-terminus to facilitate affinity purification.
-
Clone the synthesized gene into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).
2. Transformation and Expression:
-
Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
3. Cell Lysis and Protein Extraction:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and a protease inhibitor cocktail).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
4. Affinity Purification:
-
Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged MdHCDBR with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
5. Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.
-
Assess protein purity by SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Aliquot the purified enzyme and store at -80°C.
Protocol 2: In Vitro Biosynthesis of this compound
This protocol outlines the enzymatic reaction for the conversion of p-coumaroyl-CoA.
1. Reaction Components:
| Component | Stock Concentration | Final Concentration | Volume for 100 µL Reaction |
| Potassium Phosphate Buffer (pH 7.0) | 1 M | 100 mM | 10 µL |
| p-Coumaroyl-CoA | 10 mM | 200 µM | 2 µL |
| NADPH | 10 mM | 400 µM | 4 µL |
| Purified MdHCDBR | 1 mg/mL (~26 µM) | 1-5 µM | Variable (e.g., 5 µL of 2 µM) |
| Nuclease-free Water | - | - | To 100 µL |
2. Reaction Setup:
-
In a microcentrifuge tube, combine the buffer, water, and NADPH.
-
Add the purified MdHCDBR enzyme and briefly pre-incubate at the reaction temperature.
-
Initiate the reaction by adding p-coumaroyl-CoA.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes). Time-course experiments are recommended for optimization.
3. Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by adding an acid (e.g., 10 µL of 10% trifluoroacetic acid).
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Transfer the supernatant for HPLC analysis.
Protocol 3: HPLC Analysis of Reaction Products
This protocol is for the separation and quantification of the substrate and product.
1. HPLC System and Column:
-
A standard HPLC system with a UV-Vis detector is suitable.
-
Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
A linear gradient can be used, for example: 10-50% B over 20 minutes. The exact gradient should be optimized for baseline separation of p-coumaroyl-CoA and this compound.
3. Detection:
-
Monitor the elution profile at a wavelength where both compounds have significant absorbance, for example, 310 nm for p-coumaroyl-CoA and around 280 nm for this compound. A diode array detector is recommended to obtain full spectra for peak identification.
4. Quantification:
-
Prepare standard curves for both p-coumaroyl-CoA and this compound of known concentrations.
-
Calculate the amount of product formed and substrate consumed by integrating the peak areas from the sample chromatograms and comparing them to the standard curves.
Experimental Workflow Visualization
References
Application Note: p-Dihydrocoumaroyl-CoA Detection using UV Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reliable and straightforward method for the detection of p-dihydrocoumaroyl-CoA by monitoring the enzymatic conversion of its precursor, p-coumaroyl-CoA, using UV-Vis spectroscopy. The conversion of p-coumaroyl-CoA to this compound, often catalyzed by enzymes such as cinnamoyl-CoA reductase (CCR), leads to a distinct change in the UV spectrum. This change is due to the saturation of the α,β-unsaturated thioester, resulting in the loss of a characteristic absorbance peak for p-coumaroyl-CoA. This method provides a valuable tool for enzyme activity assays and kinetic studies.
Introduction
This compound is a key intermediate in various metabolic pathways, including the biosynthesis of flavonoids and other phenylpropanoids.[1][2] Accurate detection and quantification of this compound are crucial for understanding these pathways and for the development of targeted therapeutics. UV-Vis spectroscopy offers a simple, rapid, and cost-effective method for monitoring enzymatic reactions involving this compound by observing changes in the absorbance spectrum of its precursor, p-coumaroyl-CoA.[3][4][5]
The enzymatic reduction of p-coumaroyl-CoA to this compound by reductases like cinnamoyl-CoA reductase (CCR) involves the saturation of the double bond in the coumaroyl moiety. This saturation event disrupts the conjugated system responsible for the characteristic UV absorbance of p-coumaroyl-CoA around 333 nm.[6] By monitoring the decrease in absorbance at this wavelength, the formation of this compound can be indirectly quantified.
Principle of Detection
The detection method is based on the differential UV absorbance spectra of p-coumaroyl-CoA and this compound. p-Coumaroyl-CoA contains a chromophore consisting of a phenolic ring conjugated with an α,β-unsaturated thioester, which exhibits a strong absorbance maximum at approximately 333 nm.[6] Upon reduction to this compound, the double bond is saturated, leading to a loss of this conjugation and a consequent disappearance of the 333 nm absorbance peak. The reaction can be monitored by observing the decrease in absorbance at this specific wavelength over time, which is directly proportional to the amount of this compound formed.
Quantitative Data
The following table summarizes the key spectral properties used in this application.
| Compound | Molar Extinction Coefficient (ε) | Wavelength (λmax) | Solvent/Buffer |
| p-Coumaroyl-CoA | 21,000 M⁻¹cm⁻¹ | 333 nm | Tris-HCl or similar buffer |
| This compound | Not reported (negligible absorbance at 333 nm) | Not applicable | Not applicable |
Reference for p-Coumaroyl-CoA ε and λmax:[6]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of p-Coumaroyl-CoA
This protocol describes the synthesis of p-coumaroyl-CoA from p-coumaric acid using 4-coumarate:CoA ligase (4CL).[7][8]
Materials:
-
p-Coumaric acid
-
Coenzyme A (CoA)
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
4-Coumarate:CoA ligase (4CL) enzyme (purified)
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a reaction mixture in a total volume of 1 mL containing:
-
100 mM Tris-HCl (pH 7.5)
-
5 mM MgCl₂
-
2.5 mM ATP
-
0.5 mM Coenzyme A
-
0.5 mM p-coumaric acid
-
-
Initiate the reaction by adding a suitable amount of purified 4CL enzyme.
-
Incubate the reaction mixture at 30°C.
-
Monitor the formation of p-coumaroyl-CoA by scanning the absorbance from 250 nm to 400 nm at regular intervals.
-
Confirm the synthesis by observing the appearance of a peak at 333 nm.
-
The concentration of the synthesized p-coumaroyl-CoA can be calculated using the Beer-Lambert law (A = εcl) with the molar extinction coefficient provided in the table above.
Protocol 2: Detection of this compound Formation
This protocol outlines the procedure for monitoring the conversion of p-coumaroyl-CoA to this compound.
Materials:
-
Synthesized p-coumaroyl-CoA solution (from Protocol 1)
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
Enzyme source containing cinnamoyl-CoA reductase (CCR) activity (e.g., purified CCR or a crude protein extract)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Set up the reaction mixture in a 1 cm path length cuvette with a total volume of 1 mL:
-
100 mM Tris-HCl buffer (pH 7.5)
-
50-100 µM p-coumaroyl-CoA
-
100-200 µM NADPH
-
-
Place the cuvette in the spectrophotometer and record a baseline spectrum or absorbance at 333 nm.
-
Initiate the reaction by adding the enzyme source (e.g., purified CCR).
-
Immediately start monitoring the decrease in absorbance at 333 nm over time. For kinetic studies, continuous monitoring is recommended.[9][10]
-
The rate of this compound formation is proportional to the rate of decrease in absorbance at 333 nm.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. UV - Spectroscopy: as a tool to determine enzyme activity [journals.ipinnovative.com]
- 4. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. jascoinc.com [jascoinc.com]
Application Notes & Protocols: Stable Isotope Labeling of p-Dihydrocoumaroyl-CoA for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Dihydrocoumaroyl-CoA is a key intermediate in the biosynthesis of dihydrochalcones, a class of plant secondary metabolites with various pharmacological properties. Stable isotope labeling of this compound provides a powerful tool for elucidating its metabolic fate and quantifying its contribution to downstream pathways. These application notes provide detailed protocols for the enzymatic synthesis of ¹³C-labeled this compound and its application in metabolic tracing studies.
Metabolic Pathway of this compound
This compound is situated within the broader phenylpropanoid pathway. It is synthesized from p-coumaroyl-CoA through the action of an enoyl-CoA reductase. Subsequently, it serves as a substrate for chalcone (B49325) synthase in the production of dihydrochalcones.
Application Note: Extraction and Quantification of p-Coumaroyl-CoA from Plant Tissues
Introduction
p-Coumaroyl-Coenzyme A (p-Coumaroyl-CoA) is a critical metabolic intermediate in plants, situated at a key branch point of the phenylpropanoid pathway.[1][2] This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, including lignin, flavonoids, isoflavonoids, stilbenes, and coumarins.[1] The analysis of p-Coumaroyl-CoA is essential for understanding plant metabolism, developing strategies for crop improvement, and exploring natural products for drug development. However, the extraction and quantification of p-Coumaroyl-CoA from plant tissues present significant challenges due to its low intracellular concentration, inherent instability, and the presence of interfering compounds in plant matrices.[3][4][5]
This document provides a detailed protocol for the extraction, purification, and quantification of p-Coumaroyl-CoA from plant tissues. The methodology is designed for researchers in plant biology, biochemistry, and natural product chemistry.
Principle
The protocol involves the rapid inactivation of enzymatic activity, extraction of metabolites, and subsequent purification using Solid-Phase Extraction (SPE) followed by quantification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The initial step involves flash-freezing and grinding the plant tissue in liquid nitrogen to halt metabolic processes and prevent the degradation of target analytes.[6][7] An extraction buffer containing protein precipitants is used to separate small molecules from larger proteins and cellular debris.[5][7] The clarified extract is then subjected to SPE to remove salts and other polar impurities and to concentrate the acyl-CoA esters. Finally, RP-HPLC with UV detection is employed for the separation and quantification of p-Coumaroyl-CoA.[8][9]
Biochemical Pathway of p-Coumaroyl-CoA
p-Coumaroyl-CoA is synthesized from p-coumaric acid by the enzyme 4-coumarate-CoA ligase (4CL) and serves as a central precursor to various classes of plant natural products.[10][11]
Figure 1: Simplified diagram of the phenylpropanoid pathway highlighting the central role of p-Coumaroyl-CoA.
Experimental Protocols
I. Materials and Reagents
-
Plant tissue (e.g., leaves, stems, roots)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 10% (w/v) Trichloroacetic acid (TCA) in acetone
-
Wash Solution: 80% Acetone
-
Resuspension Buffer: Methanol (B129727) or a suitable buffer for HPLC analysis
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC-grade acetonitrile, water, and formic acid (or phosphoric acid)[8]
-
p-Coumaroyl-CoA standard (for quantification)
-
Microcentrifuge tubes (2 mL)
-
Benchtop microcentrifuge
-
Vacuum manifold for SPE
-
HPLC system with a UV detector and a C18 column
II. Protocol for Extraction and Purification
This protocol is a general guideline and may require optimization for specific plant species and tissues.[5]
-
Sample Preparation and Homogenization:
-
Extraction:
-
Transfer the frozen powder to a 2 mL microcentrifuge tube.
-
Add 1.5 mL of cold 10% TCA in acetone.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate at -20°C for 1 hour to precipitate proteins and other macromolecules.
-
-
Centrifugation and Washing:
-
Centrifuge the mixture at 16,000 x g for 15 minutes at 4°C.
-
Carefully decant and discard the supernatant.
-
Wash the pellet by adding 1.5 mL of cold 80% acetone. Vortex briefly and centrifuge again at 16,000 x g for 10 minutes at 4°C.
-
Repeat the wash step one more time to remove residual TCA.
-
-
Drying and Resuspension:
-
After the final wash, discard the supernatant and air-dry the pellet for 10-15 minutes to remove excess acetone. Do not over-dry.
-
Resuspend the pellet in 200-500 µL of methanol.[6]
-
Vortex thoroughly and centrifuge at 16,000 x g for 10 minutes to pellet any insoluble debris.
-
Carefully transfer the supernatant, which contains the crude extract, to a new tube.
-
-
Solid-Phase Extraction (SPE) Purification (Optional but Recommended):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with a low-concentration organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the acyl-CoA esters with a higher concentration of organic solvent (e.g., 80-100% methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[6]
-
Reconstitute the dried extract in a small, known volume of the initial mobile phase for HPLC analysis.
-
III. HPLC Quantification
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set to 333 nm for p-Coumaroyl-CoA.[11] Other related compounds can be monitored at different wavelengths.[11][13]
-
Gradient Program: A linear gradient from 5-10% B to 60-90% B over 15-20 minutes is a typical starting point.[11]
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of a p-Coumaroyl-CoA standard.
-
Identify the p-Coumaroyl-CoA peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration in the sample by interpolating the peak area from the standard curve.
-
Extraction and Analysis Workflow
The following diagram illustrates the sequential steps involved in the extraction and analysis of p-Coumaroyl-CoA.
References
- 1. Coumaroyl-CoA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Extraction of Coumarins from Leaves, Petioles, Stems and Roots of Ruta graveolens and Nicotiana benthamiana [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 12. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enzymatic Assay for p-Coumaroyl-CoA Reductase (CCR) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaroyl-CoA Reductase (CCR) is a pivotal enzyme in the phenylpropanoid pathway, catalyzing the first committed step in the biosynthesis of monolignols, the primary building blocks of lignin (B12514952).[1] Lignin is essential for providing structural integrity to plant cell walls, and its composition can significantly impact biomass processing for biofuels and the quality of forage crops. The activity of CCR is a critical control point in this pathway, making it a key target for research in plant science, biotechnology, and drug development. These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine CCR activity, along with relevant kinetic data and pathway diagrams.
Cinnamoyl-CoA reductase (CCR) catalyzes the NADPH-dependent reduction of p-coumaroyl-CoA to p-coumaraldehyde.[1] This reaction is a crucial regulatory point in the lignin biosynthesis pathway. The assay described herein monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. This method is sensitive, continuous, and suitable for kinetic studies and inhibitor screening.
Principle of the Assay
The enzymatic activity of CCR is determined by monitoring the consumption of NADPH, which exhibits a characteristic absorbance maximum at 340 nm. As the reaction proceeds, NADPH is oxidized to NADP+, leading to a decrease in absorbance at this wavelength. The rate of this decrease is directly proportional to the CCR activity in the sample.
Reaction: p-Coumaroyl-CoA + NADPH + H⁺ → p-Coumaraldehyde + NADP⁺ + CoASH
Lignin Biosynthesis Pathway
CCR is a central enzyme in the lignin biosynthesis pathway, which funnels metabolites from the general phenylpropanoid pathway into the production of monolignols.
References
Application Notes and Protocols for Utilizing p-Dihydrocoumaroyl-CoA with Novel Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Dihydrocoumaroyl-CoA is a pivotal intermediate in the biosynthesis of dihydrochalcones, a class of plant secondary metabolites with significant potential in the pharmaceutical and nutraceutical industries. Notably, it serves as the direct precursor for the synthesis of phloretin (B1677691), a compound with antioxidant, anti-inflammatory, and skin-lightening properties. The exploration of novel enzymes capable of utilizing this compound as a substrate opens avenues for the development of innovative biocatalytic processes for the production of high-value compounds. These application notes provide a comprehensive overview of the enzymatic landscape surrounding this compound, with a focus on novel and engineered enzymes, and offer detailed protocols for their characterization and application.
Key Enzymes and Pathways
The central pathway involving this compound revolves around its synthesis from p-coumaroyl-CoA and its subsequent conversion to dihydrochalcones. Two key enzyme classes are at the core of this process:
-
Hydroxycinnamoyl-CoA Reductase/Enoyl Reductase: These enzymes catalyze the reduction of the double bond in the propanoid side chain of p-coumaroyl-CoA to form this compound. While dedicated hydroxycinnamoyl-CoA reductases exist, promiscuous activities of other reductases, such as the Saccharomyces cerevisiae enoyl reductase Tsc13, have been exploited for this conversion in metabolic engineering strategies.[1]
-
Chalcone Synthase (CHS): CHS is a type III polyketide synthase that typically catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. However, certain CHS enzymes exhibit substrate promiscuity and can efficiently utilize this compound to produce dihydrochalcones like phloretin.[2][3] Novelty in this context arises from the identification and engineering of CHS variants with high specificity towards this compound.
Data Presentation: Enzyme Specificity and Production Titers
The following tables summarize key quantitative data related to the enzymatic utilization of this compound.
Table 1: Substrate Specificity of Chalcone Synthase (CHS) Variants
| Enzyme Source/Variant | Substrate | Product | Relative Activity/Specificity | Reference |
| Hordeum vulgare (Barley) CHS | This compound | Phloretin | High specificity, minimal naringenin formation | [2] |
| Malus domestica (Apple) MdCHS3 | This compound | Phloretin | Apparent K_m = 5.0 µM | [4] |
| Malus domestica (Apple) MdCHS3 | p-Coumaroyl-CoA | Naringenin Chalcone | Apparent K_m = 5.0 µM | [4] |
| Wild-type Saccharomyces cerevisiae | p-Coumaroyl-CoA | Naringenin (byproduct phloretin) | Low level of phloretin production | [1] |
Table 2: Engineered Phloretin Production in Saccharomyces cerevisiae
| Engineering Strategy | Key Enzymes Expressed | Substrate | Titer (mg/L) | Reference |
| Overexpression of native ScTSC13 | 4CL, CHS, ScTSC13 | p-Coumaric acid | 48 | [3] |
| Introduction of efficient CHS and improved malonyl-CoA supply | 4CL, Efficient CHS, ACC1 | 3-(4-hydroxyphenyl) propanoic acid | 83.2 | [3] |
| Fed-batch fermentation optimization | 4CL, Efficient CHS, ACC1 | 3-(4-hydroxyphenyl) propanoic acid | 619.5 | [3] |
Signaling and Metabolic Pathways
The biosynthesis of phloretin from L-tyrosine serves as a model pathway for the utilization of this compound.
Caption: Biosynthetic pathway of phloretin from L-tyrosine.
Experimental Protocols
Protocol 1: In Vitro Assay for Hydroxycinnamoyl-CoA Reductase Activity
This protocol is designed to determine the activity of enzymes that convert p-coumaroyl-CoA to this compound.
Materials:
-
Purified reductase enzyme (e.g., recombinant ScTsc13)
-
p-Coumaroyl-CoA (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
HPLC system with a C18 column
-
Formic acid
-
Microcentrifuge tubes
-
Incubator or water bath at 30°C
Procedure:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture on ice:
-
80 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
10 µL of 10 mM NADPH
-
5 µL of 10 mM p-coumaroyl-CoA
-
5 µL of purified enzyme solution (concentration to be optimized)
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes. A no-enzyme control should be run in parallel.
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.
-
Sample Preparation: Centrifuge the tube at 14,000 rpm for 10 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject 20 µL of the sample onto a C18 column.
-
Use a gradient elution method with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Monitor the elution profile at 280 nm.
-
Identify and quantify the this compound peak based on a standard curve.
-
Caption: Workflow for the in vitro reductase assay.
Protocol 2: In Vitro Assay for Chalcone Synthase Activity with this compound
This protocol is for determining the activity and specificity of CHS enzymes using this compound as a substrate to produce phloretin.
Materials:
-
Purified CHS enzyme (e.g., recombinant barley CHS)
-
This compound (substrate)
-
Malonyl-CoA (extender unit)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dithiothreitol (DTT, 1 mM)
-
Ethyl acetate (B1210297)
-
Methanol
-
HPLC system with a C18 column
-
Microcentrifuge tubes
-
Incubator or water bath at 30°C
Procedure:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture on ice:
-
75 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
5 µL of 20 mM DTT
-
5 µL of 10 mM this compound
-
10 µL of 10 mM malonyl-CoA
-
5 µL of purified CHS enzyme solution
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour. A no-enzyme control is essential.
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 10 µL of 20% acetic acid.
-
Add 200 µL of ethyl acetate and vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Repeat the extraction with another 200 µL of ethyl acetate and combine the organic layers.
-
-
Sample Preparation: Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator. Re-dissolve the residue in 100 µL of methanol.
-
HPLC Analysis:
-
Inject 20 µL of the sample onto a C18 column.
-
Use an isocratic or gradient elution with a mobile phase of acetonitrile and water (both with 0.1% formic acid). A typical starting condition is 40% acetonitrile.
-
Monitor the elution at 288 nm (for phloretin).
-
Identify and quantify the phloretin peak against a standard curve.
-
Caption: Workflow for the in vitro CHS assay with this compound.
Logical Relationships in Enzyme Engineering for Enhanced Phloretin Production
The following diagram illustrates the logical steps involved in engineering a microbial host for improved phloretin production, a key application of enzymes utilizing this compound.
Caption: Logical workflow for engineering high-titer phloretin production.
Conclusion
The study of novel enzymes that utilize this compound is a rapidly advancing field with significant implications for industrial biotechnology and drug development. By understanding the key enzymes, their substrate specificities, and the metabolic pathways in which they operate, researchers can design and optimize biocatalytic systems for the efficient production of valuable dihydrochalcones. The protocols and data presented herein provide a foundational resource for scientists and engineers working to harness the potential of these fascinating enzymes.
References
- 1. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing p-Dihydrocoumaroyl-CoA Production in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of low p-dihydrocoumaroyl-CoA yield in E. coli expression systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield of this compound in engineered E. coli?
Low yields are typically multifactorial, stemming from bottlenecks at various stages of the biosynthetic pathway. The most common issues include:
-
Insufficient Precursor Supply: Limited availability of intracellular L-tyrosine (the primary precursor) or p-coumaric acid.
-
Suboptimal Enzyme Performance: Low expression levels, poor solubility (inclusion bodies), or low catalytic activity of the key enzymes: Tyrosine Ammonia Lyase (TAL), 4-Coumarate:CoA Ligase (4CL), and Cinnamoyl-CoA Reductase (CCR).
-
Cofactor Limitation: Inadequate pools of ATP and Coenzyme A (required by 4CL) or NADPH (required by CCR).
-
Metabolic Burden and Toxicity: The high metabolic load of expressing multiple heterologous enzymes and the potential toxicity of intermediates like p-coumaric acid can inhibit cell growth and productivity.[1][2]
-
Byproduct Formation: Diversion of key intermediates, such as p-coumaroyl-CoA, into other competing pathways.[3][4]
Q2: How can I increase the intracellular supply of the precursor, p-coumaric acid?
The production of p-coumaric acid is the first critical step. The most effective strategy is to engineer the E. coli host to overproduce L-tyrosine, the direct precursor.
-
Pathway Selection: The L-tyrosine route, using a single enzyme (Tyrosine Ammonia Lyase, TAL), is generally more efficient in E. coli than the L-phenylalanine route, which requires two enzymes, including a difficult-to-express plant cytochrome P450 enzyme (C4H).[5][6]
-
Host Strain Engineering: To boost L-tyrosine levels, you can:
-
Use a host strain with a deleted tyrR gene, which represses the expression of genes in the aromatic amino acid biosynthesis pathway.[7]
-
Overexpress feedback-resistant versions of key enzymes in the shikimate pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroGfbr) and chorismate mutase/prephenate dehydrogenase (tyrAfbr).[7]
-
Q3: My enzyme expression looks good on a gel, but activity is low. What can I do to improve performance?
Even with good protein expression, enzyme efficiency can be a bottleneck. Consider the following for each key enzyme:
-
Tyrosine Ammonia Lyase (TAL): Different TAL homologs have varying activities. TAL from Rhodobacter capsulatus has been shown to possess high activity in E. coli.[6]
-
4-Coumarate:CoA Ligase (4CL): This enzyme requires both ATP and Coenzyme A. Ensure the intracellular pools are sufficient. Screening 4CL enzymes from different plant sources (e.g., Arabidopsis thaliana, Petroselinum crispum) can identify one with superior kinetics for p-coumaric acid.[7]
-
Cinnamoyl-CoA Reductase (CCR): This is the final, crucial reduction step.
-
Enzyme Choice: CCR is the enzyme responsible for reducing cinnamoyl-CoA derivatives to their corresponding aldehydes in plant monolignol biosynthesis and is the appropriate choice for this conversion.[8] Homologs from various plants exist, and their substrate specificities can differ. Some may prefer feruloyl-CoA over p-coumaroyl-CoA, so selecting an appropriate CCR is vital.[8]
-
Codon Optimization: Ensure the coding sequences of your plant-derived genes are optimized for E. coli expression to prevent translational stalls.
-
Q4: How do I address potential cofactor limitations, especially for the 4CL and CCR steps?
Cofactor availability is critical for pathway flux.
-
ATP & Coenzyme A (for 4CL): High metabolic activity, especially in fed-batch cultures, is needed to maintain ATP levels. Increasing the Coenzyme A pool can be achieved by overexpressing genes involved in its biosynthesis, such as pantothenate kinase (coaA or panK).[9]
-
NADPH (for CCR): The reduction of p-coumaroyl-CoA is an NADPH-dependent reaction.[8] To increase the intracellular NADPH pool, you can overexpress key enzymes of the pentose (B10789219) phosphate (B84403) pathway (PPP), such as zwf (glucose-6-phosphate dehydrogenase).[10]
Q5: Could the toxicity of p-coumaric acid be inhibiting my culture?
Yes, p-coumaric acid can be toxic to E. coli, negatively affecting cell viability and productivity.[2] Its accumulation can damage the cell envelope, causing leakage of intracellular components.
-
Mitigation Strategies:
-
Co-culture Systems: A two-strain co-culture can be engineered where one strain produces p-coumaric acid and excretes it, and a second strain takes it up to produce the final product. This can reduce the toxic burden on a single strain.[11]
-
Fed-batch Fermentation: A controlled feeding strategy in a bioreactor can maintain p-coumaric acid at a sub-toxic level while ensuring a steady flux through the pathway.[10]
-
Troubleshooting Guides
If you are experiencing low yields, follow this step-by-step troubleshooting guide.
Step 1: Verify Precursor (p-Coumaric Acid) Production
Before troubleshooting the full pathway, confirm that your engineered strain is efficiently producing the key intermediate, p-coumaric acid.
-
Construct a Test Strain: Create a strain expressing only the upstream pathway (e.g., TAL and the tyrosine-overproducing modifications).
-
Cultivate and Analyze: Grow this strain under your planned production conditions.
-
Quantify: Take samples and use HPLC to quantify the extracellular concentration of p-coumaric acid.
-
Evaluate: If p-coumaric acid titers are low, focus on optimizing the host chassis and TAL expression (See FAQ Q2 & Q3). If titers are high, the bottleneck is downstream.
Visualizations
Biosynthetic Pathway and Key Bottlenecks
Caption: Biosynthetic pathway for this compound and common bottlenecks.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Quantitative Data Summary
Direct production titers for the intermediate this compound are not commonly reported. The table below summarizes reported titers for its direct precursor, p-coumaric acid (p-CA), which is a strong indicator of the upstream pathway's efficiency.
| Strain | Key Genetic Modifications | Culture Conditions | p-CA Titer (mg/L) | Reference |
| Engineered E. coli | Overexpression of TAL, feedback-resistant aroG and tyrA | Shake flask, minimal media | 144 | [7] |
| Engineered E. coli H-02 | PAL/C4H pathway, deleted acetate (B1210297) pathways (poxB, pta-ackA), zwf overexpression | 5-L Fed-batch bioreactor | 1500 | [10] |
| Engineered E. coli | TAL, CHS, 4CL expression in tyrosine-overproducing strain | Shake flask, rich media | 2540 | [12] |
| Engineered E. coli PHCA20 | PAL/C4H pathway, N-terminal modification of AtC4H, ppnk overexpression for NADPH | 5-L Fed-batch bioreactor | 3090 | [13] |
Experimental Protocols
Protocol 1: General Strain Construction
-
Gene Selection & Codon Optimization: Select genes for TAL, 4CL, and CCR from desired organisms. Optimize their DNA sequences for E. coli expression using commercially available software.
-
Vector Assembly: Synthesize the optimized genes and clone them into suitable expression vectors (e.g., pET, pCOLADuet) under the control of an inducible promoter (e.g., T7, araBAD). Use standard molecular cloning techniques like Gibson Assembly or Golden Gate cloning for multi-gene pathway construction.
-
Transformation: Transform the final expression plasmids into a suitable E. coli host strain (e.g., BL21(DE3) or a tyrosine-overproducing chassis).
-
Verification: Verify the constructs via colony PCR and sequence analysis.
Protocol 2: Shake Flask Cultivation for Screening
-
Inoculation: Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Grow overnight at 37°C with shaking (220 rpm).
-
Main Culture: The next day, inoculate 50 mL of production medium (e.g., M9 minimal medium or Terrific Broth) with the overnight culture to a starting OD₆₀₀ of 0.1.
-
Growth: Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to a lower temperature (e.g., 25-30°C) and add the inducer (e.g., 0.1-1.0 mM IPTG). If feeding p-coumaric acid, add it at this time.
-
Production: Continue to incubate for 24-72 hours. Collect samples periodically for OD₆₀₀ measurement and HPLC analysis.
Protocol 3: High-Density Fed-Batch Fermentation
This protocol is for achieving high cell densities and product titers in a controlled bioreactor.
-
Inoculum Preparation: Prepare a seed culture by growing the strain in shake flasks to a final OD₆₀₀ of 6-8.[14]
-
Bioreactor Setup: Prepare a 2-L bioreactor with 750 mL of defined batch medium containing salts, trace metals, and a primary carbon source like glucose.[15] Sterilize the vessel.
-
Batch Phase: Inoculate the bioreactor with the seed culture. Run in batch mode at 37°C, maintaining pH at 7.0 (with NH₄OH) and dissolved oxygen (DO) above 30% by controlling agitation and airflow.[16]
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp spike in DO), begin a pre-defined exponential feeding strategy with a concentrated glucose/nutrient solution. The feed rate is set to maintain a specific growth rate lower than the maximum to avoid acetate accumulation.[16][17]
-
Induction: When the culture reaches a high cell density (e.g., OD₆₀₀ of 50-60), lower the temperature to 30°C and induce protein expression with IPTG.[17] If not producing p-coumaric acid de novo, begin co-feeding it with the primary carbon source.
-
Harvest: Continue the fermentation for another 24-48 hours, then harvest the cells for analysis.
Protocol 4: Sample Preparation and HPLC Analysis
-
Sample Collection: Take 1 mL of culture broth. Centrifuge at >12,000 x g for 5 minutes to pellet the cells.
-
Extraction: Transfer the supernatant to a new tube for analysis of extracellular metabolites. To analyze intracellular metabolites, lyse the cell pellet (e.g., by sonication or bead beating) in a suitable solvent like ethyl acetate or methanol.
-
Filtration: Filter the supernatant or cell extract through a 0.22 µm syringe filter to remove any remaining cellular debris.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A common mobile phase is a gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Detection: Monitor at wavelengths suitable for the compounds of interest (e.g., ~310 nm for p-coumaric acid and p-coumaroyl-CoA).[18][19]
-
Quantification: Run authentic standards for p-coumaric acid and, if available, p-coumaroyl-CoA to create a standard curve for accurate quantification.
-
References
- 1. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of caffeic acid in Escherichia coli using its endogenous hydroxylase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emsl.pnnl.gov [emsl.pnnl.gov]
- 8. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 9. Increased Malonyl Coenzyme A Biosynthesis by Tuning the Escherichia coli Metabolic Network and Its Application to Flavanone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic engineering of Escherichia coli for enhanced production of p-coumaric acid via L-phenylalanine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modular engineering of E. coli coculture for efficient production of resveratrol from glucose and arabinose mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Systems engineering Escherichia coli for efficient production p-coumaric acid from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eppendorf.com [eppendorf.com]
- 15. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bionet.com [bionet.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Byproduct formation during p-Dihydrocoumaroyl-CoA synthesis
Welcome to the technical support center for the synthesis of p-Dihydrocoumaroyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to potential byproduct formation and other common issues encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common byproducts observed during the synthesis of this compound?
During the synthesis of this compound, byproduct formation can occur through various pathways, depending on the synthetic route employed (chemical or biological).
-
In biological systems , particularly in microbial hosts like Saccharomyces cerevisiae engineered for flavonoid production, the primary byproduct formation route involves the enzymatic reduction of the intermediate p-coumaroyl-CoA.[1][2] An endogenous enoyl reductase can convert p-coumaroyl-CoA to this compound, which then leads to the formation of phloretic acid and phloretin.[1][2]
-
In chemical synthesis , side reactions are often associated with the activation of p-dihydrocoumaric acid. When using carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), a common and problematic byproduct is the corresponding N-acylurea .[3][4][5][6] This occurs through the rearrangement of the O-acylisourea intermediate.[3][6] Another potential side reaction is the formation of a symmetric acid anhydride (B1165640) from the reaction of the O-acylisourea with another molecule of p-dihydrocoumaric acid.[3]
Q2: I am observing a low yield of this compound in my chemical synthesis. What are the potential causes and how can I improve it?
Low yields in the chemical synthesis of this compound can stem from several factors. Here's a troubleshooting guide to address this issue:
| Potential Cause | Recommended Solution |
| Incomplete activation of p-dihydrocoumaric acid | Ensure the activating agent (e.g., carbodiimide, oxalyl chloride) is fresh and used in the correct stoichiometric ratio. For carbodiimide reactions, the use of additives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) can improve the efficiency of the active ester formation and subsequent reaction with Coenzyme A.[3][4] |
| Side reaction forming N-acylurea | This is a common issue with carbodiimide-based methods.[3][4][5][6] Minimize this side reaction by controlling the reaction temperature and adding the amine (Coenzyme A) as soon as the active ester is formed. The use of additives like NHS or HOBt can also help by rapidly converting the O-acylisourea to a more stable active ester, thus reducing the time available for rearrangement.[4] |
| Hydrolysis of the thioester bond | Thioesters can be susceptible to hydrolysis, especially under basic conditions. Maintain a neutral or slightly acidic pH during the reaction and purification steps. |
| Degradation of Coenzyme A | Coenzyme A can be unstable. Use fresh, high-quality Coenzyme A and handle it according to the supplier's recommendations. |
| Suboptimal reaction conditions | Optimize reaction parameters such as solvent, temperature, and reaction time. The solubility of Coenzyme A in organic solvents can be a limiting factor, so a biphasic solvent system or a suitable aqueous-organic mixture may be necessary.[7] |
Q3: My purified this compound appears to be contaminated with a compound of a similar molecular weight. What could it be and how can I remove it?
A common contaminant with a similar molecular weight to this compound, especially when using carbodiimide-based synthesis, is the N-acylurea byproduct.[3][4][5][6] This byproduct is formed from the rearrangement of the reactive O-acylisourea intermediate.
Troubleshooting Steps for Purification:
-
Optimize HPLC Purification: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is an effective method for purifying acyl-CoA esters.[8]
-
Gradient Optimization: A shallow gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) can effectively separate the desired product from the N-acylurea.
-
Column Selection: A C18 stationary phase is commonly used for the separation of these molecules.[9]
-
-
Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step before HPLC to remove excess reagents and some byproducts.
Q4: What is the expected yield for the chemical synthesis of this compound?
The overall yields for the chemical synthesis of acyl-CoA thioesters are typically in the range of 40% to 75%, depending on the method used and the specific acyl group.[7][10] For instance, a method involving the conversion of fatty acids to their acyl chlorides followed by condensation with Coenzyme A has been reported to yield around 75% of the corresponding acyl-CoA.[7] Chemo-enzymatic methods have also been developed that can produce various CoA-thioesters with yields of 40% or higher.[10]
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via the Mixed Anhydride Method
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
p-Dihydrocoumaric acid
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate
-
Coenzyme A (CoA) lithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution (0.5 M)
-
HPLC grade water, acetonitrile, and relevant buffers for purification
Procedure:
-
Activation of p-Dihydrocoumaric Acid:
-
Dissolve p-dihydrocoumaric acid in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise while stirring.
-
Slowly add ethyl chloroformate (1.1 equivalents) to the solution.
-
Allow the reaction to proceed for 30-60 minutes at 0°C to form the mixed anhydride.
-
-
Thioester Formation:
-
In a separate flask, dissolve Coenzyme A lithium salt in cold 0.5 M sodium bicarbonate solution.
-
Slowly add the Coenzyme A solution to the mixed anhydride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.
-
Once the reaction is complete, purify the this compound using preparative RP-HPLC with a C18 column.
-
Use a suitable gradient of acetonitrile in an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.5).
-
Collect the fractions containing the product and lyophilize to obtain the purified this compound.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for p-Coumaroyl-CoA Reductase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-coumaroyl-CoA reductase. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| PCR-T01 | No or low enzyme activity detected. | 1. Suboptimal reaction conditions: Incorrect pH, temperature, or buffer composition.2. Inactive enzyme: Improper protein folding, degradation, or absence of essential cofactors.3. Substrate degradation: p-Coumaroyl-CoA is unstable.4. Incorrect assay setup: Wavelength for detection is wrong, or calculation is incorrect. | 1. Optimize reaction conditions: Systematically vary the pH (e.g., 6.0-8.0) and temperature (e.g., 25-45°C) to find the optimum for your specific enzyme.2. Verify enzyme integrity: Check for protein degradation using SDS-PAGE. Ensure proper storage conditions (-80°C in appropriate buffer with glycerol). If expressing recombinantly, optimize expression and purification protocols.[1][2][3][4]3. Use fresh substrate: Synthesize or purify p-coumaroyl-CoA immediately before use. Store it at -80°C and handle it on ice.[5]4. Confirm assay parameters: Ensure the spectrophotometer is set to measure the decrease in absorbance at 340 nm for NADPH consumption. Double-check all calculations. |
| PCR-T02 | High background signal or interfering activity. | 1. Contaminating enzymes: Crude cell lysates may contain other NADPH-dependent reductases.2. Non-enzymatic reduction: Some compounds in plant extracts can reduce cytochrome c, interfering with certain reductase assays.[6]3. Compound interference: Test compounds in inhibitor screening may absorb light at 340 nm. | 1. Purify the enzyme: Use affinity or ion-exchange chromatography to purify the recombinant p-coumaroyl-CoA reductase.[1][2][3][4]2. Run proper controls: Include a "no enzyme" control and a "no substrate" control to measure background rates.3. Use a coupled-enzyme assay: A diaphorase/resazurin system can be used to shift the detection wavelength away from the UV range, reducing interference from library compounds.[7] |
| PCR-T03 | Difficulty in obtaining p-coumaroyl-CoA. | 1. Commercial unavailability: p-Coumaroyl-CoA is not readily available from commercial suppliers. | 1. Enzymatic synthesis: Synthesize p-coumaroyl-CoA from p-coumaric acid and Coenzyme A using a 4-coumarate:CoA ligase (4CL). The product can be purified via HPLC.[5][8] |
| PCR-T04 | Inconsistent results between experiments. | 1. Variability in reagent preparation: Inconsistent concentrations of substrates, cofactors, or enzyme.2. Instability of NADPH: NADPH in solution can degrade over time. | 1. Prepare master mixes: Create master mixes for the reaction buffer, NADPH, and substrate to ensure consistency across all wells and experiments.2. Use fresh NADPH: Prepare NADPH solutions fresh for each experiment and keep them on ice. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind assaying p-coumaroyl-CoA reductase activity?
A1: The activity of p-coumaroyl-CoA reductase is typically measured by monitoring the consumption of the cofactor NADPH, which has a distinct absorbance maximum at 340 nm. As the reductase catalyzes the reduction of p-coumaroyl-CoA, NADPH is oxidized to NADP+, leading to a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the enzyme's activity.
Q2: What are typical starting conditions for a p-coumaroyl-CoA reductase assay?
A2: While optimal conditions should be determined empirically for each specific enzyme, a good starting point based on related enzymes is a buffer system at pH 6.5 and a temperature of 40°C.[9]
Q3: How can I determine the kinetic constants (Km and Vmax) for my p-coumaroyl-CoA reductase?
A3: To determine Km and Vmax, you should perform a substrate saturation experiment.[10][11][12] This involves measuring the initial reaction velocity at a fixed enzyme concentration and varying concentrations of one substrate (e.g., p-coumaroyl-CoA) while keeping the other (NADPH) at a saturating concentration. The data can then be plotted as reaction rate versus substrate concentration and fitted to the Michaelis-Menten equation, often using a linearized plot such as the Lineweaver-Burk plot.[10][11]
Q4: My p-coumaroyl-CoA substrate is not pure. How will this affect my results?
A4: Impurities in the p-coumaroyl-CoA preparation can lead to inaccurate quantification of the substrate concentration, which will affect the determination of kinetic parameters. Additionally, impurities could act as inhibitors of the enzyme. It is recommended to purify the p-coumaroyl-CoA, for example by using reverse-phase HPLC.[5]
Q5: What are potential inhibitors of p-coumaroyl-CoA reductase?
A5: Specific inhibitors for p-coumaroyl-CoA reductase are not extensively documented in the literature. However, compounds structurally similar to the substrate or product may act as competitive inhibitors. Additionally, general enzyme inhibitors or compounds that react with thiols could potentially inhibit the enzyme. Inhibition studies, similar to those performed for enzymes like HMG-CoA reductase with statins, would be necessary to identify specific inhibitors.[13][14]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for p-Coumaroyl-CoA Reductase Activity
This protocol is a general guideline for determining the activity of p-coumaroyl-CoA reductase by monitoring NADPH consumption.
Materials:
-
Purified p-coumaroyl-CoA reductase
-
p-Coumaroyl-CoA
-
NADPH
-
Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Stocks:
-
Enzyme: Dilute purified p-coumaroyl-CoA reductase to a suitable concentration in reaction buffer. Keep on ice.
-
p-Coumaroyl-CoA: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., water or buffer) and store at -80°C. Dilute to working concentrations in reaction buffer just before use.
-
NADPH: Prepare a fresh stock solution (e.g., 10 mM) in reaction buffer. Keep on ice and protected from light.
-
-
Assay Setup:
-
Prepare a master mix containing the reaction buffer and NADPH. The final concentration of NADPH should be saturating (e.g., 100-200 µM) to determine the Vmax with respect to p-coumaroyl-CoA.
-
Add the master mix to the wells of the 96-well plate or cuvettes.
-
Add varying concentrations of p-coumaroyl-CoA to the wells to determine its Km.
-
Include a "no enzyme" control for each substrate concentration to account for non-enzymatic NADPH oxidation.
-
-
Initiate and Measure the Reaction:
-
Equilibrate the plate/cuvettes and enzyme to the desired temperature (e.g., 40°C).
-
Initiate the reaction by adding the enzyme to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Subtract the rate of the "no enzyme" control from the rate of the enzymatic reaction.
-
Plot the initial rate (v) against the p-coumaroyl-CoA concentration ([S]).
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation or using a linearized plot (e.g., Lineweaver-Burk).[10][11][12]
-
| Parameter | Recommended Starting Range |
| pH | 6.0 - 8.0 |
| Temperature | 25°C - 45°C |
| p-Coumaroyl-CoA | 1 µM - 200 µM |
| NADPH | 100 µM - 200 µM |
| Enzyme Concentration | To be determined empirically |
Visualizations
References
- 1. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rbmb.net [rbmb.net]
- 3. bio-rad.com [bio-rad.com]
- 4. Purification, Characterization, and Cloning of a Eubacterial 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase, a Key Enzyme Involved in Biosynthesis of Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NADH/NADPH--cytochrome c reductase assay: interference by nonenzymatic cytochrome c reducing activity in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite montbretin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and suppression of the p-coumaroyl CoA:hydroxycinnamyl alcohol transferase in Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Untitled Document [ucl.ac.uk]
- 11. courses.washington.edu [courses.washington.edu]
- 12. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 13. HMG-CoA reductase inhibition: anti-inflammatory effects beyond lipid lowering? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of p-Dihydrocoumaroyl-CoA by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of p-Dihydrocoumaroyl-CoA using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound. For optimal results, it is recommended to use a reversed-phase C18 column with a gradient of an acidic aqueous solvent and an organic solvent like acetonitrile (B52724).
Peak Shape Problems
Poor peak shape can compromise resolution and the accuracy of quantification. Common issues include peak fronting, tailing, and broadening.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column. - Lower the mobile phase pH with an acid modifier like phosphoric acid or formic acid to suppress silanol (B1196071) activity. - Reduce the sample concentration or injection volume. |
| Peak Fronting | - Sample solvent stronger than the mobile phase. - Column overload. | - Dissolve the sample in the initial mobile phase or a weaker solvent. - Decrease the amount of sample injected onto the column. |
| Broad Peaks | - Low flow rate. - Extra-column volume. - Column degradation. | - Optimize the flow rate; too low a rate can increase diffusion. - Use shorter tubing with a smaller internal diameter between the column and detector. - Replace the column if it has degraded. |
| Split Peaks | - Clogged column inlet frit. - Inconsistent sample injection. - Sample solvent incompatibility. | - Back-flush the column or replace the inlet frit. - Ensure the injector is functioning correctly and the sample loop is completely filled. - Dissolve the sample in the mobile phase. |
Retention Time Variability
Consistent retention times are crucial for peak identification and reproducibility. Fluctuations can indicate issues with the HPLC system or the method.
| Problem | Potential Cause | Suggested Solution |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column aging. - Inconsistent flow rate. | - Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a stable temperature. - Replace the column if performance has declined over time. - Check the pump for leaks or bubbles and ensure it is delivering a constant flow. |
| No Peaks Detected | - Detector issue (e.g., lamp off). - No sample injected. - Compound instability. | - Check the detector settings and ensure the lamp is on. - Verify the injection process. - Ensure the stability of this compound in your sample solvent; aqueous solutions of CoA esters can be unstable. |
Baseline and Pressure Issues
A stable baseline and consistent pressure are indicative of a well-functioning HPLC system.
| Problem | Potential Cause | Suggested Solution |
| Noisy Baseline | - Air bubbles in the system. - Contaminated mobile phase. - Detector cell contamination. | - Degas the mobile phase thoroughly. - Use high-purity solvents and filter them before use. - Flush the detector cell with a strong solvent. |
| Drifting Baseline | - Incomplete column equilibration. - Mobile phase gradient not stabilized. - Temperature fluctuations. | - Allow sufficient time for the column to equilibrate with the initial mobile phase. - Ensure the gradient program is running correctly. - Use a column oven. |
| High Backpressure | - Blockage in the system (e.g., clogged frit, tubing, or column). - High mobile phase viscosity. - Precipitated buffer in the system. | - Systematically check for blockages by loosening fittings, starting from the detector and moving backward. - Consider using a less viscous organic modifier or increasing the column temperature. - Flush the system with a solvent that can dissolve the precipitate. |
| Low Backpressure | - Leak in the system. - Incorrect flow rate. | - Check all fittings for leaks. - Verify the pump is delivering the correct flow rate. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to purify this compound?
A1: A good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% phosphoric acid or formic acid) and an organic component like acetonitrile is recommended. The purification of similar hydroxycinnamic acid-CoA thioesters has been successfully achieved using a phosphoric acid-acetonitrile gradient[1].
Q2: What UV wavelength should I use for detecting this compound?
Q3: My this compound sample seems to be degrading during the purification process. What can I do?
A3: Coenzyme A thioesters can be susceptible to hydrolysis, especially at neutral or alkaline pH. To minimize degradation, it is advisable to work with acidic mobile phases and keep the samples cool. If enzymatic degradation is a concern due to the sample matrix, ensure that the sample preparation includes steps to inactivate any potential thioesterases.
Q4: How can I confirm the identity of the purified peak?
A4: The identity of the purified this compound can be confirmed using mass spectrometry (MS). Electrospray ionization mass spectrometry (ESI-MS) is a common technique for analyzing CoA esters.
Q5: What are the potential impurities I might see in my chromatogram?
A5: Potential impurities could include the starting material, p-coumaroyl-CoA, and degradation products like phloretic acid and phloretin. The free Coenzyme A (CoA-SH) may also be present.
Experimental Protocols
Adapted HPLC Purification Protocol for this compound
This protocol is adapted from methods used for the purification of similar hydroxycinnamic acid-CoA thioesters[1]. Optimization may be required for your specific application.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Visualizations
Experimental Workflow
Caption: General workflow for the HPLC purification of this compound.
Metabolic Pathway of this compound
Caption: Biosynthetic pathway showing the formation of this compound.
References
Technical Support Center: Overcoming Enzyme Inhibition in p-Dihydrocoumaroyl-CoA Biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the biosynthesis of p-dihydrocoumaroyl-CoA.
Troubleshooting Guide
This guide addresses common issues related to enzyme inhibition in the this compound biosynthetic pathway.
| Issue | Potential Cause | Recommended Action |
| Low or no yield of p-coumaroyl-CoA | Inhibition of Cinnamate-4-hydroxylase (C4H): Competitive inhibitors may be present in the reaction mixture. | - Identify and remove potential inhibitors: Analyze your reaction components for known C4H inhibitors such as piperonylic acid. - Use mechanism-based inactivators: For sustained inhibition of competing pathways and to study the specific flux towards your desired product, consider using irreversible C4H inactivators like substrate analogs with a methylenedioxy function (e.g., piperonylic acid) or a terminal acetylene (B1199291) (e.g., 4-propynyloxybenzoic acid).[1][2] - Optimize substrate concentration: Increase the concentration of cinnamic acid to outcompete competitive inhibitors. |
| Inhibition of 4-Coumarate:CoA Ligase (4CL): The presence of known inhibitors can block the formation of p-coumaroyl-CoA. | - Screen for inhibitors: Test for the presence of compounds like propanil (B472794), swep (B167609), or downstream products such as naringenin (B18129) which can cause feedback inhibition.[3][4] - Consider enzyme source: 4CL from different plant species can have varying susceptibility to inhibitors.[3] - Employ inhibitor-resistant enzyme variants: If feedback inhibition by a downstream product is suspected, consider using a mutated 4CL variant that is insensitive to this inhibition.[4] | |
| Formation of this compound is lower than expected, even with sufficient p-coumaroyl-CoA | Inhibition of the downstream enoyl-reductase: The enzyme responsible for converting p-coumaroyl-CoA to this compound may be inhibited. | - Identify the specific enoyl-reductase: Characterize the endogenous reductase in your system (e.g., Tsc13 in S. cerevisiae).[5][6] - Screen for potential inhibitors: Test for compounds that may inhibit this specific reductase. - Optimize reaction conditions: Vary pH, temperature, and cofactor concentrations to favor reductase activity. |
| Observed off-target effects when using inhibitors | Lack of inhibitor specificity: The inhibitor used may be affecting other enzymes in the host organism. | - Validate inhibitor specificity: Piperonylic acid, a known C4H inhibitor, has been shown to interfere with phytohormone conjugation, leading to off-target effects.[7][8] - Use multiple, structurally different inhibitors: Confirm phenotypes or metabolic changes by using different classes of inhibitors for the same target enzyme. - Combine chemical inhibition with genetic approaches: Use mutant strains or RNAi to confirm the role of the target enzyme. |
| Difficulty in reproducing inhibition results | Inhibitor instability or metabolism: The inhibitor may be unstable or metabolized by the experimental system over time. | - Monitor inhibitor concentration: Use analytical methods like HPLC to measure the concentration of the inhibitor over the course of the experiment. - Use irreversible inhibitors: For prolonged and stable inhibition, mechanism-based inactivators are a better choice than reversible competitive inhibitors.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the biosynthesis of this compound?
A1: The biosynthesis of this compound typically proceeds through the formation of its precursor, p-coumaroyl-CoA. The key enzymes in this upstream pathway are:
-
Phenylalanine Ammonia-Lyase (PAL): Converts phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[1][2]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A to form p-coumaroyl-CoA.[3][9]
-
Enoyl-Reductase: An endogenous enzyme (e.g., Tsc13 in S. cerevisiae) can then reduce the double bond of p-coumaroyl-CoA to form this compound.[5][6]
Q2: My p-coumaroyl-CoA production is low. How do I identify the inhibited enzyme?
A2: To pinpoint the inhibited enzyme, you can perform the following steps:
-
Feed intermediate substrates: Supplement your reaction with either cinnamic acid or p-coumaric acid.
-
If adding p-coumaric acid rescues the production of p-coumaroyl-CoA, it is likely that C4H is inhibited.
-
If adding p-coumaric acid does not restore production, 4CL is the likely point of inhibition.
-
-
Enzyme-specific inhibitor assays: Use known inhibitors for C4H (e.g., piperonylic acid) and 4CL (e.g., propanil) in controlled experiments to see if they replicate the observed inhibition.
Q3: What types of inhibition are common for 4CL and how can I overcome them?
A3: 4-Coumarate:CoA Ligase (4CL) can be subject to several types of inhibition:
-
Competitive Inhibition: Substrate analogs can compete for the active site. This can be overcome by increasing the concentration of the natural substrate, p-coumaric acid.
-
Uncompetitive Inhibition: Some herbicides, like propanil and swep, have been shown to be uncompetitive inhibitors with respect to 4-coumaric acid.[3]
-
Feedback Inhibition: Downstream products of the phenylpropanoid pathway, such as the flavonoid naringenin, can allosterically inhibit 4CL.[4] This can be a significant issue in engineered metabolic pathways. To overcome this, directed evolution has been used to create 4CL variants that are insensitive to feedback inhibition.[4]
Q4: Are there irreversible inhibitors available for the enzymes in this pathway?
A4: Yes, particularly for Cinnamate-4-hydroxylase (C4H). Substrate analogs that are mechanism-based inactivators can irreversibly inhibit the enzyme. Examples include compounds with a methylenedioxy group (like piperonylic acid, which can also act reversibly) and those with a terminal alkyne, such as 4-propynyloxybenzoic acid.[1][2] These are useful for achieving sustained inhibition in vivo.
Quantitative Data on Enzyme Inhibition
The following table summarizes key quantitative data for inhibitors of enzymes in the this compound biosynthesis pathway.
| Enzyme | Inhibitor | Organism/Source | Inhibition Type | IC50 / Ki |
| 4-Coumarate:CoA Ligase (4CL) | Propanil | Tobacco | Uncompetitive | 39.6 µM (IC50)[3] |
| Swep | Tobacco | Uncompetitive | 6 µM (IC50)[3] | |
| Naringenin | Tomato | Allosteric (Feedback) | Not specified, but strong inhibition observed[4] | |
| Caffeic Acid | Populus trichocarpa (Ptr4CL3) | Competitive | Ki not explicitly stated, but shown to be a competitive inhibitor[10] | |
| Cinnamate-4-hydroxylase (C4H) | Piperonylic Acid | Tobacco | Mechanism-based inactivator/Reversible | Potent inactivator[1][2] |
| 4-propynyloxybenzoic acid (4PB) | Tobacco | Mechanism-based inactivator | Potent inactivator[1][2] | |
| 2-hydroxy-1-naphthoic acid | Tobacco | Competitive | Strong inhibition observed[1] | |
| 3-(4-pyridyl)-acrylic acid | Tobacco | Competitive | Strong inhibition observed[1] |
Experimental Protocols
Protocol 1: In Vitro Screening Assay for 4-Coumarate:CoA Ligase (4CL) Inhibitors
This protocol is adapted from a method used for screening herbicides as 4CL inhibitors.[9]
Objective: To determine the inhibitory effect of a compound on 4CL activity.
Materials:
-
Purified recombinant 4CL enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2.5 mM ATP, 0.5 mM Coenzyme A
-
Substrate: p-coumaric acid
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 333 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add 10 µL of the test inhibitor solution at various concentrations. Include a solvent-only control.
-
Add 170 µL of the Assay Buffer to each well.
-
Add 10 µL of the purified 4CL enzyme solution to each well and incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the p-coumaric acid substrate solution.
-
Immediately measure the change in absorbance at 333 nm over time. The formation of p-coumaroyl-CoA results in an increase in absorbance at this wavelength.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition relative to the solvent-only control and calculate the IC50 value if applicable.
Visualizations
Caption: Biosynthesis pathway of this compound showing key enzymes and points of inhibition.
Caption: A logical workflow for troubleshooting low yields in this compound biosynthesis.
References
- 1. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical inactivation of the cinnamate 4-hydroxylase allows for the accumulation of salicylic acid in elicited cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propanil and swep inhibit 4-coumarate:CoA ligase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Removing allosteric feedback inhibition of tomato 4-coumarate:CoA ligase by directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-specific effects of the CINNAMATE-4-HYDROXYLASE inhibitor piperonylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An in vitro screening assay to discover novel inhibitors of 4-coumarate:CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing the formation of p-coumaric acid from p-Dihydrocoumaroyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help minimize the formation of p-coumaric acid during the synthesis and utilization of p-Dihydrocoumaroyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway leading to this compound and where does p-coumaric acid contamination originate?
A1: In many engineered biosynthetic pathways, particularly in hosts like Saccharomyces cerevisiae, p-coumaric acid is the precursor molecule. It is first activated to p-coumaroyl-CoA by the enzyme 4-coumarate:CoA ligase (4CL). Subsequently, p-coumaroyl-CoA can be a substrate for various enzymes. One common side reaction is the reduction of p-coumaroyl-CoA to this compound by endogenous enzymes, such as unspecific enoyl reductases.[1] The undesired p-coumaric acid found in your reaction mixture is typically due to two main sources: 1) incomplete conversion of the initial p-coumaric acid substrate, or 2) the hydrolysis of the activated intermediate, p-coumaroyl-CoA, back to p-coumaric acid.
Q2: Which enzymes are involved in the biosynthesis of p-coumaric acid itself?
A2: p-Coumaric acid is naturally synthesized in plants and can be produced in engineered microbes through several enzymes. The two primary routes are from L-tyrosine via tyrosine ammonia (B1221849) lyase (TAL) or from L-phenylalanine.[2][3] The phenylalanine pathway involves two steps: conversion to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by hydroxylation to p-coumaric acid by trans-cinnamic acid 4-hydroxylase (C4H).[4] Understanding these upstream pathways is crucial if your engineered host produces endogenous p-coumaric acid.
Q3: What analytical methods are recommended for quantifying p-coumaric acid and related CoA thioesters?
A3: The most common and reliable methods for the determination and quantification of p-coumaric acid are chromatographic techniques.[5] Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used.[5][6] For higher sensitivity and specificity, especially when differentiating between CoA esters, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred method.[7]
Troubleshooting Guide
Problem: High levels of p-coumaric acid are detected in my reaction mixture, reducing the yield of my target product.
Below is a systematic guide to troubleshoot the source of excess p-coumaric acid.
Q: How can I determine if the source is unreacted substrate versus hydrolysis of p-coumaroyl-CoA?
A: Perform a time-course experiment.
-
Set up the reaction to convert p-coumaric acid to p-coumaroyl-CoA.
-
Take aliquots at regular intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately quench the reaction and analyze the samples by HPLC.
-
Scenario 1 (Unreacted Substrate): You will observe a high initial concentration of p-coumaric acid that decreases slowly over time, while the p-coumaroyl-CoA concentration increases. This suggests the forward reaction is slow.
-
Scenario 2 (Hydrolysis): You will observe a rapid initial decrease in p-coumaric acid and a corresponding increase in p-coumaroyl-CoA, followed by a gradual reappearance of p-coumaric acid over time as the p-coumaroyl-CoA concentration plateaus or decreases. This indicates instability of the CoA thioester.
Q: My enzyme (4CL) has low activity or specificity. What can I do?
A: Enzyme choice is critical. Different isoforms of 4CL have varying affinities for hydroxycinnamic acids.
-
Enzyme Screening: Test 4CL enzymes from different plant or bacterial sources to find one with higher specificity and efficiency for p-coumaric acid.
-
Protein Engineering: If resources permit, consider protein engineering to improve the catalytic efficiency (kcat/Km) of your current enzyme.
-
Reaction Optimization: Ensure optimal conditions (pH, temperature, cofactor availability) for your chosen enzyme. For example, some PAL enzymes used in p-coumaric acid production show optimal activity at pH 9.0 and 42°C.[3]
Q: How can I prevent the hydrolysis of p-coumaroyl-CoA?
A:
-
pH Control: Thioester bonds are susceptible to hydrolysis, especially at alkaline pH. Maintain the reaction pH in a neutral to slightly acidic range (pH 6.5-7.5) if compatible with enzyme stability.
-
Temperature Management: Perform reactions at the lowest temperature that maintains acceptable enzyme activity to reduce the rate of chemical hydrolysis.
-
Metabolic Channeling: In whole-cell systems, co-localizing the enzymes that produce and consume p-coumaroyl-CoA can create a high local concentration of the substrate for the downstream enzyme, thereby minimizing its exposure to the cytosol and reducing the chance of hydrolysis or side reactions.
Quantitative Data Summary
The following tables summarize key quantitative parameters gathered from literature, which can serve as a baseline for your experiments.
Table 1: HPLC Conditions for p-Coumaric Acid Quantification
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Gemini C18[5][6] | Not Specified |
| Mobile Phase A | 0.5% Phosphoric Acid[5][6] | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 100% Acetonitrile[5][6] | Methanol[3] |
| Flow Rate | 0.8 mL/min[5][6] | 0.6 mL/min[3] |
| Detection λ | 280 nm[5][6] | 310 nm[3] |
| Retention Time | ~16.16 min[5][6] | Not Specified |
| LOD | 0.0208 µg/mL[5][6] | Not Specified |
| LOQ | 0.0694 µg/mL[5][6] | Not Specified |
Table 2: Reported Production Titers of p-Coumaric Acid in Engineered Microbes
| Organism | Pathway | Titer Achieved | Reference |
|---|---|---|---|
| E. coli | From L-Tyrosine | 525 mg/L | [3] |
| E. coli | From Glucose (via Phenylalanine) | 156.09 µM | [4][8] |
| S. cerevisiae | From Glucose (ML-guided) | 0.52 g/L |[9] |
Key Experimental Protocols
Protocol 1: Quantification of p-Coumaric Acid by RP-HPLC
This protocol is a general method adapted from published literature for the quantification of p-coumaric acid in reaction samples.[5][6]
1. Materials and Reagents:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., Gemini C18, 5 µm, 250 x 4.6 mm)
-
p-Coumaric acid standard (Sigma-Aldrich or equivalent)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (ACS grade)
-
Deionized water
-
0.22 µm syringe filters
2. Preparation of Solutions:
-
Mobile Phase A: Prepare a 0.5% (v/v) solution of phosphoric acid in deionized water.
-
Mobile Phase B: 100% Acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve p-coumaric acid in methanol to prepare a 1 mg/mL stock solution. Store at 4°C in the dark.
-
Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using 50:50 methanol:water as the diluent.
3. Sample Preparation:
-
Centrifuge your reaction mixture to pellet cells or enzymes (e.g., 13,000 x g for 10 min).
-
Take the supernatant and dilute it with 50:50 methanol:water to fall within the linear range of your calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
-
Column: Gemini C18
-
Injection Volume: 10 µL
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 280 nm
-
Gradient Program:
-
0-30 min: 5% B to 80% B
-
30-33 min: Hold at 80% B
-
33-35 min: 80% B to 5% B
-
35-40 min: Hold at 5% B (re-equilibration)
-
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the p-coumaric acid standards.
-
Determine the concentration of p-coumaric acid in your samples by interpolating their peak areas from the calibration curve. The concentration can be calculated using the formula: Concentration = Peak Area / Slope of the calibration curve.[5]
References
- 1. A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogres.com [phcogres.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Pla… [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
Strategies to increase p-Dihydrocoumaroyl-CoA titers in fermentation
Welcome to the technical support center for strategies to increase p-Dihydrocoumaroyl-CoA titers in fermentation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in the microbial production of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic pathway for producing this compound in a microbial host?
A1: The production of this compound is typically achieved by extending the native phenylpropanoid pathway. The core pathway starts from the aromatic amino acid L-tyrosine, which is converted to p-coumaric acid by Tyrosine Ammonia Lyase (TAL).[1][2] Subsequently, p-coumaric acid is activated to its CoA-thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL).[1][2][3] The final step involves the reduction of the double bond in the propanoyl side chain of p-coumaroyl-CoA to yield this compound. This reduction can be catalyzed by an enoyl-[acyl-carrier-protein] reductase. In Saccharomyces cerevisiae, the native enzyme Tsc13 has been shown to perform this reaction as a side activity.[4][5]
Q2: Which microbial hosts are commonly used for this compound or its precursors?
A2: Escherichia coli and Saccharomyces cerevisiae are the most common chassis organisms for engineering phenylpropanoid production due to their well-understood genetics and rapid growth.[6][7] The oleaginous yeast Yarrowia lipolytica is also emerging as a powerful host, particularly for pathways requiring high fluxes of acetyl-CoA and malonyl-CoA, which are precursors for the upstream phenylpropanoid pathway.[8][9]
Q3: What are the primary rate-limiting steps in the this compound pathway?
A3: The primary bottlenecks often include:
-
Precursor Supply: Insufficient intracellular pools of L-tyrosine and malonyl-CoA can severely limit the overall flux.[2][10]
-
Enzyme Activity: The efficiency of the heterologously expressed enzymes, particularly 4-coumarate:CoA ligase (4CL) and the final reductase, is critical. The choice of enzyme source can significantly impact titers.
-
Byproduct Formation: p-Coumaroyl-CoA is a key branch-point metabolite that can be diverted into competing pathways, such as flavonoid biosynthesis by chalcone (B49325) synthase (CHS) or reduced to phloretic acid.[4][5]
-
Toxicity: Accumulation of pathway intermediates like p-coumaric acid or the final product can be toxic to the host cells, impairing growth and productivity.[3]
Q4: How can the supply of malonyl-CoA, a key precursor, be increased?
A4: Strategies to boost malonyl-CoA availability include overexpressing the native acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA.[2][11] Additionally, inhibiting competing pathways that consume acetyl-CoA, such as fatty acid synthesis, can redirect carbon flux towards malonyl-CoA.[10] Advanced strategies involve engineering dynamic control networks that balance the supply of precursors with the demands of the production pathway.[12]
Troubleshooting Guide
| Problem / Observation | Possible Causes | Recommended Solutions & Experiments |
| Low or no p-coumaric acid detected. | 1. Low expression or activity of Tyrosine Ammonia Lyase (TAL). 2. Insufficient L-tyrosine precursor supply. | 1. Verify Enzyme Expression: Use SDS-PAGE or Western blot to confirm TAL protein expression. 2. Codon Optimize: Ensure the TAL gene is codon-optimized for your host organism.[13] 3. Test Different TALs: Screen TAL enzymes from different organisms for higher activity. 4. Boost Precursor: Engineer the host's shikimate pathway to overproduce L-tyrosine. |
| High p-coumaric acid titer, but low this compound. | 1. Low expression or activity of 4-coumarate:CoA ligase (4CL). 2. Low activity of the p-coumaroyl-CoA reductase (e.g., Tsc13). 3. Depletion of Coenzyme A pools. | 1. Verify 4CL/Reductase Expression: Confirm protein expression via SDS-PAGE. 2. Enzyme Screening: Test 4CL enzymes from different plant sources (e.g., Arabidopsis thaliana, parsley) as they have different substrate specificities and activities.[7] 3. Overexpress Reductase: Increase the gene copy number or use a stronger promoter for the reductase enzyme (e.g., ScTsc13).[4] 4. Supplement Pantothenate: Add pantothenate (Vitamin B5), a precursor to Coenzyme A, to the fermentation medium. |
| Significant byproduct formation (e.g., naringenin (B18129), phloretic acid). | 1. High activity of competing endogenous or heterologous enzymes (e.g., chalcone synthase). 2. Accumulation of p-coumaroyl-CoA leads to its reduction by non-specific reductases.[5] | 1. Knockout Competing Pathways: Delete genes responsible for byproduct formation (e.g., CHS if naringenin is the byproduct).[4] 2. Dynamic Regulation: Implement a biosensor-regulator system to control the expression of 4CL, matching the production of p-coumaroyl-CoA to the capacity of the downstream reductase. This prevents accumulation and diversion to side pathways.[5][12] |
| Poor cell growth after pathway induction. | 1. Metabolic burden from overexpressing multiple heterologous enzymes. 2. Toxicity from accumulated intermediates (e.g., p-coumaric acid). | 1. Tune Gene Expression: Use promoters of varying strengths or inducible systems to balance protein expression levels and reduce metabolic load. 2. Decouple Growth and Production: Employ a two-stage fermentation strategy where cells are first grown to a high density before pathway expression is induced.[14] 3. Increase Host Tolerance: Use adaptive laboratory evolution or engineer efflux pumps to improve tolerance to toxic compounds. |
Data and Key Enzymes
Table 1: Key Enzymes for this compound Biosynthesis
| Enzyme | Abbreviation | Reaction | Common Source Organisms |
| Tyrosine Ammonia Lyase | TAL | L-tyrosine → p-Coumaric acid + NH₃ | Rhodobacter sphaeroides, Rhodobacter capsulatus |
| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric acid + CoA + ATP → p-Coumaroyl-CoA + AMP + PPi | Arabidopsis thaliana, Petroselinum crispum (parsley) |
| Enoyl-[ACP] Reductase | (e.g., Tsc13) | p-Coumaroyl-CoA + NADPH → this compound + NADP⁺ | Saccharomyces cerevisiae (ScTsc13)[4] |
Table 2: Reported Titers of p-Coumaroyl-CoA Precursors and Derivatives in Engineered Microbes
| Compound | Host Organism | Titer (mg/L) | Fermentation Scale | Reference |
| p-Coumaric Acid | E. coli | 1500 | 5-L Bioreactor | [15] |
| p-Coumaric Acid | P. putida | 1381 | Fed-batch | [6][14] |
| Naringenin (from p-coumaroyl-CoA) | Y. lipolytica | 898 | - | [8] |
| Naringenin (from p-coumaroyl-CoA) | S. cerevisiae | 47.3 | - | [5] |
| Resveratrol (from p-coumaroyl-CoA) | E. coli | 1600 | Lab Scale | [10] |
Note: Titers are highly dependent on specific strain engineering, media composition, and fermentation conditions.
Visualizations and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic Engineering of Microbial Cell Factories for Biosynthesis of Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Saccharomyces cerevisiae for de novo production of dihydrochalcones with known antioxidant, antidiabetic, and sweet tasting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Engineering 4-coumaroyl-CoA derived polyketide production in Yarrowia lipolytica through a β-oxidation mediated strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of Rimocidin Biosynthesis by Increasing Supply of Precursor Malonyl-CoA via Over-expression of Acetyl-CoA Carboxylase in Streptomyces rimosus M527 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthetic Biology Approaches to the Sustainable Production of p-Coumaric Acid and Its Derivatives in Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic engineering of Escherichia coli for enhanced production of p-coumaric acid via L-phenylalanine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Common contaminants in synthetic p-Dihydrocoumaroyl-CoA preparations
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic p-Dihydrocoumaroyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants I might find in my synthetic this compound preparation?
A1: Synthetic this compound preparations can contain several types of impurities stemming from the synthesis and purification processes. These can be broadly categorized as:
-
Unreacted Starting Materials: The most common of these are free Coenzyme A (CoA-SH) and p-dihydrocoumaric acid.
-
Synthesis-Related Impurities: These include reagents used in the coupling reaction, such as residual coupling agents (e.g., carbodiimides, CDI), catalysts, and bases (e.g., triethylamine).
-
Side-Reaction Products:
-
Hydrolysis Products: The thioester bond in this compound is susceptible to hydrolysis, which will break it down into p-dihydrocoumaric acid and free Coenzyme A.
-
Oxidation Products: The free thiol group of Coenzyme A is prone to oxidation, leading to the formation of CoA disulfide (CoA-S-S-CoA) or mixed disulfides with other thiol-containing compounds like glutathione, which can be a contaminant in commercial CoA preparations.[1]
-
-
Purification-Related Impurities: Residual solvents from chromatographic purification steps (e.g., acetonitrile, methanol) and counter-ions from buffers (e.g., trifluoroacetate (B77799) from reverse-phase HPLC) are often present in the final lyophilized product.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound is most commonly assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. The CoA molecule has a strong absorbance at approximately 260 nm, which is typically used for detection and quantification. For more detailed analysis and identification of specific impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique.
Q3: My this compound solution appears to be degrading over time. What are the likely causes and how can I minimize this?
A3: this compound is susceptible to both chemical and enzymatic degradation. The primary cause of degradation in solution is the hydrolysis of the thioester bond. This is accelerated at alkaline pH. Aqueous solutions of Coenzyme A and its derivatives are unstable above pH 8.[1] To minimize degradation, it is recommended to prepare fresh solutions for your experiments. If you need to store solutions, they should be kept at a pH between 2 and 6 and frozen at -20°C or -80°C.[1] The presence of endogenous thioesterases in biological samples can also lead to rapid enzymatic degradation.
Q4: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?
A4: An unexpected peak could be one of the common contaminants listed in Q1. A good starting point for identification is to compare the retention time of the unknown peak with that of standards of likely contaminants, such as p-dihydrocoumaric acid and Coenzyme A. If standards are not available, LC-MS/MS analysis can provide molecular weight information that can help in identifying the unknown compound.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during experiments with synthetic this compound.
Problem 1: Inconsistent or lower-than-expected activity in enzymatic assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Prepare fresh solutions of this compound for each experiment. If using frozen stocks, ensure they have been stored at an appropriate pH (2-6) and minimize freeze-thaw cycles.[1] |
| Inaccurate Concentration | Re-quantify the concentration of your this compound stock solution using HPLC-UV, referencing a standard curve if available, or by using the molar extinction coefficient of Coenzyme A at 260 nm. |
| Presence of Inhibitors | Residual synthesis reagents or byproducts could be inhibiting your enzyme. Consider re-purifying your this compound preparation using reverse-phase HPLC. |
Problem 2: Multiple peaks observed in HPLC analysis of the starting material.
| Possible Cause | Troubleshooting Steps |
| Presence of Common Contaminants | Refer to the table of common contaminants below. If possible, run standards for p-dihydrocoumaric acid and Coenzyme A to confirm the identity of the extra peaks. |
| Oxidation of Coenzyme A | The presence of CoA disulfide can be confirmed by treating a sample with a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) and re-analyzing by HPLC.[1] The peak corresponding to the disulfide should decrease or disappear, with a corresponding increase in the free CoA peak. |
| On-column Degradation | Ensure the mobile phase pH is not alkaline, as this can promote hydrolysis of the thioester bond on the HPLC column. |
Data on Common Contaminants
While precise quantitative data for impurities in every batch of synthetic this compound is specific to the synthesis and purification process, the following table summarizes the common contaminants and their characteristics. For research purposes, it is recommended that the purity of synthetic peptides and their derivatives be at least 95%.[2][3]
| Contaminant | Source | Typical Detection Method | Notes |
| p-Dihydrocoumaric Acid | Unreacted starting material, Hydrolysis | HPLC-UV, LC-MS | Will have a different retention time than the parent compound. |
| Coenzyme A (CoA-SH) | Unreacted starting material, Hydrolysis | HPLC-UV, LC-MS | Can be distinguished from the acylated form by its retention time. |
| CoA Disulfide (CoA-S-S-CoA) | Oxidation of CoA-SH | HPLC-UV, LC-MS | Can be confirmed by treatment with a reducing agent.[1] |
| Synthesis Reagents (e.g., CDI, triethylamine) | Incomplete removal during purification | LC-MS | May not be UV-active at 260 nm. |
| Purification Solvents (e.g., Acetonitrile) | Lyophilization from HPLC buffer | Gas Chromatography (GC), NMR | Typically present at trace levels. |
| Counter-ions (e.g., Trifluoroacetate) | From HPLC mobile phase | Ion Chromatography, NMR | Can affect the net weight of the product. |
Experimental Protocols
General Protocol for Purity Assessment by HPLC-UV
This protocol provides a general method for the analysis of this compound purity. Method optimization may be required for specific instrumentation and applications.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the lyophilized this compound in Mobile Phase A to a final concentration of approximately 1 mg/mL. Inject 10-20 µL.
-
Analysis: Integrate the peak areas of all observed peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Caption: General workflow for the chemical synthesis and purification of this compound.
Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fermentation for p-Coumaroyl-CoA Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the microbial production of p-coumaroyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary biosynthetic pathways for producing p-coumaroyl-CoA in microbial hosts?
A1: The production of p-coumaroyl-CoA is typically engineered in microbial hosts like Escherichia coli and Saccharomyces cerevisiae via the phenylpropanoid pathway, starting from aromatic amino acids. There are two main routes to the precursor, p-coumaric acid:
-
L-Tyrosine Route: This is the more direct route, utilizing a single enzyme, Tyrosine Ammonia-Lyase (TAL), to convert L-tyrosine directly to p-coumaric acid.[1]
-
L-Phenylalanine Route: This route requires two enzymes: Phenylalanine Ammonia-Lyase (PAL) to convert L-phenylalanine to cinnamic acid, and Cinnamate-4-Hydroxylase (C4H) to hydroxylate cinnamic acid to p-coumaric acid.[1][2]
Once p-coumaric acid is synthesized, the enzyme 4-Coumarate-CoA Ligase (4CL) activates it by ligating it to a Coenzyme A (CoA) molecule, forming the final product, p-coumaroyl-CoA.[1][3]
Q2: My p-coumaroyl-CoA yield is very low. What are the common bottlenecks in the biosynthetic pathway?
A2: Low yields of p-coumaroyl-CoA can stem from several factors throughout the biosynthetic and fermentation process. Key bottlenecks include:
-
Insufficient Precursor Supply: The availability of L-tyrosine, L-phenylalanine, and malonyl-CoA can be limiting. Strategies to overcome this involve using host strains engineered for amino acid overproduction or overexpressing key genes in the shikimate pathway.[1][3]
-
Low Enzyme Activity or Expression: The heterologous enzymes (TAL, PAL, C4H, 4CL) may exhibit low specific activity or poor expression in the host organism. C4H, in particular, is a plant-derived cytochrome P450 enzyme that often shows low soluble expression and activity in prokaryotic hosts like E. coli.[2][4]
-
Intermediate Product Toxicity: The accumulation of pathway intermediates, such as p-coumaric acid or p-coumaroyl-CoA itself, can be toxic to the cells, leading to growth inhibition.[5][6]
-
Byproduct Formation: Host-native enzymes can divert p-coumaroyl-CoA into unwanted byproducts. For instance, in S. cerevisiae, the endogenous enoyl reductase Tsc13 can reduce p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA.[6][7]
-
Suboptimal Fermentation Conditions: Factors like temperature, pH, aeration, and media composition have a significant impact on cell growth and enzyme function, and thus on final product titer.[8]
Q3: How can I improve the expression and activity of the key pathway enzymes?
A3: Enhancing enzyme performance is critical for optimizing your pathway. Consider the following approaches:
-
Enzyme Screening: Test orthologs of TAL, PAL, C4H, and 4CL from different plant and microbial species to find variants with higher catalytic efficiency and better expression in your host.[1][3] For example, TAL from Flavobacterium johnsoniae (FjTAL) has been shown to be highly efficient in E. coli.[1]
-
Protein Engineering: Use directed evolution or site-directed mutagenesis to improve enzyme characteristics. For instance, N-terminal modifications and targeted mutations in AtC4H have been shown to increase its soluble expression and catalytic efficiency by over 4-fold.[4]
-
Codon Optimization: Optimize the DNA sequences of your heterologous genes for the codon usage of your expression host (E. coli or S. cerevisiae) to improve translational efficiency.
-
Promoter and Copy Number Tuning: Use libraries of promoters with varying strengths to balance the expression levels of pathway enzymes. High-level expression is not always optimal, as it can lead to protein aggregation or metabolic burden.
Q4: What analytical methods are recommended for quantifying p-coumaroyl-CoA and its precursors?
A4: Quantifying p-coumaroyl-CoA and related metabolites requires specific analytical techniques.
-
Precursors (p-Coumaric Acid): High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis or Diode Array Detector (DAD) is the most common method for quantifying p-coumaric acid in culture supernatants.[9][10] Typical analysis uses a C18 reversed-phase column with a mobile phase consisting of an acidified aqueous solvent (e.g., water with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.[7][11]
-
p-Coumaroyl-CoA: Direct quantification of intracellular acyl-CoAs like p-coumaroyl-CoA is challenging due to their low abundance and instability.[6] The most robust and sensitive method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[12] This technique allows for precise identification and quantification from cell extracts. Sample preparation is a critical step and often involves protein precipitation and extraction with organic solvents.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low production of p-coumaric acid | 1. Inefficient TAL or PAL/C4H enzymes. 2. Insufficient precursor (L-tyrosine/L-phenylalanine). 3. Poor expression of pathway genes. | 1. Screen enzymes from different sources.[1] 2. Use a host strain engineered to overproduce aromatic amino acids (e.g., E. coli M-PAR-121).[1] Supplement media with L-tyrosine.[1] 3. Verify protein expression via SDS-PAGE. Optimize codons and promoter strength. |
| High p-coumaric acid accumulation, but low p-coumaroyl-CoA | 1. Low activity or expression of 4-Coumarate-CoA Ligase (4CL). 2. Depletion of the intracellular Coenzyme A pool. | 1. Screen for a more efficient 4CL enzyme (e.g., from Streptomyces coelicolor or Arabidopsis thaliana).[1][3] 2. Overexpress genes involved in CoA biosynthesis (e.g., panD, panE, panK). |
| Cell growth is inhibited after inducing gene expression | 1. Toxicity from accumulation of p-coumaric acid. 2. Toxicity from accumulation of p-coumaroyl-CoA.[6] 3. Metabolic burden from high-level protein expression. | 1. Use a two-phase cultivation system or in-situ product removal. 2. Implement dynamic regulation. Use biosensors to control 4CL expression based on precursor availability, preventing toxic accumulation.[5][6] 3. Use lower-strength promoters or lower inducer concentrations. |
| Significant levels of byproducts detected (e.g., phloretic acid) | 1. Native host enzymes are acting on pathway intermediates. In S. cerevisiae, Tsc13 reduces p-coumaroyl-CoA.[6][7] | 1. Identify and knock out the genes responsible for the side reactions (e.g., Δtsc13 in S. cerevisiae).[13] |
| Inconsistent results between fermentation batches | 1. Variability in inoculum preparation. 2. Inconsistent media composition or pH. 3. Fluctuations in temperature or aeration. | 1. Standardize pre-culture conditions (growth phase, OD). 2. Use buffered media and verify the pH before inoculation. 3. Ensure precise control of fermentation parameters using a bioreactor. Use statistical Design of Experiments (DoE) to identify critical process parameters.[8][14] |
Quantitative Data Summary
Table 1: Production of p-Coumaric Acid (Precursor) in Engineered E. coli
| Host Strain | Key Genes Expressed | Fermentation Scale | Titer (g/L) | Productivity (g/L/h) | Reference |
| E. coli M-PAR-121 | TAL from Flavobacterium johnsoniae (FjTAL) | Shake Flask | 2.54 | 0.04 | [1] |
| E. coli PHE05 | AtPAL2, AtC4HL373T/G211H, AtATR2, ppnk | 5-L Fed-batch Bioreactor | 3.09 | 0.049 | [4] |
Table 2: Optimization of Fermentation Conditions for p-Coumaric Acid Production in S. cerevisiae
| Factor | Levels Tested | Optimal Condition | Effect on Titer | Reference |
| Temperature | 20°C, 30°C | Low Temperature (20°C) | Positive | [8] |
| Agitation | 180 rpm, 250 rpm | High Agitation (250 rpm) | Positive | [8] |
| Gene Expression (ARO4) | Low, High | Low Expression | Positive | [8] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation of Engineered E. coli
-
Media Preparation: Prepare M9 minimal medium consisting of 3 g/L KH₂PO₄, 6 g/L Na₂HPO₄, 0.5 g/L NaCl, and 1 g/L NH₄Cl.[1] Autoclave and cool to room temperature.
-
Supplementation: Aseptically add the following sterile solutions:
-
1 M MgSO₄ to a final concentration of 1 mM.
-
1 M CaCl₂ to a final concentration of 0.1 mM.
-
20% (w/v) glucose to a final concentration of 2-4%.
-
Thiamine to a final concentration of 340 mg/L.
-
Trace elements and vitamins as required.[1]
-
Appropriate antibiotics for plasmid maintenance.
-
-
Inoculation: Inoculate a 100 mL flask containing 20 mL of M9 production medium with an overnight pre-culture to a starting OD₆₀₀ of 0.1.
-
Cultivation: Incubate at 26-30°C with shaking at 220-250 rpm.[1][8]
-
Induction: When the culture reaches an OD₆₀₀ of 0.6-0.8, add the inducer (e.g., 0.5 mM IPTG) to initiate expression of the pathway genes.[3]
-
Sampling: Collect samples periodically (e.g., every 12 or 24 hours) for OD₆₀₀ measurement and metabolite analysis. Centrifuge the sample to pellet cells and store the supernatant at -20°C for HPLC analysis.
Protocol 2: HPLC Quantification of p-Coumaric Acid
-
Sample Preparation: Thaw supernatant samples and filter through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Gradient Elution: Run a linear gradient. For example: start at 5% Solvent B, increase to 80% B over 30 minutes, hold for 3 minutes, then return to 5% B and re-equilibrate.[11] The flow rate is typically 0.8-1.0 mL/min.
-
Detection: Monitor the absorbance at 280-310 nm.[11]
-
Quantification: Prepare a standard curve using pure p-coumaric acid. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Biosynthetic pathways for p-coumaroyl-CoA production.
Caption: General experimental workflow for fermentation.
Caption: Troubleshooting flowchart for low p-coumaroyl-CoA yield.
References
- 1. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea [mdpi.com]
- 3. Engineering of a microbial coculture of Escherichia coli strains for the biosynthesis of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systems engineering Escherichia coli for efficient production p-coumaric acid from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Pinocembrin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phcogres.com [phcogres.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Combinatorial optimization of pathway, process and media for the production of p-coumaric acid by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
p-Dihydrocoumaroyl-CoA vs. p-Coumaroyl-CoA as Chalcone Synthase Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of p-dihydrocoumaroyl-CoA and p-coumaroyl-CoA as substrates for chalcone (B49325) synthase (CHS), a key enzyme in the flavonoid biosynthesis pathway. The information presented is supported by experimental data to aid researchers in understanding the substrate flexibility of CHS and its implications for natural product synthesis and drug development.
Executive Summary
Chalcone synthase is a pivotal enzyme that catalyzes the first committed step in flavonoid biosynthesis. Its primary and most efficient substrate is p-coumaroyl-CoA, which leads to the formation of naringenin (B18129) chalcone, the precursor to a vast array of flavonoids. However, experimental evidence demonstrates that CHS exhibits a degree of substrate promiscuity and can utilize alternative starter molecules. This guide focuses on the comparison between the natural substrate, p-coumaroyl-CoA, and its saturated analogue, this compound. While CHS can utilize this compound, it does so with significantly lower efficiency. This difference in reactivity has important implications for in vivo flavonoid production and potential synthetic biology applications.
Data Presentation: Substrate Efficiency Comparison
Quantitative analysis of the substrate preference of chalcone synthase reveals a clear preference for p-coumaroyl-CoA. Experimental data from studies on chalcone synthase from the moss Physcomitrella patens (PpCHS) show that this compound is a viable, but less favored, substrate.
| Substrate | Enzyme Source | Relative Efficiency (%) | Product |
| p-Coumaroyl-CoA | Physcomitrella patens | 100 | Naringenin Chalcone |
| This compound | Physcomitrella patens | 50-60 | Dihydro-naringenin Chalcone |
Note: The relative efficiency of PpCHS with this compound was determined to be 50-60% compared to that with p-coumaroyl-CoA, which is considered 100%.
Experimental Protocols
The following is a representative protocol for a chalcone synthase activity assay, which can be adapted to compare the efficiency of different substrates like p-coumaroyl-CoA and this compound.
Objective: To determine the enzymatic activity of chalcone synthase with a given starter-CoA substrate.
Materials:
-
Purified chalcone synthase (CHS) enzyme
-
p-Coumaroyl-CoA or this compound (starter substrate)
-
Malonyl-CoA (extender substrate)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0-8.0)
-
Reaction termination solution (e.g., 20% HCl)
-
Ethyl acetate (B1210297) for extraction
-
High-Performance Liquid Chromatography (HPLC) system for product analysis
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the potassium phosphate buffer, malonyl-CoA, and the starter substrate (either p-coumaroyl-CoA or this compound) at desired concentrations.
-
Enzyme Reaction Initiation: Initiate the reaction by adding a specific amount of purified CHS enzyme to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the termination solution (e.g., 20% HCl).
-
Product Extraction: Extract the reaction products from the aqueous mixture using an organic solvent such as ethyl acetate.
-
Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the products by HPLC to identify and quantify the chalcone produced.
-
Data Analysis: Compare the amount of product formed using this compound as a substrate to the amount formed using p-coumaroyl-CoA under the same conditions to determine the relative efficiency.
Visualizations
Flavonoid Biosynthesis Pathway
The following diagram illustrates the central role of chalcone synthase in the flavonoid biosynthesis pathway and the entry points for both p-coumaroyl-CoA and this compound.
Caption: Flavonoid biosynthesis pathway showing CHS utilizing both substrates.
Experimental Workflow for Substrate Comparison
The diagram below outlines a typical experimental workflow for comparing the substrate specificity of chalcone synthase.
Caption: Workflow for comparing CHS substrate specificity.
Unambiguous Structural Validation of p-Dihydrocoumaroyl-CoA: A Comparative Guide to 2D NMR Spectroscopy and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the study of acyl-coenzyme A (acyl-CoA) derivatives, precise structural elucidation is paramount for understanding their biological function and advancing drug discovery. This guide provides an objective comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative analytical methods—liquid chromatography-mass spectrometry (LC-MS/MS), ultraviolet-visible (UV-Vis) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy—for the structural validation of p-Dihydrocoumaroyl-CoA.
The unequivocal determination of molecular structure is a critical step in chemical and pharmaceutical research. In the case of complex molecules like this compound, which plays a role in various metabolic pathways, confirming the precise arrangement of atoms is essential. While several techniques can provide structural information, 2D NMR spectroscopy stands out for its ability to provide a detailed and unambiguous atom-by-atom connectivity map of a molecule in solution.
This guide presents a comprehensive overview of the experimental data and protocols associated with using 2D NMR for the structural validation of this compound. Furthermore, it offers a comparative analysis against other widely used analytical techniques, highlighting the strengths and limitations of each approach.
Performance Comparison of Analytical Techniques
The choice of analytical technique for structural validation depends on a variety of factors, including the desired level of detail, sample purity, and available instrumentation. The following table summarizes the key performance metrics of 2D NMR, LC-MS/MS, UV-Vis, and FTIR for the analysis of this compound.
| Feature | 2D NMR Spectroscopy | LC-MS/MS | UV-Vis Spectroscopy | FTIR Spectroscopy |
| Information Provided | Detailed atomic connectivity, stereochemistry, and 3D conformation in solution. | Molecular weight, elemental composition, and fragmentation patterns. | Information about conjugated systems and chromophores. | Presence of specific functional groups. |
| Structural Detail | High | Moderate to High | Low | Moderate |
| Sample Requirement | Typically mg range, high purity | ng to µg range | µg to mg range | µg to mg range |
| Data Complexity | High | Moderate | Low | Moderate |
| Quantitative Analysis | Yes, with internal standards | Yes, with isotopically labeled standards | Yes, with calibration curve | Limited |
| Hyphenation | LC-NMR is possible but less common | Standard technique (LC-MS/MS) | LC-UV/Vis is standard | Not commonly hyphenated with LC for this application |
Structural Elucidation of this compound using 2D NMR Spectroscopy
Due to the limited availability of published 2D NMR data specifically for this compound, this guide utilizes data from its core structural component, p-dihydrocoumaric acid (phloretic acid), as a representative model for the dihydrocoumaroyl moiety. The coenzyme A portion of the molecule has well-established NMR assignments. By combining the expected signals from both parts, a comprehensive structural assignment can be achieved.
Expected ¹H and ¹³C NMR Chemical Shifts for the p-Dihydrocoumaroyl Moiety:
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HSQC, HMBC) |
| 1' | - | ~130 | - |
| 2', 6' | ~7.0-7.2 (d) | ~129-130 | COSY with 3',5'; HSQC with C2',C6'; HMBC to C4', C1' |
| 3', 5' | ~6.7-6.9 (d) | ~115-116 | COSY with 2',6'; HSQC with C3',C5'; HMBC to C1', C4' |
| 4' | - (OH proton variable) | ~155-156 | HMBC from H2',6' and H3',5' |
| 7' (α-CH₂) | ~2.8 (t) | ~30-31 | COSY with β-CH₂; HSQC with C7'; HMBC to C1', C2', C6', C8' |
| 8' (β-CH₂) | ~2.6 (t) | ~36-37 | COSY with α-CH₂; HSQC with C8'; HMBC to C7', C9' |
| 9' (C=O) | - | ~175-178 | HMBC from α-CH₂ and β-CH₂ |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The data is inferred from p-dihydrocoumaric acid.
Experimental Protocols
2D NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).
-
Add a small amount of an internal standard (e.g., DSS or TMS) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition: A standard suite of 2D NMR experiments should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher)[1].
-
¹H NMR: To obtain a one-dimensional proton spectrum.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system[2].
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems and confirming the overall carbon skeleton[2].
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons, aiding in stereochemical and conformational analysis.
Alternative Analytical Techniques
LC-MS/MS:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water). Perform serial dilutions to create calibration standards.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in either positive or negative ion mode. Perform MS/MS analysis on the parent ion to obtain fragmentation data for structural confirmation[3][4].
UV-Vis Spectroscopy:
-
Sample Preparation: Dissolve a known concentration of this compound in a UV-transparent solvent (e.g., ethanol, water).
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm using a UV-Vis spectrophotometer. The phenolic ring of the p-dihydrocoumaroyl moiety is expected to show characteristic absorbance maxima[5].
FTIR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film after solvent evaporation.
-
Data Acquisition: Obtain the infrared spectrum using an FTIR spectrometer. Look for characteristic absorption bands corresponding to functional groups such as O-H (phenol), C=O (thioester and amide), C-H (aromatic and aliphatic), and C=C (aromatic)[6].
Logical Workflow and Visualization
The following diagrams illustrate the logical workflow for the structural validation of this compound using 2D NMR and the relationship between the different analytical techniques.
References
- 1. rsc.org [rsc.org]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for rapid and concomitant quantification of pro-inflammatory and pro-resolving polyunsaturated fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of p-Dihydrocoumaroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based fragmentation analysis for p-Dihydrocoumaroyl-CoA against alternative analytical methodologies. The content herein is supported by experimental data to offer an objective assessment of performance, enabling informed decisions for the characterization and quantification of this important acyl-coenzyme A (acyl-CoA) intermediate.
Introduction to this compound Analysis
This compound is a key intermediate in the phenylpropanoid pathway, which is central to the biosynthesis of numerous secondary metabolites in plants. Accurate and sensitive detection and quantification of this molecule are crucial for understanding plant metabolism, metabolic engineering, and for the development of novel therapeutic agents. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity. This guide will delve into the fragmentation analysis of this compound by LC-MS/MS and compare its performance with other analytical techniques.
Comparison of Analytical Methods for Acyl-CoA Analysis
The selection of an analytical method for acyl-CoA analysis is critical and depends on the specific requirements of the study, such as sensitivity, specificity, and throughput. While several techniques are available, LC-MS/MS is often favored for its superior performance in complex biological matrices.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[1] | 120 pmol (with derivatization)[1] | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | 1.3 nmol (LC/MS-based)[1] | ~100 fmol[1] |
| Linearity (R²) | >0.99[1] | >0.99[1] | Variable[1] |
| Precision (RSD%) | < 5%[1] | < 15%[1] | < 20%[1] |
| Specificity | High (mass-to-charge ratio based)[1] | Moderate (risk of co-elution)[1] | High (enzyme-specific)[1] |
| Throughput | High[1] | Moderate[1] | Low to Moderate[1] |
Mass Spectrometry Fragmentation Analysis of this compound
Predicted Fragmentation Pathway:
In positive ion mode electrospray ionization (ESI+), this compound (molecular weight: 911.7 g/mol ) is expected to undergo characteristic fragmentation. The primary fragmentation events involve the cleavage of the phosphodiester bonds of the coenzyme A moiety.
The predicted major product ions in the MS/MS spectrum of this compound would be:
-
A product ion resulting from the neutral loss of 507 Da , corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety. This would result in an ion at approximately m/z 405.11, which represents the p-dihydrocoumaroyl-pantetheine portion of the molecule.
-
A product ion at approximately m/z 428.04 , corresponding to the adenosine 3',5'-bisphosphate fragment.
These characteristic fragments provide high specificity for the identification and quantification of this compound in complex mixtures.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the extraction and LC-MS/MS analysis of acyl-CoAs.
Protocol 1: Acyl-CoA Extraction from Biological Samples
This protocol is a general method for the extraction of a broad range of acyl-CoAs from tissues or cultured cells.
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in 10 volumes of ice-cold 2.5% (w/v) sulfosalicylic acid (SSA).
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate (B1210297).
-
-
Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 5% (w/v) SSA in water for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol outlines a general LC-MS/MS method for the separation and detection of acyl-CoAs.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate acyl-CoAs of varying chain lengths. For example, 2% B to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification.
-
MRM Transitions for this compound (Predicted):
-
Quantitative: 912.14 -> 405.11
-
Qualitative: 912.14 -> 428.04
-
-
Collision Energy: Optimized for each specific transition to achieve maximum signal intensity.
-
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for acyl-CoA analysis and the central role of this compound in the phenylpropanoid pathway.
References
A Comparative Analysis of the Biological Activity of p-Coumaroyl-CoA and its Saturated Analog, p-Dihydrocoumaroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of p-Coumaroyl-Coenzyme A (p-Coumaroyl-CoA) and its hydrogenated analog, p-Dihydrocoumaroyl-Coenzyme A (p-Dihydrocoumaroyl-CoA). This document synthesizes available experimental data to objectively evaluate their roles as substrates in key enzymatic reactions and their potential for distinct biological effects.
Introduction
p-Coumaroyl-CoA is a central intermediate in the phenylpropanoid pathway in plants, serving as a precursor for a wide array of secondary metabolites, including flavonoids, stilbenoids, and lignins. Its biological activity is primarily dictated by its function as a substrate for various enzymes. The saturation of the α,β-double bond in the coumaroyl moiety to form this compound can significantly alter its chemical properties and, consequently, its biological activity. In certain metabolic contexts, such as in the biosynthesis of naringenin (B18129) in Saccharomyces cerevisiae, this compound is formed as a byproduct and can lead to the formation of phloretic acid and phloretin. This guide explores the known differences in their enzymatic conversions and potential biological activities.
Enzymatic Activity and Substrate Specificity
The biological activity of p-coumaroyl-CoA and its dihydro analog is largely determined by their recognition and turnover by key enzymes in the phenylpropanoid pathway, namely 4-coumarate-CoA ligase (4CL) and chalcone (B49325) synthase (CHS).
4-Coumarate-CoA Ligase (4CL)
4CL is responsible for the activation of cinnamic acid derivatives, including p-coumaric acid, by ligating them to Coenzyme A. While the primary substrate is p-coumaric acid, some isoforms of 4CL have been shown to recognize dihydro-p-coumaric acid.
Chalcone Synthase (CHS)
CHS is the first committed enzyme in flavonoid biosynthesis, catalyzing the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. The saturation of the double bond in the coumaroyl moiety is expected to significantly impact its recognition and processing by CHS.
Quantitative Comparison of Enzyme Kinetics
The following table summarizes the available kinetic data for enzymes acting on p-coumaroyl-CoA and dihydro-p-coumaric acid. Direct kinetic data for this compound with many enzymes is limited, and inferences are drawn from studies on its precursor acid.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (relative activity) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| Chalcone Synthase | p-Coumaroyl-CoA | 1.6 | 100% | 1.2 x 10⁶ | [1] |
| 4-Coumarate-CoA Ligase (from Marchantia paleacea) | Dihydro-p-coumaric acid | 25.5 ± 2.1 | - | 1.1 x 10⁴ | [2] |
Signaling Pathways and Metabolic Fate
The metabolic roles of p-coumaroyl-CoA and this compound are intrinsically linked to the phenylpropanoid pathway.
Potential Biological Activities: An Inference-Based Comparison
Direct comparative studies on the antioxidant and anti-inflammatory activities of p-coumaroyl-CoA and this compound are scarce. However, insights can be drawn from the known activities of their parent molecules, p-coumaric acid and dihydro-p-coumaric acid (phloretic acid).
Antioxidant Activity
The antioxidant activity of phenolic compounds is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group and the ability to delocalize the resulting radical. The α,β-unsaturated system in p-coumaric acid can contribute to radical stabilization through resonance. The saturation of this double bond in dihydro-p-coumaric acid may alter its antioxidant potential.
Anti-inflammatory Activity
p-Coumaric acid has been reported to exhibit anti-inflammatory properties. This activity is often linked to the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the inflammatory cascade. The structural differences between p-coumaroyl-CoA and this compound would likely influence their interaction with the active sites of these enzymes.
Note: The CoA moiety is a large, polar group that will significantly influence the overall physicochemical properties and bioavailability of these molecules, making direct extrapolation from the parent acids challenging.
Experimental Protocols
4-Coumarate-CoA Ligase (4CL) Activity Assay
Principle: The activity of 4CL is determined by spectrophotometrically monitoring the formation of the thioester bond, which results in an increase in absorbance at a specific wavelength. For the conversion of dihydro-p-coumaric acid, where a distinct absorbance shift may not be as pronounced, HPLC-based quantification of the product is employed.
Reagents:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
ATP (5 mM)
-
MgCl₂ (10 mM)
-
Coenzyme A (0.5 mM)
-
p-Coumaric acid or Dihydro-p-coumaric acid (substrate, various concentrations)
-
Purified 4CL enzyme
Procedure (Spectrophotometric):
-
Prepare a reaction mixture containing buffer, ATP, MgCl₂, and CoA.
-
Add the substrate (p-coumaric acid) to the reaction mixture.
-
Initiate the reaction by adding the purified 4CL enzyme.
-
Monitor the increase in absorbance at 333 nm (for p-coumaroyl-CoA formation) at regular intervals.
-
Calculate the initial reaction velocity from the linear phase of the absorbance curve.
Procedure (HPLC-based for Dihydro-p-coumaroyl-CoA):
-
Perform the enzymatic reaction as described above with dihydro-p-coumaric acid as the substrate.
-
Stop the reaction at different time points by adding an equal volume of methanol (B129727) or other quenching agent.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate and product.
-
Calculate the rate of product formation based on a standard curve.
Chalcone Synthase (CHS) Activity Assay
Principle: The activity of CHS is determined by measuring the rate of formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. The product can be quantified by HPLC.
Reagents:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
p-Coumaroyl-CoA (substrate, various concentrations)
-
Malonyl-CoA (saturating concentration)
-
Purified CHS enzyme
-
Methanol (for quenching)
Procedure:
-
Prepare a reaction mixture containing buffer and malonyl-CoA.
-
Add the substrate (p-coumaroyl-CoA) to the reaction mixture.
-
Initiate the reaction by adding the purified CHS enzyme.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction by adding methanol.
-
Analyze the reaction products by reverse-phase HPLC to quantify naringenin chalcone.
-
Calculate the initial reaction velocity.
Conclusion
The available evidence strongly suggests that p-coumaroyl-CoA is the preferred substrate for key enzymes in the phenylpropanoid pathway, such as chalcone synthase, when compared to its saturated analog, this compound. The presence of the α,β-double bond in p-coumaroyl-CoA appears to be crucial for efficient enzymatic conversion. While direct comparative data on the antioxidant and anti-inflammatory activities of these two CoA esters are limited, studies on their parent acids suggest potential differences. Further research is warranted to directly assess the biological activities of this compound and its derivatives to fully elucidate their physiological roles and potential for pharmacological applications. This guide provides a foundational comparison based on current knowledge to aid researchers in designing future studies in this area.
References
Navigating the Analytical Landscape for p-Dihydrocoumaroyl-CoA: A Comparative Guide to Detection Methodologies
For researchers, scientists, and drug development professionals engaged in the study of phenylpropanoid pathways and related metabolic processes, accurate quantification of key intermediates is paramount. One such intermediate, p-Dihydrocoumaroyl-CoA, presents analytical challenges due to its molecular nature. This guide provides an objective comparison of available methodologies for its detection and quantification, offering supporting data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
Currently, the direct detection of this compound through immunoassay-based methods is hampered by the lack of commercially available antibodies. The development of specific antibodies against small molecules, or haptens, like this compound is a significant challenge. This is primarily due to the molecule's low immunogenicity and the potential for high cross-reactivity with structurally similar compounds. Consequently, alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), have become the methods of choice for the reliable quantification of this compound.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method hinges on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the key performance characteristics of HPLC with UV detection and LC-MS/MS for the analysis of this compound.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate. Co-elution with structurally similar molecules can interfere with accurate quantification. | High. Provides structural confirmation based on mass and fragmentation patterns, minimizing interference. |
| Sensitivity | Lower (typically in the micromolar range). | Higher (can reach picomolar to femtomolar range). |
| Dynamic Range | Generally narrower. | Wide linear dynamic range. |
| Instrumentation | Widely available and less complex. | More specialized and complex instrumentation required. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Sample Throughput | Can be high with optimized methods. | Can be high with modern autosamplers and rapid gradients. |
The Challenge of Antibody Development and Cross-Reactivity
The development of antibodies specific to small molecules like this compound is a complex process.[1][2] Small molecules, or haptens, are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[1] This process can sometimes lead to the generation of antibodies that recognize the linker region used for conjugation rather than the hapten itself.[1]
Furthermore, the structural similarity between this compound and other related metabolites, such as p-Coumaroyl-CoA, poses a significant risk of cross-reactivity.[3] An antibody raised against this compound might also bind to p-Coumaroyl-CoA, which differs only by a double bond in the acyl chain. This lack of specificity can lead to inaccurate quantification and misinterpretation of experimental results.[4]
Figure 1. Structural similarities leading to potential antibody cross-reactivity.
Experimental Protocols
Sample Preparation for Acyl-CoA Analysis
A robust and reproducible sample preparation protocol is critical for accurate acyl-CoA analysis. The following is a general workflow that can be adapted for various biological matrices.[5][6][7]
Figure 2. Experimental workflow for acyl-CoA extraction.
Detailed Protocol:
-
Sample Quenching: Rapidly quench metabolic activity by washing the cells or tissue with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Homogenize the sample in a cold extraction solvent. A common solvent mixture is acetonitrile/methanol/water (2:2:1 v/v/v).[8] For improved recovery of a broad range of acyl-CoAs, some protocols recommend using 5-sulfosalicylic acid (SSA) for deproteinization, which avoids the need for solid-phase extraction.[6]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying: Dry the supernatant, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent chromatographic analysis. The choice of solvent will depend on the specific HPLC or LC-MS method being used.
HPLC-UV Method for this compound Quantification
This method is suitable for relative quantification and for samples where high sensitivity is not the primary requirement.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm (for the adenine (B156593) moiety of CoA) and a second wavelength appropriate for the p-dihydrocoumaroyl moiety (around 280 nm).
-
Standard: A synthesized and purified this compound standard is required for calibration.
LC-MS/MS Method for this compound Quantification
This method offers high sensitivity and specificity, making it ideal for detecting low-abundance species and for complex biological matrices.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound need to be determined using a pure standard. The precursor ion will be the molecular weight of this compound, and the fragment ions will be characteristic of the molecule (e.g., the p-dihydrocoumaric acid moiety and fragments of the CoA).
-
Internal Standard: Use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.
Conclusion
While the development of specific antibodies for this compound remains a future possibility, current research relies on robust and validated chromatographic methods. For routine analysis and relative quantification, HPLC-UV can be a cost-effective approach. However, for studies requiring high sensitivity, specificity, and accurate quantification, particularly in complex biological samples, LC-MS/MS is the superior methodology. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their specific analytical needs in the study of this compound and related metabolic pathways.
References
- 1. aptamergroup.com [aptamergroup.com]
- 2. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. cusabio.com [cusabio.com]
- 5. duke-nus.edu.sg [duke-nus.edu.sg]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of p-Dihydrocoumaroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of p-Dihydrocoumaroyl-CoA, a key intermediate in various biosynthetic pathways. Given the limited availability of direct validation data for this compound, this comparison is based on established methods for the structurally similar and more extensively studied p-coumaroyl-CoA, as well as other short-chain acyl-CoAs. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview of Analytical Techniques
The quantification of acyl-CoA esters like this compound presents analytical challenges due to their inherent instability and low concentrations in biological matrices. The two predominant methods for their analysis are HPLC-UV and LC-MS/MS.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds based on their physicochemical properties as they pass through a column. Detection is achieved by measuring the absorbance of UV light by the analyte. For this compound, the aromatic ring allows for sensitive UV detection. While robust and widely available, HPLC-UV may lack the sensitivity and selectivity required for complex biological samples, especially at low concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. After chromatographic separation, the analyte is ionized and fragmented, and specific fragments are detected. This high degree of selectivity minimizes interference from the sample matrix, making it the gold standard for quantifying low-abundance metabolites.
Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of short-chain acyl-CoAs, which are expected to be comparable to those for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | >0.99 | >0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µM | 1 - 50 nM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | 5 - 100 nM |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
| Selectivity | Moderate | High |
| Sample Throughput | Moderate | High |
Experimental Workflows and Protocols
A critical prerequisite for accurate quantification is the availability of a pure analytical standard. While not commercially available, this compound can be synthesized enzymatically from p-dihydrocoumaric acid and Coenzyme A using a suitable CoA ligase, or via chemical synthesis methods.
Below is a typical experimental workflow for the quantification of this compound using LC-MS/MS.
Caption: General workflow for this compound quantification.
Detailed Protocol: LC-MS/MS Quantification of this compound
This protocol is a general guideline and should be optimized for specific instrumentation and sample matrices.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., ¹³C-labeled this compound or a structurally similar acyl-CoA not present in the sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium (B1175870) acetate
-
Extraction solvent (e.g., acetonitrile:methanol:water 40:40:20, v/v/v) cooled to -20°C
2. Sample Preparation
-
For cultured cells, rapidly quench metabolism by aspirating the medium and adding the cold extraction solvent.
-
For tissues, flash-freeze in liquid nitrogen and homogenize in the cold extraction solvent.
-
Add the internal standard to all samples, standards, and quality controls.
-
Vortex samples vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate this compound from other matrix components. For example:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure standards into the mass spectrometer.
4. Method Validation The method should be validated according to established guidelines, assessing the following parameters:
-
Linearity: Analyze a series of calibration standards to establish the concentration range over which the response is proportional to the concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy: Assess the agreement between the measured concentration and the true concentration by analyzing spiked samples at different concentration levels.
-
Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Matrix Effect: Investigate the influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Assess the stability of this compound in the sample matrix under different storage and processing conditions.
Conclusion
For the sensitive and specific quantification of this compound in complex biological matrices, LC-MS/MS is the recommended method due to its superior selectivity and lower detection limits compared to HPLC-UV. While direct validation data for this compound is not widely published, the established performance of LC-MS/MS methods for analogous acyl-CoAs provides a strong basis for developing a robust and reliable quantitative assay. Proper method development and validation, including the synthesis of a pure analytical standard, are crucial for obtaining accurate and reproducible results.
A Comparative Guide to the Substrate Specificity of Chalcone Synthase with Diverse Acyl-CoA Esters
For Researchers, Scientists, and Drug Development Professionals
Chalcone (B49325) synthase (CHS) is a pivotal enzyme that stands at the gateway of the flavonoid biosynthetic pathway, one of the most vital routes for the production of secondary metabolites in plants.[1] As a type III polyketide synthase (PKS), CHS catalyzes the first committed step in flavonoid biosynthesis: the condensation of a starter molecule, typically an acyl-coenzyme A (CoA) ester, with three molecules of malonyl-CoA to form a chalcone scaffold.[1][2] While p-coumaroyl-CoA is widely recognized as the canonical substrate for most CHS enzymes, a growing body of evidence reveals a remarkable degree of substrate promiscuity. This flexibility allows CHS from various plant species to accept a range of aromatic and aliphatic acyl-CoA esters, leading to a vast diversity of natural products.
Understanding the substrate specificity of CHS is crucial for applications in metabolic engineering, synthetic biology, and drug discovery. By exploring the kinetic preferences of different CHS orthologs, researchers can select or engineer enzymes to produce novel flavonoids and other polyketides with potential therapeutic properties. This guide provides a comparative overview of CHS substrate specificity, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Chalcone Synthase Activity with Various Acyl-CoA Esters
The catalytic efficiency of Chalcone Synthase varies significantly with the structure of the acyl-CoA starter unit. While p-coumaroyl-CoA is often the preferred substrate, many CHS enzymes can efficiently utilize other phenylpropanoid-derived CoAs, such as feruloyl-CoA, caffeoyl-CoA, and cinnamoyl-CoA.[2][3][4] Furthermore, some CHS variants exhibit broad acceptance of non-canonical substrates, including benzoyl-CoA and various aliphatic acyl-CoAs.[1][5] The following table summarizes the kinetic parameters and relative activities of CHS from different plant sources with a selection of acyl-CoA esters.
| Plant Source | Substrate (Acyl-CoA Ester) | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹μM⁻¹) | Relative Activity (%) | Product | Reference |
| Stenoloma chusanum (ScCHS1) | p-Coumaroyl-CoA | 1.15 ± 0.11 | 0.22 ± 0.01 | 0.19 | 100 | Naringenin | [4][6] |
| Caffeoyl-CoA | 1.95 ± 0.18 | 0.14 ± 0.01 | 0.07 | 63.6 | Eriodictyol | [4][6] | |
| Feruloyl-CoA | 2.50 ± 0.25 | 0.09 ± 0.01 | 0.04 | 40.9 | Homoeriodictyol | [4][6] | |
| Cinnamoyl-CoA | 2.91 ± 0.31 | 0.06 ± 0.01 | 0.02 | 27.3 | Pinocembrin | [4][6] | |
| Petroselinum hortense | p-Coumaroyl-CoA | - | - | - | ~100 | Naringenin Chalcone | [5] |
| Butyryl-CoA | - | - | - | ~100 | Phlorobutyrophenone | [5] | |
| Hexanoyl-CoA | - | - | - | ~100 | Phlorocaprophenone | [5] | |
| Benzoyl-CoA | - | - | - | ~100 | Phlorobenzophenone | [5] | |
| Acetyl-CoA | - | - | - | < 20 | Phloroacetophenone | [5] | |
| Octanoyl-CoA | - | - | - | < 20 | Phlorooctanophenone | [5] | |
| Scutellaria baicalensis | Benzoyl-CoA | - | - | - | 100 | Phlorobenzophenone | [7] |
| Phenylacetyl-CoA | - | - | - | 15 | Phlorobenzylketone | [7] | |
| Isovaleryl-CoA | - | - | - | 17 | Phloroisovalerophenone | [7] | |
| Isobutyryl-CoA | - | - | - | 13 | Phloroisobutyrophenone | [7] | |
| Panicum virgatum (PvCHS) | p-Coumaroyl-CoA | 0.13 ± 0.03 | 0.007 ± 0.001 | 0.053 | - | Naringenin Chalcone | [2] |
Note: Data is compiled from multiple sources. Experimental conditions may vary between studies. "-" indicates data not available.
Experimental Protocols
A reliable assessment of enzyme kinetics is fundamental to comparing substrate specificity. Below is a generalized protocol for the expression of recombinant CHS and the subsequent enzyme activity assay using High-Performance Liquid Chromatography (HPLC) for product analysis.
Recombinant CHS Expression and Purification
-
Gene Cloning: The full-length open reading frame of the CHS gene is amplified via PCR and cloned into an expression vector (e.g., pET-28a(+)) containing an affinity tag (e.g., His-tag).[1]
-
Protein Expression: The expression vector is transformed into a suitable host, typically E. coli strain BL21(DE3). A starter culture is grown overnight and used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG (Isopropyl β-D-1-thiogalactopyranoside) when the culture reaches an appropriate optical density (OD₆₀₀).
-
Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The His-tagged recombinant CHS is purified from the cell lysate using nickel-affinity chromatography (Ni-NTA). Protein purity is assessed by SDS-PAGE.
Chalcone Synthase Enzyme Activity Assay
-
Reaction Mixture: A standard assay is performed in a final volume of 100-250 µL. The mixture typically contains:
-
Reaction Conditions: The reaction is initiated by adding the enzyme. The mixture is incubated at a controlled temperature, typically 30-45°C, for a defined period (e.g., 30-60 minutes).[1]
-
Reaction Termination and Product Extraction: The reaction is stopped, often by the addition of acid or an organic solvent. The reaction products are then extracted twice with an equal volume of ethyl acetate.[1]
-
Sample Preparation: The combined organic phases are evaporated to dryness under a vacuum. The dried residue is redissolved in a small volume (e.g., 100 µL) of methanol (B129727) for analysis.[1]
Product Analysis by HPLC
-
Instrumentation: Analysis is performed on an HPLC system equipped with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD).[1][8]
-
Mobile Phase and Gradient: A common mobile phase consists of two solvents: (A) water with a small percentage of acid (e.g., 0.1-5% formic acid) and (B) methanol or acetonitrile.[1] A linear gradient is used to separate the products. For example:
-
0–10 min: 14–17% B
-
10–35 min: 17–23% B
-
35–60 min: 23–47% B[1]
-
-
Detection and Quantification: Products are detected by monitoring the absorbance at a specific wavelength (e.g., 289 nm for naringenin).[1] The products are identified by comparing their retention times and UV spectra with those of authentic standards. Quantification is achieved by integrating the peak areas and comparing them to a standard curve. For definitive identification, especially for novel products, LC-MS analysis is employed.[6]
Visualizations
Flavonoid Biosynthesis Pathway
The following diagram illustrates the central role of Chalcone Synthase (CHS) in the flavonoid biosynthesis pathway, initiating the conversion of phenylpropanoid precursors into the core chalcone structure.
Caption: The central role of CHS in the flavonoid pathway.
Experimental Workflow for Substrate Specificity Analysis
This workflow outlines the key steps involved in determining and comparing the catalytic efficiency of a CHS enzyme with different acyl-CoA substrates.
Caption: Workflow for CHS substrate specificity analysis.
References
- 1. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Substrate specificity of chalcone synthase from Petroselinum hortense. Formation of phloroglucinol derivatives from aliphatic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Formation of Unnatural Aromatic Polyketides by Chalcone Synthase | CiNii Research [cir.nii.ac.jp]
- 8. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
NMR Spectroscopy: A Gold Standard for the Structural Validation of p-Dihydrocoumaroyl-CoA
For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and the development of novel therapeutics, the unambiguous structural confirmation of key intermediates is paramount. p-Dihydrocoumaroyl-CoA, a central molecule in phenylpropanoid metabolism, requires precise analytical characterization. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of this compound, contrasting it with alternative methods and providing the necessary experimental insights for its application.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the elucidation of molecular structures in solution. For a molecule like this compound, NMR provides detailed information on the connectivity of atoms and their spatial relationships, offering a definitive confirmation of its chemical identity.
Comparative Analysis of Analytical Techniques
While several techniques can be employed for the analysis of acyl-CoA thioesters, NMR spectroscopy, particularly in combination with mass spectrometry, provides the most comprehensive structural data.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed atomic-level structural information (¹H, ¹³C chemical shifts, coupling constants), stereochemistry, and conformational analysis. | Non-destructive, provides unambiguous structural elucidation, quantitative. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| LC-MS/MS | Molecular weight and fragmentation patterns. | High sensitivity and selectivity, suitable for complex mixtures.[1] | Does not provide detailed structural connectivity or stereochemistry. |
| HPLC-UV | Retention time and UV absorbance. | Robust, quantitative, widely available. | Limited structural information, co-elution can be an issue.[2] |
Structural Validation of this compound by NMR Spectroscopy
The structural validation of this compound by NMR involves the analysis of both the p-dihydrocoumaroyl (also known as phloretate) moiety and the Coenzyme A portion of the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for the key protons and carbons of the p-dihydrocoumaroyl moiety in this compound. These estimations are based on the known spectral data for 3-(4-Hydroxyphenyl)propionic acid and the expected influence of the thioester linkage to Coenzyme A.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic (C7-H, C8-H) | δ 6.7-7.1 (d) | δ 115-130 |
| Aromatic (C9-H, C11-H) | δ 6.7-7.1 (d) | δ 115-130 |
| Aromatic (C10) | - | δ ~155 (C-OH) |
| Aromatic (C6) | - | δ ~132 |
| Aliphatic (α-CH₂) | δ ~2.9 (t) | δ ~45 |
| Aliphatic (β-CH₂) | δ ~2.6 (t) | δ ~30 |
| Carbonyl (C=O) | - | δ ~198 |
Note: Chemical shifts are approximate and can be influenced by solvent and pH.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Synthesis and Purification: this compound can be synthesized enzymatically from p-coumaroyl-CoA using a suitable reductase or chemically.[3][4] Purification is typically achieved by reverse-phase High-Performance Liquid Chromatography (HPLC).[3]
-
Sample Dissolution: For NMR analysis, a purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., D₂O, Methanol-d₄). The choice of solvent is critical and should be selected to ensure sample stability and minimize signal overlap.
-
Internal Standard: A known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, is added for chemical shift referencing (δ 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR: A standard one-dimensional proton spectrum is acquired to identify all proton signals and their multiplicities.
-
1D ¹³C NMR: A proton-decoupled carbon spectrum is acquired to identify all unique carbon signals. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Visualization of Workflows and Relationships
To facilitate a clearer understanding of the processes involved in the structural validation of this compound, the following diagrams illustrate the experimental workflow and the logical relationships of the analytical approach.
Figure 1: Experimental workflow for the structural validation of this compound.
Figure 2: Logical relationship of analytical methods for this compound validation.
References
Predicted Cross-Reactivity of a Hypothetical p-Dihydrocoumaroyl-CoA Immunoassay
A Guide to Predicted Cross-reactivity in Immunoassays for p-Dihydrocoumaroyl-CoA
The predictions presented here are based on the fundamental principle of immunoassays: antibody binding is highly dependent on the three-dimensional structure of the analyte. Molecules with similar structures to this compound are more likely to be recognized by a polyclonal or monoclonal antibody raised against it, leading to cross-reactivity.
The following table outlines potential cross-reactants for a hypothetical immunoassay targeting this compound. The predicted level of cross-reactivity is based on structural similarity.
| Compound | Structural Similarity to this compound | Predicted Cross-Reactivity |
| p-Coumaroyl-CoA | Identical except for a double bond in the propanoyl side chain. | High |
| Feruloyl-CoA | Similar backbone, with an additional methoxy (B1213986) group on the phenyl ring. | Moderate to High |
| Caffeoyl-CoA | Similar backbone, with an additional hydroxyl group on the phenyl ring. | Moderate to High |
| Sinapoyl-CoA | Similar backbone, with two additional methoxy groups on the phenyl ring. | Moderate |
| p-Coumaric Acid | Lacks the Coenzyme A moiety. | Low to Moderate |
| Dihydrocaffeic Acid | Lacks the Coenzyme A moiety and has an additional hydroxyl group. | Low |
| Coenzyme A | Represents the esterifying group, but lacks the p-dihydrocoumaroyl moiety. | Very Low |
Experimental Protocol for Determining Cross-Reactivity
To empirically determine the cross-reactivity of a newly developed immunoassay for this compound, a competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a suitable method.
Objective: To determine the percentage of cross-reactivity of various structurally related molecules with the this compound immunoassay.
Materials:
-
Microtiter plates coated with an antibody specific for this compound.
-
This compound standard solution.
-
Solutions of potential cross-reactants (e.g., p-Coumaroyl-CoA, Feruloyl-CoA, etc.) at various concentrations.
-
Enzyme-conjugated this compound (tracer).
-
Substrate solution for the enzyme (e.g., TMB for HRP).
-
Stop solution (e.g., 2M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
Microplate reader.
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve (e.g., from 0.1 ng/mL to 1000 ng/mL).
-
Cross-Reactant Dilution Series: Prepare serial dilutions for each potential cross-reactant. The concentration range should be wider than that of the standard to capture the full dose-response curve.
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated this compound (tracer) to all wells.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Substrate Incubation: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) until color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis:
-
Plot the standard curve (absorbance vs. log concentration of this compound).
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reactant, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Visualizing Key Pathways and Processes
To better understand the molecular relationships and the experimental workflow, the following diagrams are provided.
Caption: Simplified Phenylpropanoid Pathway Highlighting this compound and Potential Cross-Reactants.
Caption: Workflow for a Competitive ELISA to Determine Cross-Reactivity.
Comparative Analysis of Enzymatic Activity: p-Dihydrocoumaroyl-CoA and its Synthetic Analogues
For Immediate Release
A deep dive into the enzymatic processing of p-Dihydrocoumaroyl-CoA and its synthetic counterparts reveals nuanced differences in substrate affinity and reaction kinetics. This comprehensive guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear comparison of these compounds' performance with key enzymes in phenylpropanoid biosynthesis.
The enzymatic landscape governing the metabolism of this compound, a key intermediate in the biosynthesis of various valuable plant secondary metabolites, is complex and highly specific. Understanding how synthetic analogues of this molecule interact with pivotal enzymes is crucial for applications ranging from metabolic engineering to the development of novel therapeutics. This guide provides a comparative analysis of the enzymatic activity of this compound and its synthetic analogues with a focus on the enzymes responsible for its formation and subsequent conversion, including enoyl-CoA reductases, 4-coumarate:CoA ligases, and chalcone (B49325) synthases.
Executive Summary of Enzymatic Activity
While direct comparative kinetic data for this compound and its synthetic analogues is limited, analysis of related enzymes and substrates provides valuable insights. The primary enzyme responsible for the synthesis of this compound is the enoyl reductase Tsc13, which reduces the double bond of p-coumaroyl-CoA. The subsequent enzymatic steps often involve chalcone synthase (CHS) in the flavonoid pathway. The initial activation of p-coumaric acid to p-coumaroyl-CoA is catalyzed by 4-coumarate:CoA ligase (4CL). The kinetic parameters for these enzymes with their natural substrates and various synthetic analogues are summarized below.
Quantitative Data on Enzymatic Activity
The following tables present a summary of the available kinetic data for key enzymes involved in the metabolism of p-coumaroyl-CoA, the direct precursor to this compound, and its analogues. This data serves as a proxy for understanding the potential interactions of this compound analogues with these enzymes.
Table 1: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL) with Various Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax (nkat/mg) | Vmax/Km | Reference |
| p-Coumaric Acid | Populus trichocarpa × Populus deltoides | 80 | - | - | [1] |
| Ferulic Acid | Populus trichocarpa × Populus deltoides | 100 | - | - | [1] |
| Cinnamic Acid | Populus trichocarpa × Populus deltoides | - | - | - | [1] |
| p-Coumaric Acid | Arabidopsis thaliana (At4CL2) | 1.1 | 137 | 124.5 | [2] |
| Caffeic Acid | Arabidopsis thaliana (At4CL2) | 0.8 | 6.2 | 7.75 | [2] |
| p-Coumaric Acid | Morus atropurpurea (Ma4CL3) | 10.49 | 4.4 | 0.42 | [3] |
| Dihydro-p-coumaric acid | Marchantia paleacea (Mp4CL1) | - | - | - | [4] |
Note: A lower Km value indicates a higher affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction. The Vmax/Km ratio is a measure of the enzyme's catalytic efficiency.
Table 2: Substrate Utilization by Chalcone Synthase (CHS) with p-Coumaroyl-CoA and Analogues
| Substrate | Enzyme Source | Product(s) | Observations | Reference |
| p-Coumaroyl-CoA | Medicago sativa | Naringenin (B18129) Chalcone | Natural Substrate | [5] |
| Caffeoyl-CoA | - | Eriodictyol Chalcone | Less favorable than p-coumaroyl-CoA at pH 8.0 | [6] |
| Feruloyl-CoA | - | Homoeriodictyol Chalcone | Accepted as substrate | [6] |
| Acetyl-CoA | Gerbera hybrida (GCHS2) | 6-methyl-4-hydroxy-2-pyrone | Can be used as a starter molecule | [6] |
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of enzymatic activity. Below are protocols for assays of the key enzymes discussed.
Enoyl Reductase (Tsc13) Activity Assay (Fatty Acid Elongation Assay)
This assay measures the overall fatty acid elongation activity, where Tsc13 catalyzes the final reduction step.
Materials:
-
Microsomal protein preparation containing Tsc13
-
50 mM Tris buffer (pH 7.5)
-
1 mM MgCl2
-
150 µM Triton X-100
-
1 mM NADPH
-
1 mM NADH
-
10 mM β-mercaptoethanol
-
40 µM acyl-CoA acceptor (e.g., palmitoyl-CoA)
-
60 µM [2-14C]malonyl-CoA (radiolabeled)
-
5 M KOH in 10% methanol (B129727)
-
10 N H2SO4
-
Hexane
-
Silica (B1680970) gel TLC plates
-
Developing solvent: hexane-diethyl ether-acetic acid (30:70:1)
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris (pH 7.5), 1 mM MgCl2, 150 µM Triton X-100, 1 mM NADPH, 1 mM NADH, 10 mM β-mercaptoethanol, and 40 µM acyl-CoA acceptor in a final volume of 200 µl.
-
Initiate the reaction by adding 0.3 to 1.0 mg of microsomal protein.
-
Incubate the reaction at 37°C.
-
At various time points, terminate the reaction by adding 200 µl of 5 M KOH–10% methanol and heating at 80°C for 1 hour to saponify the acyl-CoAs.
-
Acidify the reaction by adding 200 µl of 10 N H2SO4.
-
Extract the fatty acids twice with 1.5 ml of hexane.
-
Resolve the extracted fatty acids by silica gel TLC using the specified developing solvent.
-
Visualize and quantify the radiolabeled fatty acid products to determine enzyme activity.[7]
4-Coumarate:CoA Ligase (4CL) Activity Assay
This spectrophotometric assay measures the formation of the CoA thioester.
Materials:
-
Purified or partially purified 4CL enzyme
-
Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5)
-
ATP
-
CoA
-
Cinnamic acid derivative (substrate)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, and CoA.
-
Add the cinnamic acid derivative substrate to the mixture.
-
Initiate the reaction by adding the 4CL enzyme.
-
Monitor the increase in absorbance at a wavelength specific to the formed CoA thioester (e.g., around 333 nm for p-coumaroyl-CoA).
-
Calculate the initial reaction velocity from the linear phase of the absorbance change.
-
To determine kinetic parameters (Km and Vmax), vary the concentration of the cinnamic acid derivative while keeping other components constant.[1][2]
Chalcone Synthase (CHS) Activity Assay
This assay can be performed spectrophotometrically or using radio-TLC to detect the formation of chalcone.
Materials:
-
Purified CHS enzyme
-
Assay buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.0)
-
p-Coumaroyl-CoA (or analogue)
-
Malonyl-CoA ([14C]-labeled for radio-TLC method)
-
Spectrophotometer or TLC imaging system
Procedure (Spectrophotometric):
-
Prepare a reaction mixture containing the assay buffer and malonyl-CoA.
-
Add the p-coumaroyl-CoA substrate.
-
Initiate the reaction by adding the CHS enzyme.
-
Monitor the increase in absorbance at a wavelength characteristic of the chalcone product (e.g., 370 nm for naringenin chalcone).
-
Calculate the enzyme activity based on the rate of absorbance change.[8]
Procedure (Radio-TLC):
-
Follow the same reaction setup but use [14C]-labeled malonyl-CoA.
-
After a defined incubation period, stop the reaction (e.g., by adding acid).
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Spot the extract on a TLC plate and develop it with an appropriate solvent system.
-
Visualize and quantify the radioactive chalcone product using a phosphorimager or autoradiography.[9]
Visualizing the Enzymatic Pathways
To better illustrate the relationships between the substrates and enzymes discussed, the following diagrams were generated using the DOT language.
Caption: Biosynthetic pathway leading to and utilizing p-Coumaroyl-CoA.
Caption: General experimental workflow for an enzyme kinetics assay.
References
- 1. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Coumarate:Coenzyme A Ligase Has the Catalytic Capacity to Synthesize and Reuse Various (Di)Adenosine Polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Tsc13p Is Required for Fatty Acid Elongation and Localizes to a Novel Structure at the Nuclear-Vacuolar Interface in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of p-Dihydrocoumaroyl-CoA: A Guide for Laboratory Professionals
Providing essential safety and logistical information for researchers, scientists, and drug development professionals, this document outlines the recommended procedures for the proper disposal of p-Dihydrocoumaroyl-CoA. As a compound generally considered non-hazardous, the following guidelines are based on standard laboratory practices for the disposal of non-hazardous biochemical waste.
It is imperative to always consult your institution's specific Environmental Health and Safety (EH&S) guidelines before disposing of any chemical waste. The following procedures are intended as a general guide and may need to be adapted to comply with local regulations.
Immediate Safety and Handling Considerations
While this compound is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
After eye contact: Rinse out with plenty of water.
-
After swallowing: Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Disposal Procedures for this compound
The proper disposal method for this compound depends on its physical state (solid or liquid) and whether it is contaminated with other hazardous materials.
Step 1: Waste Characterization
Before disposal, determine if the this compound waste is mixed with any hazardous materials. If it is, the entire mixture must be disposed of as hazardous waste according to your institution's protocols. If the waste consists solely of this compound or is in a non-hazardous buffer (e.g., water, PBS), proceed with the following steps.
Step 2: Disposal of Liquid Waste
For aqueous solutions of this compound:
-
Dilution: Dilute the solution with at least 10 parts water.
-
pH Neutralization: Check the pH of the diluted solution. If necessary, neutralize it to a pH between 6.0 and 8.0 using a suitable acid or base.
-
Sewer Disposal: Pour the neutralized, diluted solution down the drain with a copious amount of running water. This helps to further dilute the compound and prevent any potential impact on the drainage system.
Step 3: Disposal of Solid Waste
For solid this compound:
-
Containment: Ensure the solid waste is in a sealed, clearly labeled container.
-
Regular Trash Disposal: If your institutional guidelines permit, and the amount is small, the sealed container may be disposed of in the regular laboratory trash.
Step 4: Disposal of Empty Containers
-
Rinsing: Thoroughly rinse any empty containers that held this compound with water or a suitable solvent.
-
Defacing Labels: Before disposing of the container, deface or remove the original label to prevent any confusion.
-
Disposal: The rinsed and defaced container can typically be disposed of in the regular trash or recycling, depending on the container material and local regulations.
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.[1][2]
| Property | Value |
| Molecular Formula | C30H44N7O18P3S |
| Molecular Weight | 911.7 g/mol |
| Appearance | Solid (presumed) |
| Solubility | Expected to be soluble in water |
| Stability | Stable under standard laboratory conditions |
| XLogP3-AA | -1.5 |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 22 |
Experimental Protocols
As this compound is considered non-hazardous, specific experimental protocols for its disposal are generally not required beyond the standard procedures for non-hazardous biochemical waste outlined above. The key "experiment" in this context is the verification that the waste stream is indeed non-hazardous and the subsequent adherence to institutional guidelines for either sewer or solid waste disposal.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the decision-making process and workflow for handling this compound waste.
Caption: Disposal decision workflow for this compound waste.
References
Personal protective equipment for handling p-Dihydrocoumaroyl-CoA
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with p-Dihydrocoumaroyl-CoA. The following procedures are based on general laboratory safety protocols for biochemical reagents and data for structurally related compounds, as a specific Safety Data Sheet (SDS) for this compound was not located in the available resources.
I. Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is mandatory to ensure safety when handling this compound. A risk assessment should be conducted to determine if additional protective measures are necessary for the specific experimental procedure.
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Disposable nitrile gloves | Provides protection against incidental chemical contact. For prolonged contact or immersion, specialized chemical-resistant gloves should be considered.[1][2] |
| Eye and Face Protection | Safety glasses with side shields (ANSI Z87.1 compliant) | Protects eyes from splashes and airborne particles.[1][2][3] A face shield should be worn over safety glasses when there is a significant risk of splashing.[2][4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1][3][4] |
| Footwear | Closed-toe shoes | Prevents injuries from spills and dropped objects.[1][2] |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. | Use a respirator if aerosols may be generated or if working in a poorly ventilated area.[2][4][5] |
II. Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.
| Aspect | Procedure |
| Receiving | Inspect the container for damage upon receipt. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Follow the supplier's specific storage temperature recommendations. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure. Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[7] |
| Spills | For small spills, absorb the material with an inert absorbent (e.g., paper towels, vermiculite) and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and follow institutional emergency procedures. |
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused Product | Dispose of as chemical waste through your institution's hazardous waste program. Do not dispose of down the drain.[6] |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed, labeled container and dispose of as chemical waste.[8] |
| Empty Containers | Rinse thoroughly with an appropriate solvent. Dispose of the rinsed container as non-hazardous waste, or as required by institutional policy. |
IV. Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. download.basf.com [download.basf.com]
- 7. fishersci.com [fishersci.com]
- 8. chemtalk.com.au [chemtalk.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
